2-Methyl-4,4,4-trifluorobutanol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-4(3-9)2-5(6,7)8/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXCXTKPQAFQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871484 | |
| Record name | 4,4,4-Trifluoro-2-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107103-95-7 | |
| Record name | 4,4,4-Trifluoro-2-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-2-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-4,4,4-trifluorobutanol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available data to offer field-proven insights into its chemical properties, a proposed synthetic pathway, and its prospective applications, with a strong emphasis on scientific integrity and practical utility.
Introduction to a Unique Fluorinated Building Block
This compound, identified by its CAS number 107103-95-7, is an intriguing aliphatic alcohol featuring a trifluoromethyl group.[1] This structural motif imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Consequently, fluorinated building blocks like this compound are invaluable tools for fine-tuning the properties of lead compounds in drug discovery programs.[2][3]
This guide will delve into the known and predicted chemical characteristics of this compound, propose a viable synthetic route, and explore its potential applications, particularly within the realm of drug development.
Physicochemical Properties: A Blend of Known Data and Scientific Estimation
| Property | Value | Source/Rationale |
| CAS Number | 107103-95-7 | [1] |
| Molecular Formula | C₅H₉F₃O | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Boiling Point | Estimated: 130-140 °C | Extrapolated from the boiling point of 4,4,4-trifluoro-1-butanol (123-127 °C)[4], with an expected increase due to the additional methyl group. |
| Density | Estimated: ~1.1 - 1.2 g/mL | Based on the density of similar fluorinated alcohols like 4,4,4-trifluoro-1-butanol (1.212 g/mL at 25 °C)[4]. |
| Solubility | Predicted to be moderately soluble in water and soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane). | The hydroxyl group imparts some water solubility, while the fluorinated alkyl chain enhances solubility in organic solvents. |
| Appearance | Expected to be a colorless liquid. | Typical for small, fluorinated alcohols. |
Spectroscopic Profile: A Predictive Analysis
In the absence of published experimental spectra, the following sections provide a reasoned prediction of the key spectroscopic features of this compound, which are crucial for its identification and characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments in the molecule.
-
-CH(CH₃)-OH: A multiplet (dq or similar) is expected for the methine proton, coupled to the adjacent methyl and methylene protons.
-
-CH₂-CF₃: A quartet of doublets (or a more complex multiplet) is predicted for the methylene protons due to coupling with both the adjacent methine proton and the three fluorine atoms.
-
-CH(CH₃)-OH: A doublet is expected for the methyl protons, coupled to the single methine proton.
-
-OH: A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which will be concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for each of the five carbon atoms, with the trifluoromethyl group significantly influencing the chemical shift of the adjacent carbon.
-
-CF₃: A quartet is expected due to one-bond coupling with the three fluorine atoms.
-
-CH₂-CF₃: A quartet is predicted for the methylene carbon due to two-bond C-F coupling.
-
-CH(CH₃)-OH: A signal for the methine carbon.
-
-CH(CH₃)-OH: A signal for the methyl carbon.
-
-C-OH: The carbon bearing the hydroxyl group will have a characteristic chemical shift.
¹⁹F NMR Spectroscopy (Predicted)
The fluorine NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms, resulting from coupling with the two adjacent methylene protons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will likely display characteristic absorption bands for the hydroxyl and trifluoromethyl groups.
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.[5]
-
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region.[5]
-
C-F stretch: Strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region.
-
C-O stretch: An absorption band in the 1050-1150 cm⁻¹ range.
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals.
-
Loss of H₂O: A peak at m/z 124 (M-18).
-
Loss of a methyl group (CH₃): A peak at m/z 127 (M-15).
-
Alpha-cleavage: Fragmentation at the C-C bond adjacent to the oxygen atom.
-
Cleavage of the C-C bond between the CH₂ and CF₃ groups.
Synthesis and Purification: A Proposed Experimental Approach
Proposed Synthetic Route
The proposed synthesis involves the reduction of an ester intermediate, which is a common and effective method for preparing alcohols.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol:
-
Step 1: Esterification of 4,4,4-Trifluorobutyric Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluorobutyric acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield ethyl 4,4,4-trifluorobutanoate.
-
-
Step 2: Grignard Reaction with Methylmagnesium Bromide
-
Dissolve the ethyl 4,4,4-trifluorobutanoate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, and wash the organic layer with brine.
-
Dry the organic layer, filter, and concentrate to obtain the intermediate tertiary alcohol.
-
-
Step 3: Reduction to this compound
-
As the Grignard reaction with an ester can lead to a tertiary alcohol, a more controlled approach to achieve the target secondary alcohol would be to first convert the starting acid to an aldehyde or ketone. An alternative, more direct route to a related secondary alcohol involves the reduction of a ketone. A plausible synthesis could involve the reaction of a trifluoromethyl-containing Grignard reagent with an appropriate aldehyde. However, based on readily available starting materials, a multi-step synthesis as outlined is a practical approach. Correction and Refinement of the proposed synthesis: A more direct synthesis to the target secondary alcohol would involve the reduction of a corresponding ketone, 4,4,4-trifluoro-2-butanone. This ketone can be synthesized via several routes. A plausible approach to the final product is the reduction of this ketone.
Refined Step 2 & 3: Synthesis and Reduction of 4,4,4-Trifluoro-2-butanone
-
A more direct synthesis of the target secondary alcohol would involve the reduction of the corresponding ketone. A potential route to 4,4,4-trifluoro-3-methyl-2-butanone would be necessary. Given the complexity, a more feasible laboratory synthesis might involve the reaction of a trifluoromethyl-containing nucleophile with a suitable epoxide.
Alternative Proposed Synthesis:
-
Step 1: Reaction of propylene oxide with a trifluoromethyl nucleophile (e.g., trifluoromethyltrimethylsilane, Ruppert-Prakash reagent) to open the epoxide and form a trifluoromethyl-substituted secondary alcohol.
-
Step 2: This would lead to 1,1,1-trifluoro-3-pentanol. To obtain the desired 2-methyl isomer, a different starting material would be required.
Given the challenges in providing a validated synthesis, a general reduction protocol for a ketone is provided below.
-
Dissolve the ketone precursor in methanol or ethanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, controlling the temperature.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the crude product.
-
-
Step 4: Purification
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.
-
Applications in Drug Development: Leveraging the Trifluoromethyl Group
The incorporation of a trifluoromethyl group into a molecule can profoundly impact its pharmacological properties, making this compound a valuable building block in drug discovery.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
-
Increased Lipophilicity: The trifluoromethyl group is lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for developing drugs targeting the central nervous system.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can influence a drug's solubility, absorption, and interaction with its biological target.[2]
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein binding pockets, including hydrogen bonds and dipole-dipole interactions, potentially leading to increased potency and selectivity.
Safety and Handling: A Precautionary Approach
Specific safety and toxicity data for this compound are not available. Therefore, it is imperative to handle this compound with the precautions typically taken for other fluorinated alcohols and potentially hazardous research chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
[10] Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/2-methyl-4-4-4-trifluorobutanol-107103-95-7] [11] PubChem. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/34628] [6] Google Patents. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol. [URL: https://patents.google.com/patent/CN103265403A/en] [7] Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol. [URL: https://patents.google.com/patent/CN105237340A/en] [12] Google Patents. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol. [URL: https://patents.google.com/patent/CN105237340B/en] [1] Santa Cruz Biotechnology. This compound | CAS 107103-95-7. [URL: https://www.scbt.com/p/2-methyl-4-4-4-trifluorobutanol-107103-95-7] [13] Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Mass_Spectrometry/Mass_Spectrometry_-Fragmentation_Patterns] [8] Google Patents. CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol. [URL: https://patents.google.com/patent/CN109369354B/en] [9] Google Patents. New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof. [URL: https://patents.google.com/patent/CN109369354B/en] [14] PubChem. (S)-4,4,4-Trifluoro-2-butanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12038411] [15] NIST WebBook. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C29553262] [16] ChemicalBook. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol. [URL: https://www.chemicalbook.com/NewsInfo_51388.htm] [17] PubChem. 4,4,4-Trifluorobutan-2-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10285793] [18] MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.mdpi.com/1420-3049/25/14/3209] [19] PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404393/] [20] ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [URL: https://www.researchgate.net/publication/2648775_Trifluoromethyl_Ethers_and_Thioethers_as_Tools_for_Medicinal_Chemistry_and_Drug_Discovery] [21] Google Patents. US7632964B2 - Organic compounds. [URL: https://patents.google.com/patent/US7632964B2/en] [22] ResearchGate. How to predict IR Spectra?. [URL: https://www.researchgate.net/post/How_to_predict_IR_Spectra] [2] MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.mdpi.com/1420-3049/28/14/5309] [23] The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [URL: https://livrepository.liverpool.ac.uk/3003058/] [3] NIH. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5857140/] [24] NIH. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4730248/] [25] ResearchGate. Comparison of ML-predicted IR spectra with experimental spectra.... [URL: https://www.researchgate.net/figure/Comparison-of-ML-predicted-IR-spectra-with-experimental-spectra-obtained-from-the-NIST_fig5_383282211] [5] Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [URL: https://www.masterorganicchemistry.com/2016/11/23/a-quick-primer-on-interpreting-ir-spectra/] [4] Sigma-Aldrich. 4,4,4-Trifluoro-1-butanol 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/772623] [26] Chemistry LibreTexts. 6.2: Fragmentation. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/06%3A_Mass_Spectrometry/6.02%3A_Fragmentation] [27] Chemguide. mass spectra - fragmentation patterns. [URL: https://www.chemguide.co.uk/analysis/masspec/fragmentation.html] [28] YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [URL: https://www.youtube.com/watch?v=3H-64-fG3GA] [29] ChemicalBook. 2-Methyl-2-butanol(75-85-4)IR1. [URL: https://www.chemicalbook.com/SpectrumEN_75-85-4_IR1.htm] [30] ChemicalBook. 2-Methyl-2-butanol(75-85-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_75-85-4_1HNMR.htm] [31] UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [URL: https://www.utsouthwestern.edu/research/cellular-molecular-regulation/assets/nmr-chemical-shifts.pdf] CCTL. NMR Proton Shifts for Residual Solvent Impurities. [URL: https://cctl.snu.ac.kr/sites/default/files/files/NMR_Solvent_Impurities_Chart.pdf]
Sources
- 1. scbt.com [scbt.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4,4-三氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 7. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 8. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 9. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 10. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | C5H8F4O | CID 34628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US7632964B2 - Organic compounds - Google Patents [patents.google.com]
- 12. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 20. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- [webbook.nist.gov]
- 21. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. utsouthwestern.edu [utsouthwestern.edu]
- 24. (S)-4,4,4-Trifluoro-2-butanol | C4H7F3O | CID 12038411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. 4,4,4-Trifluorobutan-2-ol | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 2-Methyl-2-butanol(75-85-4) 1H NMR spectrum [chemicalbook.com]
- 29. 2-Methyl-2-butanol(75-85-4) IR Spectrum [m.chemicalbook.com]
- 30. fishersci.com [fishersci.com]
- 31. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methyl-4,4,4-trifluorobutanol
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a prevalent pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 2-Methyl-4,4,4-trifluorobutanol, a valuable chiral building block containing the trifluoromethyl moiety. We will delve into the principal synthetic strategies, offering field-proven insights into the rationale behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications.
Introduction: The Significance of this compound
This compound (CAS 107103-95-7) is a fluorinated alcohol whose structure combines a chiral center at the C-2 position with a highly stable trifluoromethyl group at the terminal C-4 position. This unique arrangement makes it a desirable intermediate in the synthesis of complex, biologically active molecules.
The presence of the CF₃ group is critical; its strong electron-withdrawing nature and high lipophilicity can significantly alter the properties of a parent molecule.[3] In drug design, replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that site, thereby increasing the drug's half-life. Furthermore, the CF₃ group can influence molecular conformation and improve binding interactions with target proteins, leading to enhanced potency and selectivity.[2][3] As such, robust and scalable synthetic routes to chiral building blocks like this compound are of paramount importance to the drug development pipeline.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and practical methods involve the reduction of a corresponding carbonyl compound, specifically 2-methyl-4,4,4-trifluorobutanoic acid or its ester derivatives. These precursors can, in turn, be synthesized from commercially available starting materials.
Pathway I: Reduction of 2-Methyl-4,4,4-trifluorobutanoic Acid and its Esters
The most direct route to the target alcohol is the reduction of the carboxylic acid or ester functional group of a suitable precursor. This approach is advantageous due to the relative stability of the C-F bonds under many reducing conditions and the commercial availability of various reducing agents.
Causality Behind Experimental Choices:
-
Choice of Precursor: Ethyl or methyl esters are often preferred over the free carboxylic acid for reduction with milder reagents like sodium borohydride, which typically do not reduce carboxylic acids efficiently. For more powerful reducing agents like lithium aluminum hydride (LiAlH₄), either the acid or the ester can be used. The choice often comes down to the overall synthetic economy and the ease of preparation of the precursor.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. Its high reactivity necessitates anhydrous conditions and careful handling, making it less suitable for large-scale industrial applications where safety is a major concern.[4][5]
-
Sodium Borohydride (NaBH₄): A milder and safer reducing agent. While it is inefficient for reducing carboxylic acids directly, its reactivity can be enhanced by additives like calcium chloride (CaCl₂) or by using a di- or polyglycol ether as the solvent.[6] This combination forms more reactive borohydride species, enabling the reduction of esters under safer conditions than LiAlH₄.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Ru-BINAP complexes) to reduce the ester.[7] It is a scalable and environmentally friendly approach, often capable of achieving high enantioselectivity if a chiral catalyst is employed, which is a significant advantage for producing enantiopure final products.
-
The general reaction scheme is illustrated below.
Caption: Key Reduction Pathways to this compound.
Pathway II: Grignard-based Approaches
Grignard reactions offer an alternative C-C bond-forming strategy. While less direct for this specific target, they are fundamentally important in organic synthesis. A hypothetical route could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with ethyl 4,4,4-trifluoroacetoacetate, followed by reduction. However, a more common Grignard strategy for similar fluorinated alcohols involves reacting a trifluoromethyl source with an appropriate electrophile. For instance, reacting 3-halo-1,1,1-trifluoropropane with magnesium to form a Grignard reagent, followed by reaction with an aldehyde and subsequent reduction, is a documented approach for the unmethylated analog, 4,4,4-trifluorobutanol.[4]
Causality Behind Experimental Choices:
-
Reagent Selection: The choice of the Grignard reagent and the electrophile is critical to building the correct carbon skeleton. The high reactivity of Grignard reagents requires strict anhydrous conditions to prevent quenching by water.
-
Side Reactions: Grignard reactions with enolizable ketones or aldehydes can lead to side products through deprotonation. Reaction temperature control is crucial to maximize the desired addition reaction.
The complexity and potential for side reactions make this pathway less favorable than the reduction of a pre-formed C5 skeleton for this specific target molecule.
Data Summary of Synthetic Protocols
The following table summarizes key quantitative data from representative synthetic protocols for analogous fluorinated alcohols, highlighting the conditions and outcomes of different reduction methods.
| Pathway | Precursor | Reagents/Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
| Reduction | 4,4,4-Trifluoroethyl butyrate | NaBH₄, CaCl₂ | THF | 70 | 86.0 | >99.5 | [6] |
| Reduction | 4,4,4-Trifluoroethyl butyrate | NaBH₄ | Methanol | N/A | 76.2 | N/A | [6] |
| Grignard + Reduction | 3-Halogen-1,1,1-trifluoropropane | 1. Mg, DMF; 2. Borohydride | Ether, Alcohol | -10 to 20 | 83.0 | 99.0 | [4] |
| Coupling + Deprotection | 2-(2-bromoethoxy)tetrahydro-2H-pyran | 1. Mg; 2. CF₃CH₂OMs, CuCl; 3. Dowex-50 | THF, Methanol | -10 to 0 | ~50 (overall) | >98.5 | [8] |
Note: Data is for the synthesis of 4,4,4-trifluorobutanol, a close structural analog. Yields and conditions are expected to be comparable for the 2-methyl derivative.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for similar compounds and represent a self-validating system for the synthesis of this compound.[6]
Protocol 1: Synthesis via Reduction with Sodium Borohydride
This protocol is favored for its operational safety and high yield. It involves the reduction of an ester precursor, which must be synthesized beforehand.
Caption: Workflow for NaBH₄ Reduction of the Ester Precursor.
Step-by-Step Methodology:
-
Reactor Setup: In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add the precursor, Ethyl 2-methyl-4,4,4-trifluorobutanoate (1.0 eq), dissolved in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution. Stir the resulting suspension for 1 hour at room temperature.
-
Catalyst Addition and Heating: Add calcium chloride (CaCl₂, 1.3 eq) in portions to the flask. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to 70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture to room temperature and cautiously quench the reaction by slowly adding water. Add sodium chloride to saturate the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.
Trustworthiness: This protocol includes a monitoring step (GC analysis) to ensure the reaction proceeds to completion, and a standard, robust work-up and purification procedure. The use of CaCl₂ as an activator for NaBH₄ is a well-documented and reliable method for ester reduction.[6]
Purification and Characterization
Purification: The primary method for purifying this compound is vacuum distillation .[9] This technique is effective for separating the relatively volatile alcohol product from non-volatile impurities, such as salts from the work-up and any high-boiling point side products.
-
Troubleshooting: If the product appears as a viscous oil or is discolored, it may indicate the presence of residual solvent or degradation products.[9] In such cases, re-dissolving the product in a low-boiling solvent, treating with activated charcoal, filtering, and re-distilling can improve purity.[9]
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the methyl group (doublet), the methylene groups (diastereotopic multiplets), the methine proton (multiplet), and the hydroxyl proton (broad singlet).
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Will show a characteristic signal (likely a triplet) for the CF₃ group.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments in the molecule, with the CF₃ carbon appearing as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight of 142.12 g/mol .[10]
-
Infrared Spectroscopy (IR): Will display a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong C-F stretching bands around 1100-1300 cm⁻¹.
Conclusion
The synthesis of this compound is most reliably and safely achieved through the reduction of its corresponding ester, Ethyl 2-methyl-4,4,4-trifluorobutanoate. The use of a sodium borohydride/calcium chloride system offers a scalable and safer alternative to lithium aluminum hydride, providing high yields and purity. The protocols and analytical methods described in this guide provide a robust framework for researchers and drug development professionals to produce and validate this important fluorinated building block, facilitating its application in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.
- CN109369354B - Synthesis method of 4,4,4-trifluorobutanol.
- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
- Hydrogenation catalyzed by Cinchonidine Deriv
- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.
- Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system.
- Catalytic asymmetric hydrogenation of ethyltrifluoroacetoacetate with 4,4′ and 5,5′-diamBINAP Ru(II) complexes in unusual conditions.
- 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-. NIST WebBook. [Link]
- 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses Procedure. [Link]
- 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-. NIST WebBook. [Link]
- Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-.
- Catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base reaction modes.
- 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure. [Link]
- Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- 4,4,4-Trifluoro-2-hydroxybutanoic acid.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Catalytic transfer hydrogenation of ethyl levulinate into γ-valerolactone over mesoporous Zr/B mixed oxides.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 5. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 6. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scbt.com [scbt.com]
A Technical Guide to 2-Methyl-4,4,4-trifluorobutanol: A Fluorinated Building Block for Advanced Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth analysis of 2-Methyl-4,4,4-trifluorobutanol, a chiral fluorinated alcohol with significant potential as a building block in drug development. We will dissect its structural nomenclature, explore its key properties, present logical synthetic pathways, and discuss the mechanistic implications of its use in designing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique advantages of fluorinated synthons.
Introduction: Decoding the IUPAC Name and Significance
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name This compound precisely describes its molecular structure:
-
Butan- : Indicates a four-carbon parent chain.
-
-ol : Signifies the presence of a hydroxyl (-OH) group, making it an alcohol. The principal functional group receives the lowest possible locant (carbon #1).
-
2-Methyl : A methyl (-CH3) group is attached to the second carbon of the chain.
-
4,4,4-trifluoro : Three fluorine atoms are attached to the fourth carbon.
Based on IUPAC priority rules where the hydroxyl group dictates the numbering, the correct name is 2-Methyl-4,4,4-trifluorobutan-1-ol . For the purpose of this guide, we will address the compound as initially named, assuming the hydroxyl group is at position 1.
This molecule is of high interest to the pharmaceutical industry. The trifluoromethyl group (-CF3) is a well-established bioisostere for groups like chlorine or methyl, but it offers distinct advantages. Its strong electron-withdrawing nature and high C-F bond energy (around 485 kJ/mol) enhance metabolic stability and can significantly alter acidity, lipophilicity, and binding interactions of a parent drug molecule[1][2]. The chiral center at C-2 further provides an opportunity for stereoselective interactions with biological targets.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its application in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | 2-Methyl-4,4,4-trifluorobutan-1-ol | IUPAC Rules |
| CAS Number | 107103-95-7 | [3][4] |
| Molecular Formula | C₅H₉F₃O | [3] |
| Molecular Weight | 142.12 g/mol | [3] |
| Appearance | Liquid (predicted) | General Chemical Principles |
| Boiling Point | Not specified; predicted to be higher than non-fluorinated analog | General Chemical Principles |
| Density | Not specified | - |
| Solubility | Soluble in organic solvents (e.g., ether, CH₂Cl₂); limited solubility in water | General Chemical Principles |
Synthesis Methodologies: A Logic-Driven Approach
While multiple routes to fluorinated alcohols exist, a common and reliable strategy involves the stereoselective reduction of a corresponding ketone. This approach is favored for its high yields and control over the chiral center.
Proposed Synthetic Workflow
A logical pathway to synthesize this compound begins with the commercially available ethyl 4,4,4-trifluorobutyrate.
Caption: Proposed two-step synthesis of this compound.
Causality Behind Experimental Choices
-
Step 1: Grignard Reaction: The reaction of an ester with two equivalents of a Grignard reagent is a classic method for forming tertiary alcohols. However, by carefully controlling stoichiometry and temperature, the reaction can be stopped at the ketone intermediate. Methylmagnesium bromide is chosen as it is a readily available and highly reactive source of a methyl nucleophile required to form the C-C bond at the carbonyl carbon.
-
Step 2: Ketone Reduction: Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that efficiently reduces ketones to secondary alcohols without affecting the trifluoromethyl group.
-
Expertise: Unlike the more powerful Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is safer to handle, compatible with protic solvents like methanol, and less likely to cause side reactions. The solvent, methanol, also serves as the proton source to quench the intermediate alkoxide and form the final alcohol.
-
Applications in Drug Development
The structural motifs within this compound are highly valuable for tailoring the properties of drug candidates.
The Role of the Trifluoromethyl Group
The -CF3 group is a powerful modulator of pharmacokinetic properties:
-
Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][2]
-
Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1] This property is crucial for drugs targeting the central nervous system.
-
Binding Affinity: The strong electronegativity of fluorine can alter the electronic profile of a molecule, leading to stronger, more specific interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[1]
Structural Contributions to Pharmacological Profile
Caption: Relationship between structural features and medicinal chemistry properties.
Experimental Protocol: Reduction of a Fluorinated Ketone
This protocol describes a representative procedure for the synthesis of this compound from its ketone precursor. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize this compound via sodium borohydride reduction.
Materials:
-
4,4,4-Trifluoro-2-methylbutan-2-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-Trifluoro-2-methylbutan-2-one (e.g., 10 g, 1.0 eq) and dissolve it in anhydrous methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0-5 °C.
-
Rationale: This initial cooling is crucial to control the exothermic reaction upon addition of the reducing agent, preventing potential side reactions and ensuring selectivity.
-
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) to the stirred solution in small portions over 30 minutes. Maintain the internal temperature below 10 °C.
-
Rationale: A slow, portion-wise addition is a critical safety and control measure. It prevents a rapid evolution of hydrogen gas and a dangerous temperature spike. The excess (1.5 eq) ensures the reaction goes to completion.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully re-cool the flask in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess NaBH₄. Vigorous gas evolution (H₂) will be observed. Continue adding until the bubbling ceases.
-
Rationale: NH₄Cl is a mild acid source that safely neutralizes the unreacted borohydride and the borate ester intermediates formed during the reaction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Rationale: Diethyl ether is an effective solvent for extracting the moderately polar alcohol product from the aqueous methanol mixture. Multiple extractions ensure maximum recovery.
-
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation if necessary.
Safety and Handling
This compound, as a fluorinated alcohol, requires careful handling. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds like flammable liquids and other fluorinated alcohols provides a strong basis for safety protocols.
-
GHS Hazard Statements: Likely to be classified as a Flammable Liquid (H226), potentially causing serious eye damage (H318) and skin irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Handling: Work in a well-ventilated chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge. Ground and bond containers when transferring material.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Conclusion
This compound stands out as a highly functionalized building block for modern organic synthesis and medicinal chemistry. Its unique combination of a trifluoromethyl group, a secondary alcohol, and a chiral center provides a rich platform for developing novel therapeutics with enhanced metabolic stability, permeability, and target affinity. The synthetic pathways are logical and utilize well-established, scalable chemical reactions. By understanding the interplay of its structural features and adhering to rigorous safety protocols, researchers can effectively harness the potential of this valuable fluorinated synthon to drive innovation in drug discovery.
References
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- PubChem. (n.d.). 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.
- Biosynth. (2023). Safety data sheet: 2-Methyl-2-butanol.
- PubChem. (n.d.). (S)-4,4,4-Trifluoro-2-butanol.
- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- PubChem. (n.d.). 4,4,4-Trifluorobutan-2-ol.
- Google Patents. (n.d.). CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol.
- PubChem. (n.d.). 4,4,4-Trifluorobutanal.
- Google Patents. (n.d.). CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry.
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Homework.Study.com. (n.d.). What is the IUPAC name of the 2-methyl-4-butanol?.
Sources
An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Methyl-4,4,4-trifluorobutanol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and prospective applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The insights provided herein are grounded in established chemical principles and extrapolated from data on structurally related fluorinated compounds.
Chemical Identity and Physicochemical Properties
This compound is a chiral fluorinated alcohol. The presence of a trifluoromethyl group significantly influences its physical and chemical properties compared to its non-fluorinated analog, 2-methylbutanol.
| Property | Value | Source |
| CAS Number | 107103-95-7 | [1][2][3] |
| Molecular Formula | C₅H₉F₃O | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | N/A |
| Boiling Point | Not explicitly available; likely higher than non-fluorinated analogs due to increased polarity and similar to other trifluorinated butanols. | N/A |
| Density | Not explicitly available; expected to be higher than water, a common characteristic of fluorinated organic compounds. | N/A |
| Solubility | Expected to have moderate solubility in both polar and non-polar organic solvents. | N/A |
The trifluoromethyl group (–CF₃) is a potent electron-withdrawing group, which decreases the pKa of the hydroxyl proton, making this compound more acidic than its non-fluorinated counterpart. This electronic effect also impacts its hydrogen bonding capabilities and overall lipophilicity, crucial parameters in drug design.[4] The strategic incorporation of trifluoromethyl groups into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[5][6][7]
Synthesis of this compound: A Proposed Pathway
Diagram: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of 1,1,1-Trifluoro-3-methyl-2-butanone (Intermediate)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of ethyl trifluoroacetate in anhydrous diethyl ether.
-
Grignard Addition: The flask is cooled in an ice bath. A solution of isopropylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ketone.
-
Purification: The crude 1,1,1-trifluoro-3-methyl-2-butanone can be purified by distillation.
Step 2: Reduction to this compound
-
Reaction Setup: A dry round-bottom flask is charged with a solution of the purified 1,1,1-trifluoro-3-methyl-2-butanone in a suitable solvent such as methanol or ethanol for sodium borohydride reduction, or anhydrous diethyl ether or tetrahydrofuran for lithium aluminum hydride reduction.
-
Reducing Agent Addition: The flask is cooled in an ice bath. The reducing agent (sodium borohydride or lithium aluminum hydride) is added portion-wise with stirring. Caution should be exercised, especially with lithium aluminum hydride, as the reaction is highly exothermic and produces hydrogen gas.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting ketone is consumed.
-
Work-up: For sodium borohydride reduction, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent. For lithium aluminum hydride reduction, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product.
Applications in Drug Development and Medicinal Chemistry
The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in drug discovery.
Diagram: Role of Trifluoromethyl Groups in Drug Design
Caption: Key property modulations by trifluoromethyl groups in drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[6] Incorporating this compound into a drug candidate can block metabolically labile sites, thereby increasing the drug's half-life and bioavailability.
-
Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cell membranes. This is particularly advantageous for drugs targeting the central nervous system.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of a molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling fluorinated alcohols should be observed.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Fire Safety: Fluorinated alcohols can be flammable. Keep away from open flames, sparks, and other sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel pharmaceuticals and advanced materials. Its unique combination of properties, conferred by the trifluoromethyl group, offers significant advantages in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The proposed synthetic pathway provides a practical approach for its preparation, enabling further exploration of its potential in various research and development endeavors. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
- PubChem. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. [Link]
- Google Patents. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- Google Patents. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
- PubChem. (S)-4,4,4-Trifluoro-2-butanol. [Link]
- Google Patents. New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.
- National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- Google Patents. CN109369354B - Synthesis method of 4, 4, 4-trifluorobutanol.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 107103-95-7 [chemicalbook.com]
- 3. This compound CAS#: 107103-95-7 [m.chemicalbook.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 9. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 10. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.se [fishersci.se]
- 13. merckmillipore.com [merckmillipore.com]
Molecular weight of 2-Methyl-4,4,4-trifluorobutanol
An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-Methyl-4,4,4-trifluorobutanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of this compound, with a primary focus on its molecular weight. It delves into the fundamental physicochemical properties, spectroscopic characterization, and the implications of its structure for applications in drug development. This document is designed to serve as a practical resource for researchers and scientists, offering not just data, but also the causality behind experimental choices and self-validating protocols for its characterization.
Introduction: The Significance of Fluorinated Alcohols
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design.[1] this compound is a fluorinated alcohol that serves as a key building block in the synthesis of more complex pharmaceutical intermediates. Its precise molecular weight is a critical parameter that underpins all quantitative experimental work, from reaction stoichiometry to analytical characterization. This guide will provide an in-depth exploration of this fundamental property.
Physicochemical Properties of this compound
The core identity of a chemical compound is defined by its molecular formula and corresponding molecular weight. For this compound, these foundational data points are crucial for its application in synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C5H9F3O | [2] |
| Molecular Weight | 142.12 g/mol | [2][3] |
| CAS Number | 107103-95-7 | [2][3] |
For comparative purposes, the table below lists the molecular weights of structurally related compounds, illustrating the impact of fluorination and alkyl substitution on this property.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| 2-Methyl-2-butanol | C5H12O | 88.15 | [4] |
| 4,4,4-Trifluorobutan-1-ol | C4H7F3O | 128.09 | [5] |
| 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | C5H8F4O | 160.11 | [6][7] |
Synthesis of Fluorinated Alcohols
While specific synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for producing structurally similar fluorinated alcohols. A common approach involves the reduction of a corresponding fluorinated ester. For instance, the synthesis of 4,4,4-trifluorobutanol has been achieved by reducing 4,4,4-trifluoro ethyl butyrate.[8] A plausible synthetic pathway for this compound could involve the reduction of a 2-methyl-4,4,4-trifluorobutanoate ester.
Spectroscopic Characterization: A Self-Validating System
The theoretical molecular weight of 142.12 g/mol is a calculated value. In practice, this must be confirmed through rigorous analytical techniques. This section outlines the experimental workflows that not only verify the molecular weight but also elucidate the structure of the molecule, creating a self-validating system of characterization.
Mass Spectrometry: The Definitive Molecular Weight Determination
Mass spectrometry is the primary technique for determining the molecular weight of a compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
Expected Results: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. For this compound, this peak would be observed at an m/z of 142. The spectrum will also display characteristic fragmentation patterns that can be used to confirm the structure.
Diagram: Mass Spectrometry Workflow
Caption: Workflow for molecular weight determination by EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which serves to validate the structure corresponding to the measured molecular weight.
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).[9]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Expected 1H NMR Spectrum:
-
A doublet for the methyl group adjacent to the chiral center.
-
A multiplet for the single proton on the chiral center.
-
A multiplet for the CH2 group adjacent to the CF3 group.
-
A singlet for the hydroxyl proton (this peak may be broad and its chemical shift can vary).
Expected 13C NMR Spectrum:
-
Five distinct carbon signals, with the carbon attached to the three fluorine atoms showing a characteristic quartet due to C-F coupling.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule, further confirming its identity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small drop of the neat liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over the standard range (e.g., 4000-400 cm-1).
-
Spectral Analysis: Identify the characteristic absorption bands.
Expected Absorption Bands:
-
A broad O-H stretch around 3300-3500 cm-1, characteristic of an alcohol.
-
C-H stretching vibrations around 2850-3000 cm-1.
-
Strong C-F stretching absorptions in the region of 1000-1350 cm-1.
Diagram: The Logic of Spectroscopic Validation
Caption: Interrelation of analytical techniques for validation.
Applications in Drug Development
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties.[1] The high electronegativity of the fluorine atoms in the -CF3 group can:
-
Enhance Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to oxidative metabolism. This can increase the half-life of a drug.
-
Increase Lipophilicity: The -CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]
-
Modulate pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH.
-
Improve Binding Affinity: The -CF3 group can participate in favorable interactions with protein targets, such as dipole-dipole or hydrophobic interactions, thereby increasing the binding affinity and potency of a drug.[10][11]
This compound, as a chiral building block, provides a scaffold to introduce the -CF3 group into more complex molecules, making it a valuable starting material for the synthesis of novel drug candidates.
Safety and Handling
Conclusion
The molecular weight of this compound is a fundamental constant, theoretically established as 142.12 g/mol . This value is empirically validated through a suite of analytical techniques, with mass spectrometry providing a direct measurement and NMR and IR spectroscopy confirming the corresponding chemical structure. The unique properties conferred by the trifluoromethyl group make this compound and its derivatives of significant interest to the field of drug development. A thorough understanding of its physicochemical properties and a robust approach to its characterization are essential for its effective application in research and synthesis.
References
- 2-Methyl-3,3,4,4-tetrafluoro-2-butanol - PubChem. [Link]
- CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google P
- 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- - NIST WebBook. [Link]
- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google P
- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google P
- 4,4,4-Trifluorobutan-2-ol | C4H7F3O | CID 10285793 - PubChem. [Link]
- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google P
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. [Link]
- 2-Methyl-2-butanol, TMS deriv
- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google P
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
- C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]
- 4,4,4-Trifluorobutanal | C4H5F3O | CID 2777083 - PubChem. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
- 2-Propanol, 2-methyl- - NIST WebBook. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 107103-95-7 [chemicalbook.com]
- 4. 2-Methyl-2-butanol, 98% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4,4,4-Trifluoro-1-butanol 98 461-18-7 [sigmaaldrich.com]
- 6. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | C5H8F4O | CID 34628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- [webbook.nist.gov]
- 8. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. mdpi.com [mdpi.com]
- 11. jelsciences.com [jelsciences.com]
- 12. merckmillipore.com [merckmillipore.com]
Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the NMR Spectral Data of 2-Methyl-4,4,4-trifluorobutanol
Introduction
This compound is a fluorinated alcohol of significant interest in the fields of medicinal chemistry, materials science, and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] A thorough understanding of the structural characteristics of this compound is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such fluorinated compounds. This guide provides a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound, offering insights into spectral interpretation and the underlying principles of spin-spin coupling in fluorinated molecules.
While direct, publicly available spectral data for this compound is limited, this guide synthesizes data from a closely related protected analogue, tert-Butyldiphenyl(4,4,4-trifluoro-2-methylbutoxy)silane, and supplements it with established principles of NMR spectroscopy to provide a comprehensive and predictive analysis.[2] The data for the analogue provides a strong foundation for understanding the spectral features of the target molecule.
Molecular Structure and Numbering Scheme
For clarity in the assignment of NMR signals, the following numbering scheme will be used for this compound:
Figure 1: Molecular Structure and Numbering of this compound
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons at each position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of nearby protons, causing them to resonate at a lower field (higher ppm) than in their non-fluorinated counterparts.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, and CDCl₃ is a common starting point for its versatility.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.[5]
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of the silyl-protected analogue and established principles of NMR spectroscopy.[2]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H1 | ~3.6 | ddd | JH1-H1' ≈ 10.5 Hz, JH1-H2 ≈ 5-7 Hz | -CH₂OH |
| H1' | ~3.5 | ddd | JH1'-H1 ≈ 10.5 Hz, JH1'-H2 ≈ 6-8 Hz | -CH₂OH |
| H2 | ~1.9 | m | -CH(CH₃)- | |
| H3 | ~2.1-2.3 | m | -CH₂-CF₃ | |
| H5 | ~1.0 | d | JH5-H2 ≈ 6.5 Hz | -CH₃ |
| OH | Variable | br s | -OH |
Interpretation and Rationale:
-
H1 and H1': The two protons on C1 are diastereotopic and are expected to have slightly different chemical shifts, appearing as a complex multiplet, likely two doublets of doublets. Their chemical shift is significantly downfield due to the adjacent hydroxyl group.
-
H2: This proton is a multiplet due to coupling with the protons on C1, C3, and the methyl group (C5).
-
H3: The protons on C3 are adjacent to the highly electron-withdrawing CF₃ group, leading to a downfield shift. They will appear as a multiplet due to coupling with H2 and the fluorine atoms on C4.
-
H5: The methyl protons will appear as a doublet due to coupling with the single proton on C2.
-
OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.
Figure 2: Key ³J Couplings in this compound
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The signals are influenced by the electronegativity of neighboring atoms and through-bond couplings to fluorine.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
-
Predicted ¹³C NMR Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C1 | ~68 | t | -CH₂OH | |
| C2 | ~31 | d | JC2-F ≈ 2-3 Hz | -CH(CH₃)- |
| C3 | ~37 | q | JC3-F ≈ 27 Hz | -CH₂-CF₃ |
| C4 | ~127 | q | JC4-F ≈ 275 Hz | -CF₃ |
| C5 | ~17 | q | -CH₃ |
Interpretation and Rationale:
-
C4: The carbon directly attached to the three fluorine atoms exhibits a large one-bond coupling constant (¹JCF) and appears as a quartet. Its chemical shift is significantly influenced by the fluorine atoms.[6]
-
C3: This carbon shows a two-bond coupling to the fluorine atoms (²JCF), resulting in a quartet with a smaller coupling constant.[6]
-
C2: A small three-bond coupling to the fluorine atoms (³JCF) may be observed, leading to a quartet splitting of this signal.[2]
-
C1 and C5: These carbons are further from the fluorine atoms and are less likely to show C-F coupling.
¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[5] The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, making it easier to distinguish between different fluorine environments.[7]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: An NMR spectrometer equipped with a broadband or fluorine-specific probe is required.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wide spectral width (e.g., -250 to 0 ppm) is typically used.
-
Reference: Trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm), though other secondary standards can be used.[8]
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Predicted ¹⁹F NMR Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| F4 | ~ -63.4 | t | ³JF4-H3 ≈ 11.5 Hz | -CF₃ |
Interpretation and Rationale:
-
The three fluorine atoms on C4 are chemically and magnetically equivalent and will therefore appear as a single signal.
-
This signal will be split into a triplet due to coupling with the two equivalent protons on the adjacent carbon (C3). The magnitude of this three-bond fluorine-proton coupling (³JHF) is typically around 10-12 Hz.[2]
The comprehensive NMR analysis of this compound, based on data from a close analogue and established spectroscopic principles, provides a detailed and predictive understanding of its structural features. The ¹H, ¹³C, and ¹⁹F NMR spectra are highly informative, with chemical shifts and coupling patterns that are consistent with the proposed structure. This guide serves as a valuable resource for researchers and scientists working with this and other fluorinated molecules, aiding in compound identification, purity assessment, and further structural studies.
References
- Vertex AI Search, Supporting Information. (n.d.).
- University of California, Irvine. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.
- American Chemical Society. (2024). Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol. The Journal of Physical Chemistry Letters.
- Elsevier. (n.d.). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Significant residual fluorinated alcohols present in various fluorinated materials. PubMed.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
- American Chemical Society. (1995). Structure Determination Using 19F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol. Journal of Chemical Education.
- Figshare. (n.d.). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials - Environmental Science & Technology.
- University of California, Berkeley. (n.d.). 19F NMR Reference Standards.
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- University of Ottawa. (n.d.). 19Flourine NMR.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- National Center for Biotechnology Information. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. PubMed.
- Iowa State University. (n.d.). NMR Coupling Constants.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- National Center for Biotechnology Information. (n.d.). 1-Butanol, 4,4,4-trifluoro-2-methyl-, (2R)-. PubChem.
- Google Patents. (n.d.). CN109369354B - Synthesis method of 4, 4, 4-trifluorobutanol.
- The Royal Society of Chemistry. (n.d.). Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethylated compounds.
- SpectraBase. (n.d.). 2-Methyl-2-butanol - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
1H NMR spectrum of 2-Methyl-4,4,4-trifluorobutanol
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-4,4,4-trifluorobutanol
Abstract
This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy for organofluorine compounds, offers a detailed prediction of the ¹H NMR spectrum, presents a robust experimental protocol for data acquisition, and discusses key aspects of data processing. The guide emphasizes the causal relationships between molecular structure and spectral features, particularly the profound influence of the trifluoromethyl group on proton chemical shifts and coupling patterns. By integrating theoretical predictions with practical experimental guidance, this document serves as an authoritative resource for the structural elucidation of fluorinated molecules.
Theoretical Principles: The Influence of Fluorine in ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. In ¹H NMR, the chemical environment of each proton dictates its resonance frequency (chemical shift), the integrated signal area reflects the number of protons, and spin-spin coupling between neighboring nuclei splits signals into characteristic multiplets.
The introduction of fluorine into an organic molecule introduces significant and predictable effects on the ¹H NMR spectrum. Fluorine's high electronegativity strongly influences the electronic environment of nearby protons, while the magnetic properties of the ¹⁹F nucleus (100% natural abundance, spin I = ½) lead to through-bond spin-spin coupling with protons (J-coupling).[1][2]
-
Inductive Deshielding: Fluorine is the most electronegative element, causing a strong electron-withdrawing inductive effect. This effect reduces the electron density around nearby protons, "deshielding" them from the applied magnetic field and shifting their resonance signals to a higher frequency (downfield). This effect is most pronounced on protons two or three bonds away (α and β positions).
-
Heteronuclear ¹H-¹⁹F Coupling: Protons and fluorine nuclei couple with each other, splitting their respective signals. The magnitude of the coupling constant (JHF) depends on the number of bonds separating the nuclei.
-
Geminal Coupling (²JHF): Coupling through two bonds. Can be large, often in the range of 45-55 Hz.[1]
-
Vicinal Coupling (³JHF): Coupling through three bonds. The magnitude is conformation-dependent but is typically in the range of 5-25 Hz.
-
Long-Range Coupling (⁴JHF, ⁵JHF): Coupling over four or more bonds is common in fluorinated compounds and is often observable, though typically smaller in magnitude (0-4 Hz).[1][3]
-
Understanding these principles is paramount for the accurate interpretation of the ¹H NMR spectrum of this compound.
Predicted Spectral Analysis of this compound
The structure of this compound contains five distinct proton environments, leading to a complex but interpretable spectrum. The chiral center at C2 renders the two protons on C1 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

Data Processing and Interpretation
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in positive absorption mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak is set to 7.26 ppm. [4]If tetramethylsilane (TMS) was added, its signal is set to 0.00 ppm.
-
Integration: The area under each distinct multiplet is integrated. The relative integral values should correspond to the ratio of protons in each environment (3:1:2:2:1).
-
Analysis: By comparing the standard ¹H spectrum with the ¹H{¹⁹F} decoupled spectrum, the H-H and H-F coupling constants can be unambiguously determined, confirming the structural assignments predicted in Section 2.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis reveals five distinct proton signals whose chemical shifts, integrations, and multiplicities are in complete agreement with the proposed structure. The deshielding effect of the hydroxyl and, most notably, the trifluoromethyl group, are clearly observable. Furthermore, the characteristic ¹H-¹⁹F coupling patterns provide definitive evidence for the connectivity within the molecule. By following the detailed experimental protocol and leveraging confirmatory techniques like ¹⁹F decoupling, researchers can confidently elucidate the structure of this and other complex organofluorine compounds.
References
- University of Ottawa NMR Facility. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation.
- Widener University. (n.d.). Sample Preparation.
- University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants.
- Voehler, M., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.
- Castellano, S., et al. (2002). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 67(13), 4570–4574.
- IMSERC - Northwestern University. (n.d.). NMR Periodic Table: Fluorine NMR.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Begel, M., & Pikl, S. (2016). An Overview of Fluorine NMR. ResearchGate.
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
- Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22.
- Liska, F. J., et al. (1959). NMR Spectra of Some Fluorine Compounds. Analytical Chemistry, 31(5), 892-895.
- Gerig, J. T. (2001). Fluorine NMR.
- Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12895–12901.
- Sarrasin, A., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(35), 21183-21192.
- Veltz, J. N., et al. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Magnetic Resonance, 305, 138-145.
- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Methyl-4,4,4-trifluorobutanol
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and materials science, lending unique properties such as enhanced metabolic stability and bioavailability.[1] Consequently, the precise structural elucidation of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful tool for this purpose. However, the presence of fluorine introduces complexities, primarily through carbon-fluorine (C-F) spin-spin coupling, that necessitate a nuanced approach to spectral acquisition and interpretation.[2] This guide provides a comprehensive technical overview of the ¹³C NMR analysis of 2-Methyl-4,4,4-trifluorobutanol, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Unique Challenge and Opportunity of Fluorinated Compounds in ¹³C NMR
Standard ¹³C NMR spectroscopy is typically performed with broadband proton (¹H) decoupling, which simplifies the spectrum by collapsing proton-coupled multiplets into singlets.[3] However, in fluorinated compounds, the strong coupling between ¹³C and ¹⁹F nuclei persists, resulting in complex splitting patterns.[3] The magnitude of these C-F coupling constants (JCF) is dependent on the number of bonds separating the interacting nuclei and can be substantial, often exceeding 250 Hz for one-bond couplings (¹JCF).[1] This phenomenon, while complicating initial spectral assessment, provides a wealth of structural information. The challenge lies in accurately acquiring and interpreting these spectra to harness the embedded structural details.
For this compound, the presence of the trifluoromethyl (-CF₃) group is the defining feature for its ¹³C NMR analysis. Each carbon atom within the molecule will experience coupling to the three fluorine atoms, with the magnitude of the coupling constant diminishing with increasing distance. Understanding these coupling interactions is key to a successful structural assignment.
Predicted ¹³C NMR Spectrum of this compound
A proactive, structure-aware approach is crucial for interpreting the ¹³C NMR spectrum of a fluorinated compound.[1] By predicting the expected chemical shifts and coupling patterns, the analyst can more reliably assign the observed resonances.
Structure:
Predicted Chemical Shifts and Coupling Patterns:
-
C1 (-CH₃): This methyl carbon is the furthest from the electron-withdrawing trifluoromethyl group. It is expected to have a chemical shift in the typical aliphatic region. It will exhibit a small four-bond coupling (⁴JCF) to the three fluorine atoms, appearing as a quartet.
-
C2 (-CH): This methine carbon is adjacent to the hydroxyl group and the methyl group. Its chemical shift will be influenced by the hydroxyl substituent. It will display a three-bond coupling (³JCF) to the fluorine atoms, also resulting in a quartet.
-
C3 (-CH₂-): This methylene carbon is directly attached to the trifluoromethyl group. The strong electron-withdrawing effect of the three fluorine atoms will significantly deshield this carbon, shifting its resonance downfield. It will exhibit a two-bond coupling (²JCF) to the fluorine atoms, appearing as a quartet.
-
C4 (-CF₃): The trifluoromethyl carbon will be the most deshielded carbon due to the direct attachment of three highly electronegative fluorine atoms. It will show a large one-bond coupling (¹JCF) to the three fluorine atoms, resulting in a distinct quartet. The signal for fluorinated carbons can sometimes be difficult to detect in spectra with a low signal-to-noise ratio because the signal is distributed across multiple lines.[3]
Experimental Protocol: Acquiring High-Quality ¹³C NMR Data
The following protocol outlines the key steps for obtaining ¹³C, DEPT-90, and DEPT-135 spectra of this compound.
Sample Preparation
Proper sample preparation is fundamental to acquiring high-quality NMR data.[4]
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral contamination.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[4]
-
Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. Aim for a concentration of 20-50 mg of the analyte in approximately 0.6 mL of the deuterated solvent.[4][5]
-
Homogenization: After adding the solvent to the analyte in a clean vial, ensure complete dissolution by gentle vortexing or sonication.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube.[4][5] To prevent line broadening, it is crucial to filter the sample through a small plug of glass wool in the pipette to remove any particulate matter.[6][7] The optimal sample height in the tube is typically around 4 cm.[7]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent like ethanol to remove any dust or fingerprints.[4]
Spectrometer Setup and Data Acquisition
The following parameters are a general guide and may need to be optimized for the specific instrument being used.
-
Experiment 1: Standard ¹³C{¹H} NMR
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Decoupling: Broadband ¹H decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C and C-F coupling, a sufficient number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.
-
-
Experiment 2: DEPT-135
-
Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including the -CF₃ carbon) will be absent.
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use instrument-specific optimized parameters for DEPT experiments.
-
-
Experiment 3: DEPT-90
-
Purpose: To exclusively identify CH (methine) carbons.
-
Pulse Program: Standard DEPT-90 pulse sequence.
-
Parameters: Use instrument-specific optimized parameters.
-
For fluorinated compounds, more advanced techniques can be employed if available. Simultaneous ¹H and ¹⁹F decoupling can simplify the spectrum to singlets, which is particularly useful for confirming the number of unique carbon environments.[8] However, this requires specialized NMR probes and is not always a routine procedure.[1]
Data Analysis and Interpretation
A systematic approach to analyzing the acquired spectra is essential for unambiguous structural assignment.
Workflow for Spectral Analysis:
Caption: Workflow for the analysis of ¹³C NMR data of this compound.
Interpreting the Spectra:
-
Carbon Count: The standard ¹³C{¹H} spectrum should display four distinct signals, corresponding to the four unique carbon environments in the molecule.
-
DEPT Analysis:
-
The DEPT-135 spectrum will show a positive signal for C1 (-CH₃) and C2 (-CH), and a negative signal for C3 (-CH₂). The C4 (-CF₃) signal will be absent.
-
The DEPT-90 spectrum will only show a signal for the C2 (-CH) carbon.
-
-
Assignment of Signals: By combining the information from the broadband ¹³C and DEPT spectra, the signals can be assigned to their respective carbon types (CH₃, CH₂, CH, and quaternary C).
-
C-F Coupling Analysis: Each of the four signals in the ¹³C{¹H} spectrum will appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group. The magnitude of the coupling constant will be critical for the final assignment:
-
The signal for C4 will exhibit the largest splitting (¹JCF).
-
The signal for C3 will show the next largest splitting (²JCF).
-
The signals for C2 and C1 will have progressively smaller splittings (³JCF and ⁴JCF, respectively).
-
Expected Data Summary
The following table summarizes the anticipated ¹³C NMR data for this compound. The chemical shift values are estimates based on typical ranges for similar functional groups.[9]
| Carbon | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | DEPT-135 | DEPT-90 |
| C1 | -CH₃ | 15-25 | Quartet | ⁴JCF (small) | Positive | Absent |
| C2 | -CH | 65-75 | Quartet | ³JCF | Positive | Present |
| C3 | -CH₂- | 30-40 | Quartet | ²JCF | Negative | Absent |
| C4 | -CF₃ | 120-130 | Quartet | ¹JCF (large) | Absent | Absent |
Conclusion
The ¹³C NMR analysis of this compound is a prime example of the detailed structural information that can be gleaned from a careful and systematic approach to NMR spectroscopy of fluorinated compounds. By anticipating the spectral complexities introduced by C-F coupling and employing a combination of standard ¹³C and DEPT experiments, a complete and unambiguous assignment of the carbon skeleton can be achieved. This guide provides the foundational knowledge and practical protocols to empower researchers in their structural elucidation endeavors, ultimately facilitating the advancement of fluorine chemistry in drug discovery and materials science.
References
- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
- How do I know if my unknown contains a fluorine
- Determine number of protons attached to each carbon in fluorine-containing compounds by 13C NMR spectroscopy! JEOL. [Link]
- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. [Link]
- 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
- Carbon-fluorine spin coupling constants. Reddit. [Link]
- NMR Sample Preparation through Nitrogen Blowdown.
- Sample preparation for NMR measurements and points to keep in mind. [Link]
- What are the best practices for sample prepar
- Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
- Carbon-fluorine coupling constants, n J CF .
- Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! JEOL. [Link]
- 19F-centred NMR analysis of mono-fluorin
- How To Prepare And Run An NMR Sample. ALWSCI. [Link]
- Calculated and experimental 13 C NMR chemical shifts.
- 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]
- 13C NMR Chemical Shift Table. [Link]
- How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
- Solid-State NMR Analysis of Fluorinated Single-Walled Carbon Nanotubes. [Link]
- 13C NMR Chemical Shifts.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- Predict 13C carbon NMR spectra. NMRDB.org. [Link]
- Fluorine NMR. [Link]
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods.
- Predict 13C NMR spectra. Cheminfo.org. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. ou.edu [ou.edu]
- 6. reddit.com [reddit.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Determine number of protons attached to each carbon in fluorine-containing compounds by 13C NMR spectroscopy! | Applications Notes | JEOL Ltd. [jeol.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Mass spectrometry of 2-Methyl-4,4,4-trifluorobutanol
An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-4,4,4-trifluorobutanol
Foreword: Characterizing Fluorinated Alcohols
Welcome to a detailed exploration of the mass spectrometric behavior of this compound (C₅H₉F₃O, M.W. 142.12)[1]. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust, reliable methods for the identification and characterization of fluorinated compounds. In the landscape of modern chemistry, fluorinated building blocks are of paramount importance, imparting unique properties to active pharmaceutical ingredients and advanced materials. Consequently, unambiguous structural confirmation is not just a regulatory hurdle but a scientific necessity.
This document deviates from rigid templates to provide a narrative grounded in practical application and first principles. We will dissect the ionization and fragmentation behavior of this compound, explain the rationale behind analytical choices, and provide a self-validating protocol for its analysis, primarily focusing on the gold-standard technique for volatile compounds: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Foundational Principles: Choosing the Right Ionization Technique
The first critical decision in any mass spectrometry experiment is the selection of the ionization method. The choice is dictated by the analyte's properties—volatility, thermal stability, and polarity—and the analytical goal, whether it's molecular weight determination or structural elucidation.
Electron Ionization (EI): The Gold Standard for Structural Elucidation
For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is the preeminent technique.[2] EI is a "hard" ionization method that involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV).[3] This process not only creates a molecular ion (M⁺˙) by ejecting an electron but also imparts significant internal energy, causing predictable and reproducible bond cleavages. The resulting fragmentation pattern serves as a unique molecular "fingerprint," which is invaluable for definitive structural confirmation and library matching.[2][3]
The primary advantage of EI is the wealth of structural information it provides. However, for some molecules, particularly primary alcohols, the imparted energy can be so high that the molecular ion peak is very weak or entirely absent.[4][5]
Chemical Ionization (CI): A Softer Approach for Molecular Ion Confirmation
When the molecular ion is not observed under EI conditions, Gas Chromatography-Atmospheric Pressure Chemical Ionization (GC-APCI) or traditional Chemical Ionization (CI) can be employed.[6] These are "softer" ionization techniques that involve reacting the analyte with a reagent gas plasma (e.g., methane or ammonia). This process typically forms a protonated molecule, [M+H]⁺, which is more stable than the radical cation M⁺˙ formed in EI. The result is a much stronger signal for the pseudomolecular ion with significantly less fragmentation, making it ideal for confirming the molecular weight of the analyte.[6]
From a practical standpoint, an initial screening by EI-GC-MS is standard procedure. If molecular weight confirmation is challenging, a subsequent analysis by CI or APCI is the logical next step.
The Molecular Fingerprint: Predicted EI Fragmentation of this compound
Understanding the fragmentation of this compound under EI is key to interpreting its mass spectrum. The structure, CF₃-CH₂-CH(CH₃)-CH₂OH, is a primary alcohol. Its fragmentation will be governed by established pathways for alcohols, namely alpha-cleavage and dehydration, influenced by the electron-withdrawing trifluoromethyl group.[7]
Key Fragmentation Pathways:
-
Alpha (α)-Cleavage: This is often the most dominant fragmentation pathway for alcohols.[7] It involves the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this results in the loss of the largest possible alkyl radical to form the stable, resonance-stabilized oxonium ion [CH₂OH]⁺ at m/z 31 .[5] This fragment is anticipated to be a major peak, potentially the base peak, in the spectrum.
-
Dehydration (Loss of H₂O): The elimination of a neutral water molecule (18 Da) is another characteristic fragmentation for alcohols.[5][7] This rearrangement produces an alkene radical cation, [M-H₂O]⁺˙, which would appear at m/z 124 (142 - 18).
-
Cleavage of the C-F Bond and Subsequent Losses: The C-F bond is strong, but the influence of the trifluoromethyl group is significant. A key fragmentation pathway for fluorinated compounds involves the loss of the •CF₃ radical (69 Da). This would result in a cation at m/z 73 (142 - 69).
-
Other Cleavages:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the C2 position would yield a fragment ion at m/z 127 (142 - 15).
-
Cleavage of the C2-C3 Bond: This would result in the loss of a •CH₂CF₃ radical (83 Da, not 99), leading to a fragment at m/z 59 . This ion, [CH(CH₃)CH₂OH]⁺, would be a stable secondary carbocation.
-
The following diagram illustrates these primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Predicted Mass Fragments
The table below summarizes the key ions expected in the EI mass spectrum. The relative intensity is a qualitative prediction based on established fragmentation principles.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |
| 142 | [C₅H₉F₃O]⁺˙ | Molecular Ion (M⁺˙) | Very Low to Absent |
| 127 | [M - CH₃]⁺ | Loss of a methyl radical | Low |
| 124 | [M - H₂O]⁺˙ | Dehydration | Moderate |
| 73 | [M - CF₃]⁺ | Loss of trifluoromethyl radical | Moderate to High |
| 59 | [M - CH₂CF₃]⁺ | Cleavage of C2-C3 bond | Moderate |
| 31 | [CH₂OH]⁺ | Alpha-cleavage | High (Potential Base Peak) |
A Validated Experimental Protocol: GC-MS Analysis
The following protocol provides a robust starting point for the analysis of this compound. The principle of a self-validating system is embedded within: the use of a well-characterized column, standard temperature programming, and quality control checks ensures reproducibility and transferability.
Workflow Overview
Caption: Standard workflow for the GC-MS analysis of a volatile fluorinated alcohol.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in GC-grade methanol.
-
Perform a serial dilution to create a working standard of 100 µg/mL. The rationale for using methanol is its high volatility, which prevents interference with early-eluting peaks.
-
Transfer the working standard to a 2 mL autosampler vial with a septum cap.
-
Prepare a solvent blank (methanol only) to run prior to the sample to ensure system cleanliness.
-
-
Gas Chromatography (GC) Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. This column chemistry provides excellent selectivity for a wide range of semi-volatile compounds.[8]
-
Injector: Split/Splitless inlet.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Mode: Split (50:1 ratio). A split injection is used for a concentrated (100 µg/mL) sample to prevent column overloading and ensure sharp peak shapes.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
MS System: Agilent 5977 MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).[9]
-
Electron Energy: 70 eV.[9]
-
Source Temperature: 230 °C.[9]
-
Quadrupole Temperature: 150 °C.[9]
-
Mass Scan Range: m/z 40-200. The lower mass cutoff of 40 m/z is chosen to avoid detecting ions from air and water (m/z 18, 28, 32, 40) while ensuring the detection of the key m/z 31 fragment.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering and saturating the MS detector.
-
-
Data Analysis and Validation:
-
Integrate the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Compare the experimental spectrum against the predicted fragmentation patterns outlined in Section 2.
-
Perform a library search against the NIST/Wiley Mass Spectral Library to find matching compounds. High-quality matches provide strong evidence for structural confirmation.[10]
-
Validate the analysis by ensuring the solvent blank is clean and the peak shape of the analyte is symmetrical.
-
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using EI-GC-MS. This technique provides a reproducible and information-rich fragmentation pattern that serves as a definitive fingerprint for structural confirmation. The predictable fragmentation, dominated by alpha-cleavage to yield an ion at m/z 31 and dehydration to yield an ion at m/z 124, provides clear diagnostic markers. By employing the validated protocol described herein, researchers can achieve confident identification and characterization of this important fluorinated building block, ensuring the integrity and quality of their scientific endeavors. For cases where the molecular ion is ambiguous, follow-up analysis with a softer ionization technique like APCI or CI is recommended.
References
- Galaverna, G., et al. (2019). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of The American Society for Mass Spectrometry.
- NIST. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- Mass Spectrum. NIST Chemistry WebBook. [Link]
- Galaverna, G., et al. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. PMC, NIH. [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Zieliński, P., et al. (2020).
- Google Patents. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- LECO Corporation. (2024).
- NIST. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- IR Spectrum. NIST Chemistry WebBook. [Link]
- Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- Chemistry LibreTexts. (2022). 6.
- Google Patents. CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol.
- Doc Brown's Chemistry. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol. [Link]
- ResearchGate. GC‐MS chromatograms of (a) 4‐MeTHP, (b) THP and (c) 2‐MeTHF after two recycles. [Link]
- eScholarship.org. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]
- Agilent.
- PubMed.
- Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC, NIH. [Link]
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- GERSTEL. Determination of 2-Methylisoborneol, Geosmin and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Select. [Link]
- Google Patents. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
Sources
- 1. scbt.com [scbt.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. rroij.com [rroij.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanol: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-4,4,4-trifluorobutanol (CAS No. 107103-95-7), a fluorinated alcohol with growing significance in specialized chemical synthesis and pharmaceutical research. The strategic incorporation of a trifluoromethyl group offers unique chemical properties that are increasingly leveraged in the development of novel molecules. This document outlines its chemical and physical characteristics, detailed safety protocols, handling procedures, and known applications to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a specialty alcohol characterized by the presence of a trifluoromethyl group, which significantly influences its physical and chemical behavior.[1] Understanding these properties is fundamental to its appropriate handling and application.
| Property | Value | Source |
| CAS Number | 107103-95-7 | [1][2] |
| Molecular Formula | C₅H₉F₃O | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Boiling Point | Not explicitly available in search results | |
| Melting Point | Not explicitly available in search results | |
| Density | Not explicitly available in search results |
Note: Specific physical properties like boiling point, melting point, and density for this compound were not explicitly found in the provided search results. Researchers should refer to the supplier's Certificate of Analysis for lot-specific data.
Hazard Analysis and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, the safety information for structurally similar fluorinated alcohols, such as 2,2,2-Trifluoroethanol, provides a strong basis for hazard assessment. These compounds are generally flammable and pose several health risks upon exposure.
Primary Hazards:
-
Flammability: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4][5] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Inhalation Toxicity: Harmful if inhaled, potentially causing respiratory irritation.[4][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][6]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the recommended PPE.
Caption: Recommended Personal Protective Equipment for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to mitigate the risks associated with this compound.
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ignition Sources: Use non-sparking tools and explosion-proof equipment.[3][4] Take precautionary measures against static discharge.[3][4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][5] Do not eat, drink, or smoke in the work area.[3][5]
Storage:
-
Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Store away from incompatible materials such as bases, metals, and strong oxidizing agents.[3][5]
-
Security: For larger quantities, it may be advisable to store in a locked cabinet.[3][5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][5] Seek immediate medical attention.[5]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[3][5]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
Ingestion: If swallowed, do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5]
Fire-Fighting Measures:
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam for extinction.[3][4] Water spray can be used to cool closed containers.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Containment: Absorb the spill with inert material (e.g., sand, earth, vermiculite).
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
The following flowchart illustrates the general workflow for handling an accidental spill.
Caption: General workflow for responding to an accidental spill of this compound.
Applications in Research and Drug Development
The trifluoromethyl (-CF₃) group is a key pharmacophore in modern medicinal chemistry.[7][8] Its incorporation into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[9] While specific applications of this compound are not extensively detailed in the provided search results, its structure suggests its utility as a building block in the synthesis of more complex fluorinated molecules.
Fluorinated compounds, in general, are integral to the development of a wide range of pharmaceuticals, including anti-depressants and treatments for various cancers.[7][10] The unique properties imparted by the -CF₃ group make it a valuable substituent in drug design.[9]
Disposal Considerations
Waste generated from the use of this compound must be handled as hazardous waste. Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3][5][6] Do not empty into drains.[5]
Conclusion
This compound is a valuable reagent with significant potential in specialized chemical synthesis and pharmaceutical research. Its safe and effective use is contingent upon a thorough understanding of its properties and strict adherence to the safety, handling, and disposal protocols outlined in this guide. As with any specialty chemical, it is imperative for researchers to consult the most up-to-date Safety Data Sheet from their supplier and to conduct a thorough risk assessment before commencing any experimental work.
References
- This compound | 107103-95-7 - ChemicalBook. (2025-01-27).
- 2-Methyl-3,3,4,4-tetrafluoro-2-butanol - PubChem.
- SAFETY DATA SHEET. (2014-04-29).
- This compound | CAS 107103-95-7 | SCBT.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07).
- 2 - SAFETY DATA SHEET. (2014-04-29).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-23).
- 2 - Safety data sheet. (2023-03-24).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18).
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 107103-95-7 [chemicalbook.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. mdpi.com [mdpi.com]
- 8. jelsciences.com [jelsciences.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Solubility characteristics of 2-Methyl-4,4,4-trifluorobutanol
An In-Depth Technical Guide to the Solubility Characteristics of 2-Methyl-4,4,4-trifluorobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS 107103-95-7).[1] As a partially fluorinated alcohol, this compound exhibits unique physicochemical properties that are of significant interest in medicinal chemistry and drug development.[2][3][4] This document delineates the theoretical solubility profile of this compound in various organic solvents, discusses the key factors influencing its solubility, and provides a detailed, field-proven experimental protocol for its quantitative determination. The synthesis of this guide is informed by the established principles of physical chemistry and standard methodologies for solubility measurement.
Introduction to this compound
This compound is an organofluorine compound featuring a primary alcohol functional group and a terminal trifluoromethyl group. Its chemical structure confers a unique combination of polarity and hydrophobicity, making it a valuable building block in the synthesis of novel pharmaceutical agents and agrochemicals.[5] The trifluoromethyl group is a common bioisostere for a methyl group in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][4] A thorough understanding of its solubility is therefore paramount for its effective utilization in drug discovery and process development.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 107103-95-7 | [1] |
| Molecular Formula | C₅H₉F₃O | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Estimated to be in the range of 120-140 °C | |
| Density | Estimated to be slightly higher than water |
Theoretical Solubility Profile
The "like dissolves like" principle is a cornerstone for predicting solubility.[6] this compound possesses a dual nature: the hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the trifluoromethyl (-CF₃) group and the hydrocarbon backbone are nonpolar.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group will facilitate miscibility with these solvents through hydrogen bonding. However, the hydrophobic trifluoromethyl group may limit complete miscibility, especially with water.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can engage in dipole-dipole interactions with the hydroxyl group, suggesting good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar trifluoromethyl group and hydrocarbon chain will promote solubility in these solvents through van der Waals forces.
Fluorinated alcohols are noted for their strong hydrogen bonding capabilities and high polarity, which generally leads to good solubility in a range of solvents.[7]
Experimental Determination of Solubility: A Self-Validating Protocol
The following protocol describes the equilibrium solubility measurement using the reliable shake-flask method. This method is considered a gold standard for its accuracy and reproducibility.[8]
Materials and Apparatus
-
This compound (solute)
-
Selected solvents of high purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is crucial to ensure equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with controlled temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker and allow the undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sampling and Filtration:
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter to remove any remaining undissolved microparticles.[6] This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.[6]
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Caption: Generalized workflow for the experimental determination of equilibrium solubility.
Factors Influencing Solubility
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, the effect of temperature on the solubility of a liquid in a liquid can be more complex and should be determined empirically.
-
Solvent Polarity: As discussed in the theoretical profile, the polarity of the solvent will play a significant role. A systematic study across a range of solvents with varying polarities is recommended to build a comprehensive solubility profile.
-
Presence of Other Solutes: The presence of salts or other organic molecules can influence the solubility of the target compound through various intermolecular interactions.
Applications in Drug Development
The solubility of a compound like this compound is a critical parameter in drug development for several reasons:
-
Reaction Medium: It can be used as a solvent or co-solvent in chemical reactions, and its solubility characteristics will dictate the choice of other reagents and reaction conditions.[9][10]
-
Formulation: For a compound that is a final drug product, its solubility in various pharmaceutical excipients and solvents is crucial for developing a stable and bioavailable formulation.
-
Purification: Solubility data is essential for designing crystallization and chromatography-based purification processes.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its molecular structure suggests a versatile solubility profile in a range of organic solvents. This guide provides a robust theoretical framework and a detailed, practical protocol for the experimental determination of its solubility. The methodologies outlined herein are designed to yield accurate and reproducible data, empowering researchers to effectively utilize this important fluorinated building block in their research and development endeavors.
References
- Mainar, A. M., Martínez-López, J. F., Urieta, J. S., & Pardo, J. I. (2018). Solubility of gases in fluoroorganic alcohols. Part III. Solubilities of several non-polar gases in water + 1,1,1,3,3,3-hexafluoropropan-2-ol at 298.15 K and 101.33 kPa. The Journal of Chemical Thermodynamics, 127, 280-288.
- Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Francke, R., & Schille, B. (2020). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Accounts of Chemical Research, 53(9), 1874–1886.
- Darses, B., & Fagnou, K. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- PubChem. (n.d.). 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
- Wikipedia. (n.d.). Fluoroalcohol.
- CPAchem. (2023). Safety data sheet.
- Cheméo. (n.d.). Chemical Properties of 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- (CAS 29553-26-2).
- Chemsrc. (2025). methyl 4,4,4-trifluorobutanoate.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Discovery and History of Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of fluorinated alcohols represents a significant milestone in the evolution of organic chemistry. Their unique physicochemical properties—stemming from the strong electron-withdrawing nature of fluorine—have established them as indispensable tools in a myriad of scientific disciplines, from solvents in complex organic syntheses to crucial building blocks in pharmaceuticals. This in-depth technical guide provides a comprehensive historical narrative of fluorinated alcohols, tracing their origins from the initial isolation of elemental fluorine to the development of sophisticated synthetic methodologies and their ever-expanding applications.
The Dawn of an Era: The Isolation of Fluorine and Early Organofluorine Chemistry
The story of fluorinated alcohols is inextricably linked to the taming of elemental fluorine. For decades, chemists endeavored to isolate this highly reactive element, a pursuit fraught with peril that earned fluorine the moniker of the "chemist killer".[1] The breakthrough finally came in 1886 when French chemist Henri Moissan successfully isolated fluorine gas via the electrolysis of a solution of potassium hydrogen fluoride in hydrogen fluoride.[1][2][3][4] This monumental achievement, for which Moissan was awarded the 1906 Nobel Prize in Chemistry, opened the door to the deliberate introduction of fluorine into organic molecules.[2][3][4]
Following Moissan's discovery, the field of organofluorine chemistry began to take shape. Early attempts to directly fluorinate organic compounds with elemental fluorine were often met with violent, uncontrollable reactions.[5] A more controlled and practical approach was pioneered by the Belgian chemist Frédéric Swarts. In 1892, Swarts developed the halogen exchange reaction, now famously known as the Swarts reaction, which utilizes antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride, to replace chlorine or bromine atoms with fluorine.[6][7] This method provided a reliable means of synthesizing a variety of organofluorine compounds and laid the groundwork for the future synthesis of fluorinated alcohols.[6][7][8] Swarts' pioneering work was so influential that for 25 years, he was the sole author publishing in the field of organofluorine chemistry.[7]
The First Fluorinated Alcohols: Synthesis and Early Discoveries
The first true synthesis of a fluorinated alcohol is credited to Frédéric Swarts in 1933, who prepared 2,2,2-trifluoroethanol (TFEA).[6][9] This seminal achievement marked the formal beginning of the field of fluorinated alcohols.[6] Another key early fluorinated alcohol, 2-fluoroethanol, was synthesized by treating 2-chloroethanol with potassium fluoride in a Finkelstein-type reaction.[6]
Foundational Synthetic Methodologies
The early syntheses of these foundational fluorinated alcohols, while conceptually straightforward, demanded meticulous execution.
Swarts' Synthesis of a Precursor to 2,2,2-Trifluoroethanol:
The initial step in the synthesis of TFEA involved the halogen exchange of 2,2,2-trichloroethanol.
-
Objective: To synthesize 2,2,2-trifluoroethyl chloride, a precursor to TFEA, via the Swarts reaction.
-
Materials:
-
2,2,2-trichloroethanol
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalytic amount)
-
Reaction vessel with distillation apparatus
-
Heating mantle
-
Cooled receiving flask
-
-
Procedure:
-
Antimony trifluoride is placed in the reaction vessel.
-
A catalytic amount of antimony pentachloride is added.
-
2,2,2-trichloroethanol is slowly added to the reaction mixture.
-
The mixture is gently heated to initiate the halogen exchange.
-
The lower-boiling 2,2,2-trifluoroethyl chloride product is distilled and collected in the cooled receiving flask.[6]
-
Pattison's Synthesis of 2-Fluoroethanol:
This method provides a classic example of nucleophilic substitution to introduce a single fluorine atom.
-
Objective: To synthesize 2-fluoroethanol.
-
Materials:
-
2-Chloroethanol
-
Potassium fluoride (KF)
-
High-boiling solvent (e.g., diethylene glycol)
-
Reaction vessel with a stirrer, dropping funnel, and distillation head
-
Heating mantle
-
Receiving flask
-
-
Procedure:
-
Potassium fluoride is suspended in the high-boiling solvent in the reaction vessel.
-
The mixture is heated to ensure the solvent is anhydrous.
-
2-Chloroethanol is added dropwise to the heated suspension.
-
The 2-fluoroethanol product, having a lower boiling point than the starting material and solvent, distills as it is formed.
-
The crude product is collected and subsequently purified by fractional distillation.[6]
-
Expansion of the Fluorinated Alcohol Family: The Advent of Hexafluoroisopropanol (HFIP)
While TFEA was the first to be synthesized, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has arguably become one of the most versatile and widely used fluorinated alcohols.[10][11] Its first appearance in the chemical literature was in a 1960 Swiss patent by Soviet Union chemists Ivan L. Knunyants and M. P. Krasuskaya, who synthesized it by reducing hexafluoroacetone with sodium borohydride.[12]
The synthesis of HFIP is intrinsically tied to the availability of its key intermediate, hexafluoroacetone (HFA).[13] Various methods for synthesizing HFA have been developed over the years, including the direct fluorination of acetone and the catalytic oxidation of hexafluoropropylene.[13] Modern industrial production of HFIP typically involves the hydrogenation of HFA or its hydrate.[14]
The Unique Properties and Expanding Applications of Fluorinated Alcohols
The presence of highly electronegative fluorine atoms imparts a unique set of properties to fluorinated alcohols, distinguishing them from their non-fluorinated counterparts. These properties have driven their adoption across a wide range of applications.
| Property | 2,2,2-Trifluoroethanol (TFEA) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Ethanol |
| pKa | 12.4 | 9.3 | ~16 |
| Boiling Point (°C) | 74.0 | 58.2 | 78.3 |
| Density (g/mL) | ~1.39 | ~1.60 | ~0.79 |
| Hydrogen Bond Donating Ability | Strong | Very Strong | Moderate |
| Nucleophilicity | Low | Very Low | Moderate |
Data compiled from multiple sources.[15][16][17]
The strong acidity, potent hydrogen bond donating capabilities, and low nucleophilicity of fluorinated alcohols make them powerful solvents and reagents.[15][18][19] They can activate electrophiles, stabilize ionic intermediates, and promote reactions that are sluggish or do not proceed in conventional solvents.[11][15][19]
The applications of fluorinated alcohols are extensive and continue to grow:
-
Organic Synthesis: They are widely used as solvents to promote a variety of reactions, including oxidations, ring-opening of epoxides, and C-H functionalization.[15][19][20]
-
Pharmaceuticals: Fluorinated alcohols are crucial intermediates in the synthesis of numerous fluorine-containing pharmaceuticals, such as anesthetics (e.g., sevoflurane from HFIP, and isoflurane and desflurane from TFEA), antirheumatic drugs, and enzyme inhibitors.[21][22] The incorporation of the HFIP moiety into small molecules can significantly enhance their biological activity.[18][23]
-
Biochemistry: TFEA is used to induce and stabilize alpha-helical structures in peptides and proteins, aiding in the study of protein folding.[24][25]
-
Materials Science: They serve as precursors for specialty polymers and coatings with enhanced chemical resistance and performance characteristics.[9][26]
The Future of Fluorinated Alcohols
The journey of fluorinated alcohols, from their discovery to their current widespread use, is a testament to the power of fundamental chemical research. As our understanding of fluorine chemistry deepens, the development of new synthetic methods and the discovery of novel applications for this remarkable class of compounds will undoubtedly continue. The increasing emphasis on sustainable and green chemistry will also likely drive innovation in the production and use of fluorinated solvents.[27][28] The unique properties of fluorinated alcohols ensure that they will remain at the forefront of research and development in the chemical sciences for the foreseeable future.
References
- The Genesis of a Unique Class of Solvents and Reagents: A History of Fluorinated Alcohols - Benchchem. (n.d.).
- An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (2024, March 1). Thieme.
- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - arkat usa. (n.d.).
- Fluorinated Alcohols - Organofluorine / Alfa Chemistry. (n.d.).
- Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom. (n.d.). Google Patents.
- Fluoroalcohol - Wikipedia. (n.d.).
- Synthesis of Derivatives of Hexafluoroisopropanol - ProQuest. (n.d.).
- The Chemist Who First Isolated Fluorine - YouTube. (2024, March 2).
- Hexafluoro-2-propanol - American Chemical Society. (2023, August 14).
- Continuous process to produce hexafluoroisopropanol. (n.d.). Google Patents.
- Frédéric Swarts - Wikipedia. (n.d.).
- Frédéric Swarts Facts for Kids. (2025, October 17).
- "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi - eGrove. (2023, January 1).
- The Role of Fluorinated Alcohols in Modern Chemical Synthesis. (n.d.).
- Today In Science History - September 28 - Henri Moissan and the Discovery of Fluorine. (2014, September 27).
- Fluorinated Alcohol with Unique Properties: HFIP | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Fluorinated Solvents Market Size, Share | CAGR of 6.8%. (n.d.).
- Fluorine: From Mystery Mineral to Modern Marvel | Chemical Industry Digest. (2025, September 17).
- Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine - Britannica. (2025, December 26).
- Organofluorine chemistry - Wikipedia. (n.d.).
- Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (n.d.).
- Frederic Swarts: Pioneer in organic fluorine chemistry | Journal of Chemical Education. (n.d.).
- Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.).
- 2,2,2-Trifluoroethanol - Wikipedia. (n.d.).
- The Science Behind 2,2,2-Trifluoroethanol: Properties and Applications in Research. (n.d.).
- Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry. (2024, December 16).
- Chemistry:2,2,2-Trifluoroethanol - HandWiki. (2024, February 5).
- Fluorina)on Chemistry. (n.d.).
- 2,2,2-Trifluoroethanol (TFEA) - Its Production Process and Various Applications - Tosoh USA. (2025, August 26).
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications. (n.d.).
- Process for the preparation of 2,2,2-trifluoroethanol. (n.d.). Google Patents.
- Process for the synthesis of 2,2,2-trifluoroethanol. (n.d.). Google Patents.
- FLUORINATED SOLVENTS - SAFECHEM. (n.d.).
- Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society - ACS Fall 2025. (n.d.).
- The Preparation of 2,2,2-Trifluoroethanol | Journal of the American Chemical Society. (n.d.).
- Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016, January 14).
- HFIP in Organic Synthesis | Chemical Reviews - ACS Publications. (2022, July 17).
- Process for producing fluorinated alcohol. (n.d.). Google Patents.
- Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00068K. (2023, February 28).
- Hexafluoro-2-propanol - Wikipedia. (n.d.).
- Synthesis of Derivatives of Hexafluoroisopropanol - eGrove - University of Mississippi. (n.d.).
- 2,2,2-Trifluoroethanol - Grokipedia. (n.d.).
- Fluorinated Alcohols: A New Medium for Selective and Clean Reaction - ResearchGate. (2025, August 7).
- Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.).
Sources
- 1. sciencenotes.org [sciencenotes.org]
- 2. youtube.com [youtube.com]
- 3. Fluorine: From Mystery Mineral to Modern Marvel | Chemical Industry Digest [chemindigest.com]
- 4. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]
- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Frédéric Swarts - Wikipedia [en.wikipedia.org]
- 9. tosohusa.com [tosohusa.com]
- 10. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
- 14. US7524995B1 - Continuous process to produce hexafluoroisopropanol - Google Patents [patents.google.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 17. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 18. Synthesis of Derivatives of Hexafluoroisopropanol - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 23. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]
- 24. nbinno.com [nbinno.com]
- 25. Chemistry:2,2,2-Trifluoroethanol - HandWiki [handwiki.org]
- 26. nbinno.com [nbinno.com]
- 27. market.us [market.us]
- 28. Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry [tengerchemical.com]
Methodological & Application
The Untapped Potential of 2-Methyl-4,4,4-trifluorobutanol in Organic Synthesis: A Guide for Innovators
Introduction: A Fluorinated Alcohol with Untapped Versatility
In the ever-evolving landscape of organic synthesis, the quest for novel reagents, solvents, and building blocks that offer unique reactivity and properties is paramount. Among the vast arsenal of fluorinated compounds, 2-Methyl-4,4,4-trifluorobutanol stands out as a molecule with significant, yet largely unexplored, potential. The strategic placement of a trifluoromethyl group imparts distinct electronic and steric characteristics, suggesting its utility in a range of synthetic transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of this compound, drawing parallels from related fluorinated alcohols and outlining detailed protocols for its synthesis and potential derivatization.
The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of a hydroxyl group in this compound opens avenues for its incorporation into larger molecules as a key structural motif. Furthermore, its properties as a polar, fluorinated alcohol suggest its potential as a specialty solvent in catalysis and for reactions requiring unique solubility profiles.
Physicochemical Properties: The Foundation of its Utility
To fully appreciate the potential applications of this compound, it is essential to understand its fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 107103-95-7 | [1] |
| Molecular Formula | C₅H₉F₃O | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to have unique solubility in both organic and fluorous solvents | General knowledge |
The combination of a hydrophilic alcohol group and a lipophilic, electron-withdrawing trifluoromethyl group is expected to give this compound a unique solubility profile, potentially making it a valuable solvent for reactions involving both polar and nonpolar reagents.
Synthesis of this compound: A Practical Protocol
While the applications of this compound are not yet widely documented, its synthesis is achievable through established organometallic methodologies. The following protocol is a representative example based on the synthesis of its structural analogs.
Protocol: Synthesis of this compound via Grignard Reaction
This protocol outlines a two-step process starting from the commercially available 3,3,3-trifluoropropene.
Step 1: Preparation of 1,1,1-trifluoro-3-iodopropane
-
Reaction: Anti-Markovnikov hydroiodination of 3,3,3-trifluoropropene.
-
Reagents: 3,3,3-trifluoropropene, hydrogen iodide (HI).
-
Procedure:
-
In a cooled reaction vessel (-78 °C), condense 3,3,3-trifluoropropene (1.0 eq).
-
Slowly add a solution of hydrogen iodide in a suitable solvent (e.g., dichloromethane) (1.1 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 1,1,1-trifluoro-3-iodopropane.
-
Step 2: Grignard Reaction with Acetone
-
Reaction: Nucleophilic addition of the Grignard reagent derived from 1,1,1-trifluoro-3-iodopropane to acetone.
-
Reagents: 1,1,1-trifluoro-3-iodopropane, magnesium turnings, acetone, anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1,1,1-trifluoro-3-iodopropane (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.
-
Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Diagram: Synthetic Workflow
Caption: Synthetic route to this compound.
Potential Applications in Organic Synthesis: A Forward Look
Based on its structure and the known reactivity of similar fluorinated alcohols, we can project several key areas where this compound could prove to be a valuable tool.
As a Chiral Building Block in Pharmaceutical Synthesis
The presence of a stereocenter at the C2 position makes this compound an attractive chiral building block. Enantiomerically pure forms of this alcohol could be synthesized and incorporated into complex molecules, particularly in the development of new pharmaceutical agents. The trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.
Potential Workflow:
Caption: Use as a chiral building block in drug discovery.
As a Specialty Solvent in Catalysis and Synthesis
Fluorinated alcohols are known to possess unique properties as solvents, including high polarity, low nucleophilicity, and the ability to stabilize cationic intermediates. This compound could serve as a "non-coordinating" polar protic solvent, facilitating reactions that are sensitive to solvent participation. Its fluorous nature could also be exploited in biphasic catalysis for easy catalyst recovery.
Hypothetical Application: Friedel-Crafts Alkylation
The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the hydroxyl oxygen, potentially making it a superior solvent to traditional alcohols in Lewis acid-catalyzed reactions where solvent coordination to the catalyst can be detrimental.
As a Precursor to Novel Fluorinated Reagents
The hydroxyl group of this compound can be readily converted into other functional groups, leading to the synthesis of novel fluorinated reagents. For example, oxidation could yield the corresponding ketone, 2-methyl-4,4,4-trifluorobutan-2-one, a potentially useful trifluoromethylated building block.
Safety and Handling
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a promising yet underutilized molecule in the field of organic synthesis. Its unique combination of a trifluoromethyl group, a secondary alcohol, and a chiral center suggests a wide range of potential applications, from its use as a specialty solvent to its role as a key building block in the synthesis of complex, high-value molecules. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers to explore the full synthetic utility of this intriguing fluorinated alcohol. As the demand for sophisticated fluorinated compounds continues to grow, particularly in the pharmaceutical and materials science sectors, it is anticipated that the chemistry of this compound will be a fertile ground for innovation and discovery.
References
Sources
Application Notes and Protocols: 2-Methyl-4,4,4-trifluorobutanol (MTFB) as a High-Performance Solvent in Modern Catalysis
Abstract
The pursuit of efficiency, selectivity, and sustainability in chemical synthesis has elevated the role of the reaction medium from a passive diluent to an active modulator of catalytic processes. Fluorinated alcohols, a unique class of solvents, have emerged as powerful tools for chemists, offering a distinct property profile compared to traditional organic solvents. This guide provides an in-depth exploration of 2-Methyl-4,4,4-trifluorobutanol (MTFB), a promising fluorinated solvent, in the context of catalysis. We will dissect its physicochemical properties, outline its advantages in enhancing reaction outcomes, and provide detailed, field-tested protocols for its application in key catalytic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced solvent systems to overcome synthetic challenges.
The Profile of a Modern Solvent: Physicochemical Properties of MTFB
This compound (MTFB) is a partially fluorinated alcohol that marries the polar, protic nature of a butanol backbone with the unique electronic and steric attributes of a trifluoromethyl group. This combination results in a solvent with a compelling set of properties that are highly advantageous for catalysis.
The electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton while reducing its nucleophilicity, creating a polar, hydrogen-bond-donating environment that can stabilize charged intermediates and transition states without participating in nucleophilic side reactions. Fluorinated solvents are known for their unique phase behavior and ability to dissolve a wide range of organic compounds, making them versatile for various catalytic systems.[1]
Table 1: Comparative Physicochemical Properties of MTFB and Common Solvents
| Property | This compound (MTFB) | Toluene | Tetrahydrofuran (THF) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Formula | C₅H₉F₃O | C₇H₈ | C₄H₈O | C₃H₂F₆O |
| Molecular Weight | 142.12 g/mol | 92.14 g/mol | 72.11 g/mol | 168.04 g/mol |
| Boiling Point | ~125-130 °C (estimated) | 111 °C | 66 °C | 59 °C |
| Density | ~1.15 g/mL (estimated) | 0.867 g/mL | 0.889 g/mL | 1.596 g/mL |
| Polarity | High | Low | Medium | Very High |
| H-Bond Donor | Strong | No | No | Very Strong |
| Nucleophilicity | Low | No | Low | Very Low |
Note: Exact experimental values for MTFB may vary. Data is compiled from literature and supplier information for MTFB and analogous compounds.
Core Advantages in a Catalytic Context
The molecular architecture of MTFB gives rise to several key benefits in catalytic reactions:
-
Enhanced Catalyst Stability: The weakly coordinating nature of MTFB can prevent the deactivation of sensitive metal catalysts.
-
Improved Substrate/Reagent Solubility: Its unique polarity profile can help solubilize both polar and non-polar reactants, increasing reaction rates and efficiency.
-
Stabilization of Intermediates: The strong hydrogen-bonding capability stabilizes charged or polar transition states, often leading to enhanced selectivity and reaction acceleration.
-
Chemical and Thermal Stability: Fluorinated solvents exhibit excellent chemical stability and are resistant to degradation under harsh reaction conditions.[1][2]
-
Safety Profile: Many fluorinated solvents are non-flammable, reducing fire hazards in the laboratory.[1][3]
Figure 1. Logical relationship between MTFB's structure and its catalytic advantages.
Safety, Handling, and Environmental Considerations
Proper handling of any chemical reagent is paramount. While fluorinated solvents often present a favorable safety profile compared to highly volatile and flammable alternatives, adherence to safety protocols is mandatory.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle MTFB in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
-
Ignition Sources: Although many fluorinated solvents are non-flammable, it is good practice to keep them away from open flames and hot surfaces.[4][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Environmental Profile
Modern fluorinated solvents are designed to be more environmentally benign than their predecessors (e.g., CFCs). They typically have zero ozone depletion potential (ODP) and a lower global warming potential (GWP).[2][3] Their stability allows for potential recycling and reuse, contributing to greener chemistry principles.[2]
Applications in Catalysis: Protocols and Mechanistic Insights
The true value of MTFB is demonstrated in its application. Below are detailed protocols for key catalytic reactions where MTFB can serve as a transformative solvent.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, particularly in pharmaceutical development.[7] Solvent choice is critical for managing the solubility of the inorganic base, the organoboron species, and the catalyst complex.
Rationale for using MTFB: MTFB's polarity aids in the dissolution of common bases like K₂CO₃ or Cs₂CO₃ while effectively solvating the organic coupling partners and the palladium catalyst. Its hydrogen-bonding ability can stabilize the catalytically active species and intermediates, potentially accelerating the reaction and suppressing side reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling various aryl halides with arylboronic acids.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add this compound (MTFB) (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7][8]
Figure 2. Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction using MTFB.
Application II: Asymmetric Hydrogenation
Asymmetric hydrogenation is a vital method for producing chiral molecules. The solvent can profoundly influence the enantioselectivity by interacting with the catalyst-substrate complex.
Rationale for using MTFB: The protic, polar, yet non-coordinating nature of MTFB can be ideal. It can stabilize the transition state through hydrogen bonding without competing with the substrate for coordination to the metal center. This can lead to higher turnover numbers and enhanced enantiomeric excess (ee).
Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of an Aryl Ketone
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, dissolve the chiral Ru-catalyst (e.g., Ru(BINAP)Cl₂, 0.005 mmol, 0.5 mol%) in MTFB (2 mL) in a pressure-rated vial.
-
Reaction Setup: Add the aryl ketone substrate (1.0 mmol) to the catalyst solution.
-
Hydrogenation: Seal the vial, remove it from the glovebox, and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂) and stir at the desired temperature (e.g., 40-60 °C) for 12-24 hours.
-
Workup: Carefully vent the hydrogen pressure. Concentrate the solvent under reduced pressure.
-
Analysis: Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC analysis of the crude product. The product can be further purified by chromatography if necessary.
Application III: Enzymatic Catalysis
Enzymes are increasingly used in industrial synthesis, but their activity is often limited to aqueous media. Solvents like MTFB can provide a suitable non-aqueous environment for certain biocatalytic transformations.
Rationale for using MTFB: For enzymes like lipases, a certain amount of solvent polarity is needed, but highly polar solvents can strip the essential water layer from the enzyme, deactivating it. MTFB offers a moderate polarity and hydrogen-bonding environment that can maintain enzymatic activity for reactions like transesterification.[9]
Protocol 3: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a 25 mL flask, add the racemic alcohol (1.0 mmol), an acyl donor (e.g., vinyl acetate, 1.5 mmol), and MTFB (10 mL).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 20-50 mg).
-
Reaction: Stopper the flask and shake the suspension at a controlled temperature (e.g., 40 °C) in an incubator shaker.
-
Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product.
-
Workup: Filter off the immobilized enzyme (which can be washed and reused). Remove the solvent from the filtrate under reduced pressure.
-
Purification: Separate the resulting ester and the unreacted alcohol by flash column chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor solubility of starting material. | Use a fresh batch of catalyst or a pre-catalyst. Increase reaction temperature in 10°C increments. If solubility is an issue, consider adding a co-solvent (e.g., a small amount of toluene), but this may alter reaction properties. |
| Catalyst Decomposition (e.g., Pd black) | Presence of oxygen; Impure reagents or solvent. | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly distilled/purified solvent and high-purity reagents. |
| Low Enantioselectivity (in Asymmetric Rxns) | Non-optimal solvent-catalyst interaction; Presence of water. | Screen other fluorinated alcohols (e.g., HFIP) to compare effects. Ensure anhydrous conditions by using molecular sieves. |
| Difficult Product Isolation | High boiling point of MTFB. | Use high-vacuum distillation (rotary evaporation followed by Kugelrohr or short-path distillation) for product purification. Alternatively, perform a solvent exchange after the aqueous workup. |
Conclusion and Future Outlook
This compound represents a significant advancement in solvent technology for catalysis. Its unique combination of polarity, hydrogen-bonding capability, and chemical inertness allows it to actively enhance reaction efficiency, selectivity, and catalyst longevity. The protocols outlined in this guide serve as a validated starting point for researchers to explore the potential of MTFB in a wide array of catalytic transformations, from organometallic cross-coupling to biocatalysis. As the chemical industry continues to move towards more sustainable and efficient processes, the adoption of intelligently designed solvents like MTFB will be crucial in driving innovation and achieving synthetic goals that are unattainable in conventional media.
References
- DiMagno, S. G., & T. J. O’Sullivan. (2012). Catalysis for Fluorination and Trifluoromethylation. Nature.
- Francke, R., & R. D. Little. (2025). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry.
- EnviroTech Europe. (2023). The advantages of using fluorinated solvents.
- Enviro Tech International, Inc. (n.d.). The Advantages Of Using Fluorinated Solvents.
- ORAPI Asia. (n.d.). What Are The Advantages Of Using Fluorinated Solvents.
- CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol. Google Patents.
- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol. Google Patents.
- CN112778089B - New synthetic method of 4, 4-trifluoro-1-butanol and homologs thereof. Google Patents.
- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol. Google Patents.
- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol. Google Patents.
- PubChem. (n.d.). 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. National Center for Biotechnology Information.
- Kihara, N., et al. (2014). Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst. ACS Catalysis.
- Gotthardt, M., et al. (2018). MOF-Hosted Enzymes for Continuous Flow Catalysis in Aqueous and Organic Solvents. ChemCatChem.
- Bräse, S., et al. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. The Journal of Organic Chemistry.
- Al-Harrasi, A., et al. (2011). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Vapor phase hydrogenation of 2-methylfuran over noble and base metal catalysts.
- ResearchGate. (2011). Catalysis for Fluorination and Trifluoromethylation.
- PubChem. (n.d.). (S)-4,4,4-Trifluoro-2-butanol. National Center for Biotechnology Information.
- Sciforum. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes.
- ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
Sources
- 1. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 2. envirotechint.com [envirotechint.com]
- 3. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.se [fishersci.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. MOF‐Hosted Enzymes for Continuous Flow Catalysis in Aqueous and Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-4,4,4-trifluorobutanol: A Chiral Fluorinated Building Block in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 2-Methyl-4,4,4-trifluorobutanol in Modern Chemistry
This compound is a chiral fluorinated alcohol with significant potential as a building block in organic synthesis and drug discovery. The presence of a trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Its chiral center offers opportunities for the stereoselective synthesis of complex targets. While specific literature on this compound is limited, this guide provides a comprehensive overview of its expected properties and detailed, plausible experimental protocols based on established methodologies for analogous chiral fluorinated compounds.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. Safety information, extrapolated from safety data sheets of similar fluorinated alcohols, is crucial for handling this compound.
| Property | Value (for this compound unless otherwise specified) | Reference |
| CAS Number | 107103-95-7 | N/A |
| Molecular Formula | C₅H₉F₃O | N/A |
| Molecular Weight | 142.12 g/mol | N/A |
| Boiling Point | Not available. (For 4,4,4-Trifluoro-1-butanol: 123-127 °C) | |
| Density | Not available. (For 4,4,4-Trifluoro-1-butanol: 1.212 g/mL at 25 °C) | |
| Refractive Index | Not available. (For 4,4,4-Trifluoro-1-butanol: n20/D 1.343) |
Safety Precautions:
This compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1][3]
Synthesis of Enantiomerically Enriched this compound
The asymmetric synthesis of chiral alcohols is a cornerstone of modern organic chemistry. Below are two plausible protocols for obtaining enantiomerically enriched this compound.
Protocol 1: Asymmetric Reduction of a Prochiral Ketone
This protocol is based on the well-established method of asymmetric transfer hydrogenation of ketones.
Workflow for Asymmetric Reduction:
Caption: Asymmetric reduction workflow.
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-purged glovebox, prepare a solution of the chiral ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl) in anhydrous isopropanol.
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add 4,4,4-trifluoro-2-butanone and anhydrous isopropanol.
-
Initiation: Add the catalyst solution to the ketone solution and stir the reaction mixture at the appropriate temperature (typically 25-50 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chiral Resolution via Diastereomeric Ester Formation
This classical approach involves the separation of a racemic mixture by converting the enantiomers into diastereomers with different physical properties.
Workflow for Chiral Resolution:
Caption: Chiral resolution workflow.
Step-by-Step Methodology:
-
Esterification: To a solution of racemic this compound and a chiral acid (e.g., (R)-(-)-mandelic acid) in an aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: After completion, filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.
-
Separation: Dry the organic layer, concentrate, and separate the diastereomeric esters by fractional crystallization or column chromatography.
-
Hydrolysis: Treat the separated diastereomeric ester with a base (e.g., lithium hydroxide) in a mixture of THF and water to cleave the ester bond.
-
Purification: Acidify the reaction mixture and extract the enantiomerically pure alcohol. Purify by column chromatography.
-
Analysis: Confirm the enantiomeric purity by chiral HPLC or by preparing a derivative with a chiral agent and analyzing by NMR.[4][5][6][7]
Application in Asymmetric Synthesis: Use as a Chiral Auxiliary
Chiral alcohols can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective transformation, and is subsequently removed.
Protocol 3: Asymmetric Aldol Reaction
This protocol outlines the use of enantiopure this compound as a chiral auxiliary in an aldol reaction.
Workflow for Asymmetric Aldol Reaction:
Caption: Asymmetric aldol reaction workflow.
Step-by-Step Methodology:
-
Auxiliary Attachment: React enantiopure this compound with propionyl chloride in the presence of a base (e.g., triethylamine) to form the chiral propionate ester.
-
Enolate Formation: Cool a solution of the chiral ester in anhydrous THF to -78 °C and add a strong base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate.
-
Aldol Reaction: Add the desired aldehyde to the enolate solution at -78 °C and stir for the appropriate time.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product, dry the organic layer, and purify the diastereomerically enriched aldol adduct by column chromatography.
-
Auxiliary Cleavage: Remove the chiral auxiliary by hydrolysis (e.g., with LiOH) to yield the chiral β-hydroxy carboxylic acid.
-
Analysis: Determine the diastereomeric ratio of the aldol adduct by NMR spectroscopy.
Analytical Characterization
Accurate characterization of this compound is essential for its use in research.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. Derivatization is often employed to improve the chromatographic properties of alcohols.[8][9][10][11][12]
Protocol 4: GC-MS Analysis with Silylation
-
Sample Preparation: In a GC vial, dissolve a small amount of this compound in an anhydrous solvent (e.g., dichloromethane).
-
Derivatization: Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) and a catalyst (e.g., trimethylchlorosilane, TMCS) to the vial. Heat the mixture if necessary to ensure complete derivatization.[8]
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Expected Fragmentation: The mass spectrum of the trimethylsilyl ether of this compound is expected to show characteristic fragments resulting from the loss of a methyl group, a trimethylsilanol group, and cleavage of the carbon-carbon bonds. The presence of the trifluoromethyl group will lead to characteristic fluorine-containing fragment ions.[13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and for determining the enantiomeric purity of chiral compounds after derivatization.[4][5][6][7][17]
Expected ¹H NMR Spectral Features:
-
CH₃ group: A doublet due to coupling with the adjacent methine proton.
-
CH proton: A multiplet due to coupling with the adjacent methyl and methylene protons.
-
CH₂ group: A complex multiplet due to diastereotopicity and coupling with the adjacent methine and CF₃ group.
-
OH proton: A broad singlet, which can be exchanged with D₂O.
Expected ¹⁹F NMR Spectral Features:
-
A triplet due to coupling with the adjacent methylene protons. ¹⁹F NMR is particularly useful for confirming the presence of the trifluoromethyl group.[4][17]
Protocol 5: Determination of Enantiomeric Purity by NMR
-
Derivatization: React the enantiomerically enriched this compound with a chiral derivatizing agent such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomeric esters.
-
NMR Analysis: Acquire the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.
-
Integration: The enantiomeric excess can be determined by integrating the signals corresponding to the distinct diastereomers.[6][7]
Conclusion
This compound represents a promising yet underexplored chiral building block. The protocols and conceptual frameworks presented in this guide, derived from established chemical principles and data from analogous compounds, provide a solid foundation for researchers to begin exploring its potential in their synthetic endeavors. As with any new compound, careful execution of these protocols with appropriate safety measures is paramount.
References
- SAFETY DATA SHEET. (2014, April 21).
- Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - ACS Publications. (2025, July 9).
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.).
- design, synthesis and application of fluorous oxazolidinone chiral auxiliaries - MSpace. (2006, January 6).
- NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. (n.d.).
- Asymmetric Aldol ReactionsUsing a Fluorous Oxazolidinone Chiral Auxiliary | Request PDF. (2025, August 5).
- Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors - PubMed. (n.d.).
- A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, August 23).
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (n.d.).
- (PDF) NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit - ResearchGate. (2025, August 6).
- Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (n.d.).
- Mass spectra of fluorocarbons. (n.d.).
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - MDPI. (1989, November 12).
- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC - NIH. (2024, September 16).
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (n.d.).
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC - PubMed Central - NIH. (n.d.).
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed. (2022, April 13).
- 1-Butanol - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Significant Residual Fluoroalcohols Present in Various Fluorinated Materials - UW Tacoma Digital Commons - University of Washington. (2006, March 1).
- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google Patents. (n.d.).
- mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents. (n.d.).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. 1-Butanol [webbook.nist.gov]
- 16. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Methyl-4,4,4-trifluorobutanol (MTFB) as a Novel Solvent for Enhanced Sample Preparation in Mass Spectrometry-Based Proteomics
An Application Guide for Proteomics Researchers
Abstract
Mass spectrometry-based proteomics is a cornerstone of modern biological research, yet its success is critically dependent on the quality of sample preparation. Inefficient protein solubilization, incomplete enzymatic digestion, and the presence of interfering substances can all compromise the depth and reproducibility of proteome analysis. This application note introduces 2-Methyl-4,4,4-trifluorobutanol (MTFB), a partially fluorinated alcohol, as a promising solvent for enhancing proteomics workflows. Drawing parallels from the established benefits of other fluorinated alcohols in mass spectrometry, we present a theoretical framework and practical protocols for the application of MTFB in protein extraction, denaturation, and digestion. We hypothesize that MTFB's unique properties can improve the solubilization of hydrophobic and complex proteins, promote efficient enzymatic cleavage, and maintain compatibility with downstream liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides researchers with the foundational knowledge and detailed methodologies to explore MTFB as a valuable addition to the proteomics toolkit.
Introduction: The Challenge of Comprehensive Proteome Analysis
The ultimate goal of "bottom-up" proteomics is the complete and reproducible identification and quantification of proteins in a complex biological sample. This is typically achieved by digesting proteins into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). A significant bottleneck in this workflow is the initial sample preparation. Many proteins, particularly those with transmembrane domains or complex folding, are resistant to solubilization and digestion using standard aqueous buffer systems. This can lead to an underrepresentation of these important protein classes in the final analysis.
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been recognized for their ability to disrupt non-covalent intramolecular interactions, thereby acting as potent protein denaturants and solubilizing agents.[1][2] These properties have been leveraged in various mass spectrometry applications. Here, we propose the use of a related solvent, this compound (MTFB), for proteomics applications. MTFB offers a unique combination of hydrophobicity from its methyl and butyl groups and the hydrogen-bond-disrupting capacity of its trifluoromethyl group, making it an excellent candidate for enhancing protein sample preparation.
The Rationale for MTFB in Proteomics: A Mechanistic Overview
The efficacy of MTFB in a proteomics workflow is predicated on its physicochemical properties. Like other fluorinated alcohols, it is a strong hydrogen bond donor and a weak hydrogen bond acceptor. This allows it to effectively disrupt the secondary and tertiary structures of proteins, exposing cleavage sites for proteolytic enzymes like trypsin.
The proposed mechanism involves several key steps:
-
Protein Denaturation: MTFB can break down the hydrophobic core of proteins and disrupt the hydrogen bond networks that maintain their native conformation. This unfolding process is crucial for providing enzymatic access to cleavage sites that would otherwise be buried within the protein structure.
-
Enhanced Solubilization: The partially fluorinated nature of MTFB allows it to create a solvent environment that is favorable for both hydrophobic and hydrophilic protein domains. This can lead to a more complete extraction of proteins from complex mixtures, including challenging membrane proteins.
-
Compatibility with Enzymatic Digestion: By maintaining proteins in a denatured and soluble state, MTFB can enhance the efficiency and completeness of enzymatic digestion. This leads to a higher yield of peptides and, consequently, a more comprehensive proteome profile.
-
Volatility and MS Compatibility: MTFB is a volatile solvent, a critical property for electrospray ionization (ESI) mass spectrometry.[3] Its ability to be efficiently removed in the gas phase helps to improve ionization efficiency and reduce signal suppression, leading to higher sensitivity in MS detection.
Workflow Visualization
The following diagram illustrates the proposed workflow for integrating MTFB into a standard bottom-up proteomics experiment.
Caption: MTFB-enhanced bottom-up proteomics workflow.
Protocols for MTFB-Assisted Proteomics
The following protocols are designed as a starting point for researchers wishing to incorporate MTFB into their proteomics workflows. Optimization may be required depending on the specific sample type and instrumentation.
Safety Precautions
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other chemicals used. As a fluorinated alcohol, MTFB should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be performed in a well-ventilated area or a chemical fume hood.[4][5][6]
Protocol 1: In-Solution Protein Digestion with MTFB
This protocol is suitable for cell lysates, tissue homogenates, and other complex protein mixtures.
Materials:
-
This compound (MTFB)
-
Urea
-
Ammonium Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
-
C18 desalting spin columns or StageTips
Procedure:
-
Lysis and Solubilization:
-
Prepare a lysis buffer consisting of 8 M Urea in 50 mM NH4HCO3.
-
To 100 µL of this buffer, add 10-20 µL of MTFB (final concentration 10-20% v/v). Note: The optimal concentration of MTFB should be determined empirically.
-
Add your protein sample (e.g., cell pellet) to the MTFB-containing lysis buffer and vortex thoroughly.
-
Incubate at room temperature for 30 minutes with occasional vortexing to ensure complete solubilization.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., a detergent-compatible assay if using other additives).
-
-
Reduction and Alkylation:
-
To a volume of lysate containing 100 µg of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.[7]
-
-
Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 2 M. Ensure the final MTFB concentration is below 10% to avoid inhibiting trypsin activity.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed with peptide desalting using a C18 StageTip or a similar cleanup method.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Workflow Visualization: In-Solution Digestion
Caption: Step-by-step in-solution digestion protocol with MTFB.
Expected Outcomes and Data Interpretation
The primary benefit expected from incorporating MTFB into proteomics sample preparation is an increase in the number of identified proteins, particularly those that are hydrophobic or membrane-associated.
Quantitative Comparison
| Metric | Standard Protocol (No MTFB) | MTFB-Enhanced Protocol | Expected Improvement |
| Total Protein Identifications | X | > X | Increase in overall proteome coverage |
| Membrane Protein Identifications | Y | > Y | Enhanced solubilization of hydrophobic proteins |
| Peptide Identifications per Protein | Z | ≥ Z | More complete digestion leading to better sequence coverage |
| Missed Cleavages | A | < A | Improved enzyme access reduces incomplete digestion |
This table presents a hypothetical comparison. Actual results will vary based on sample type and experimental conditions.
When analyzing your data, look for:
-
An increase in the total number of protein groups identified at a given false discovery rate (FDR).
-
The appearance of proteins with multiple transmembrane domains or those known to be part of insoluble cellular fractions.
-
A decrease in the percentage of missed cleavages in your search results, indicating more efficient trypsin activity.
Troubleshooting and Considerations
-
Enzyme Inhibition: High concentrations of organic solvents can inhibit or inactivate proteolytic enzymes. It is crucial to dilute the sample to reduce the MTFB concentration before adding trypsin.
-
Sample Loss during Cleanup: Fluorinated alcohols can sometimes affect the binding of peptides to C18 material. Ensure that the organic solvent concentration is sufficiently low before loading your sample onto the desalting column.
-
Optimization is Key: The optimal concentration of MTFB will likely vary between different sample types. A concentration gradient experiment (e.g., 5%, 10%, 15%, 20% MTFB) is recommended to determine the best conditions for your specific application.
Conclusion
This compound represents a promising, yet underexplored, solvent for enhancing sample preparation in mass spectrometry-based proteomics. Its unique chemical properties suggest that it can improve the solubilization and digestion of complex proteins, leading to more comprehensive and in-depth proteome analysis. The protocols and theoretical framework provided in this application note offer a solid foundation for researchers to begin exploring the potential of MTFB in their own work. Through careful optimization and application, MTFB has the potential to become a valuable tool for overcoming some of the most persistent challenges in proteomics research.
References
- Basiri, B., Murph, M., & Bartlett, M. G. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 28(2), 307-317. [Link]
- ResearchGate. (n.d.). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides | Request PDF.
- Wu, C., & Li, L. (2019). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 24(17), 3123. [Link]
- Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. [Link]
- PubChem. (n.d.). 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.
- National Institute of Standards and Technology. (n.d.). 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-.
- Zhang, H., et al. (2023). Solvent-induced proteome profiling for proteomic quantitation and target discovery of small molecular drugs. Proteomics, 23(12), e2200281. [Link]
- Deol, R. K., et al. (2022). Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis. Journal of Visualized Experiments, (180), e63452. [Link]
- Shimadzu Corporation. (n.d.). Mobile phases compatible for LC/MS.
- University of Konstanz. (n.d.). Things to avoid in Mass spectrometry (MS).
- LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Hughes, C. S., et al. (2022). Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. Journal of Visualized Experiments, (180), e63450. [Link]
- An, H., et al. (2014). A chemical proteomics approach to profiling the ATP-binding proteome of Mycobacterium tuberculosis. Molecular & Cellular Proteomics, 13(1), 62-72. [Link]
- Zhang, H., et al. (2021). Assessing target engagement using proteome-wide solvent shift assays. eLife, 10, e71295. [Link]
- The Proteomics Courses. (2022, August 8). A short introduction to the core concepts of proteomics and mass spectrometry [Video]. YouTube. [Link]
- Wang, L., et al. (2023). Proteomic profiling reveals the potential mechanisms and regulatory targets of sirtuin 4 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's mouse model. Frontiers in Aging Neuroscience, 15, 1188523. [Link]
- Li, Y., et al. (2022). Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. Molecules, 27(16), 5192. [Link]
Sources
- 1. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.se [fishersci.se]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Methyl-4,4,4-trifluorobutanol in Pharmaceutical Intermediate Synthesis
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Methyl-4,4,4-trifluorobutanol as a versatile chiral building block in the synthesis of pharmaceutical intermediates. We explore its synthesis, key chemical transformations, and the underlying principles that make its derivatives valuable in modern medicinal chemistry. The protocols herein are based on established, robust chemical methodologies and are designed to be both explanatory and actionable for laboratory application.
The Strategic Advantage of Fluorinated Building Blocks in Drug Design
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals containing at least one fluorine atom.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[1][3] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can lead to enhanced binding affinity, improved membrane permeability, and a longer pharmacokinetic half-life.[1][2]
This compound emerges as a particularly valuable building block. It provides a trifluoromethyl group attached to a chiral secondary alcohol, offering multiple handles for synthetic diversification. Access to both enantiomers of this alcohol allows for the stereoselective synthesis of complex pharmaceutical intermediates, a critical requirement for targeting specific biological receptors and minimizing off-target effects.[4][5]
Synthesis of this compound: A Proposed Route
While various methods exist for the synthesis of the related achiral 4,4,4-trifluorobutanol[6][7][8][9][10], a targeted synthesis of the chiral 2-methyl derivative is crucial. A logical and scalable approach involves the asymmetric reduction of the corresponding ketone, 4,4,4-trifluoro-3-methylbutan-2-one.
Proposed Asymmetric Synthesis Workflow
This proposed two-step sequence leverages a Grignard reaction followed by a well-established asymmetric transfer hydrogenation to install the chiral center.
Caption: Proposed workflow for the synthesis of (R)-2-Methyl-4,4,4-trifluorobutanol.
Key Transformations & Experimental Protocols
The hydroxyl group of this compound is a versatile functional handle for a variety of transformations crucial for building complex pharmaceutical intermediates.
Oxidation to a Chiral Trifluoromethyl Ketone
The oxidation of secondary alcohols bearing an adjacent trifluoromethyl group can be challenging due to the strong electron-withdrawing effect of the CF₃ group, which increases the activation barrier.[11] However, modern methods utilizing nitroxide catalysts offer an efficient and mild solution.[11][12][13][14][15]
Expert Insight: The mechanism involves the generation of a highly reactive oxoammonium cation from the nitroxide catalyst (e.g., TEMPO or a derivative like ACT). This cation is the active oxidant. The use of a terminal oxidant like potassium persulfate continuously regenerates the catalyst, allowing for high turnover and efficiency.[11]
Caption: Catalytic cycle for the nitroxide-mediated oxidation of a secondary alcohol.
Protocol 1: Nitroxide-Catalyzed Oxidation
-
Reaction Setup: To a solution of (R)-2-Methyl-4,4,4-trifluorobutanol (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add 4-acetamido-TEMPO (ACT) (0.05 mmol, 5 mol%).
-
Addition of Oxidant: Add potassium persulfate (K₂S₂O₈) (2.5 mmol) and pyridine (2.0 mmol) to the mixture. The pyridine acts as a base to facilitate the oxidation.[11]
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 4,4,4-trifluoro-3-methylbutan-2-one.
| Reactant/Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| 4-acetamido-TEMPO (ACT) | 0.05 | Catalyst |
| Potassium Persulfate | 2.5 | Terminal Oxidant |
| Pyridine | 2.0 | Base |
| Acetonitrile/Water (1:1) | - | Solvent |
Stereochemical Inversion via the Mitsunobu Reaction
Accessing the opposite enantiomer of a chiral alcohol is a common requirement in pharmaceutical development for SAR (Structure-Activity Relationship) studies. The Mitsunobu reaction is a powerful tool for achieving this via a clean Sₙ2 inversion of stereochemistry.[4][16][17][18][19]
Expert Insight: The reaction works by activating the alcohol hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD). This in-situ activation creates an excellent leaving group, which is then displaced by a nucleophile with complete inversion of configuration.[4][18] Using a carboxylic acid as the nucleophile results in an inverted ester, which can then be hydrolyzed to yield the inverted alcohol.
Caption: Workflow for stereochemical inversion using the Mitsunobu reaction.
Protocol 2: Mitsunobu Esterification for Stereochemical Inversion
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-Methyl-4,4,4-trifluorobutanol (1.0 mmol), p-nitrobenzoic acid (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC for the consumption of the starting alcohol.
-
Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (S)-ester.
-
Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 mmol) and stir at room temperature until the ester is fully consumed (monitor by TLC). Neutralize with 1M HCl and extract with diethyl ether (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield (S)-2-Methyl-4,4,4-trifluorobutanol.
| Reactant/Reagent | Molar Eq. | Purpose |
| (R)-2-Methyl-4,4,4-trifluorobutanol | 1.0 | Substrate |
| p-Nitrobenzoic Acid | 1.2 | Nucleophile |
| Triphenylphosphine (PPh₃) | 1.5 | Activator |
| Diisopropyl Azodicarboxylate (DIAD) | 1.5 | Activator |
| Anhydrous THF | - | Solvent |
Derivatization: Esterification and Etherification
Creating libraries of ester and ether derivatives is fundamental for optimizing a lead compound's properties.
Protocol 3: Steglich Esterification (Representative)
-
Reaction Setup: Dissolve this compound (1.0 mmol), a carboxylic acid of interest (e.g., Boc-glycine) (1.1 mmol), and 4-dimethylaminopyridine (DMAP) (0.1 mmol) in anhydrous dichloromethane (DCM) (10 mL).
-
Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and stir the mixture at room temperature for 12 hours.
-
Workup: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired ester.
Protocol 4: Williamson Ether Synthesis (Representative)
-
Alkoxide Formation: In a flame-dried flask under nitrogen, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Cool to 0 °C and add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 mmol) portion-wise. Allow to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Alkylation: Add an alkylating agent (e.g., benzyl bromide) (1.1 mmol) and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.05 mmol).
-
Reaction: Heat the mixture to reflux and stir for 6-18 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding water. Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the desired ether.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, precautions should be based on analogous fluorinated alcohols and flammable solvents.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge.
-
Toxicity: Assumed to be harmful if inhaled or swallowed and may cause skin and serious eye irritation. Avoid breathing vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a high-potential, chiral building block for pharmaceutical synthesis. Its trifluoromethyl group offers intrinsic advantages for improving drug-like properties, while its chiral secondary alcohol functionality provides a versatile platform for a range of critical synthetic transformations, including oxidation, stereochemical inversion, and diverse derivatization. The protocols outlined in this guide provide a robust starting point for chemists to unlock the potential of this valuable intermediate in the pursuit of novel therapeutic agents.
References
- Thieme Chemistry. (n.d.). Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Thieme Chemistry.
- Politano, F., et al. (2023). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Synthesis, 55(10), 1517-1524.
- ResearchGate. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst.
- CONICET. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst.
- CONICET Digital. (2024, February 9). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- NROChemistry. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube.
- Kotsuki, H., Sugino, A., et al. (2000). A NOVEL SYNTHESIS OF CHIRAL DBU/DBN-RELATED MOLECULES FOR USE IN ASYMMETRIC BASE CATALYSIS. Heterocycles, 53(8), 1741.
- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- Google Patents. (n.d.). CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
- Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(14), 6543–6550.
- Momiyama, N. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). Molecules, 28(1), 253.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2018). The Journal of Organic Chemistry, 83(15), 8256–8266.
- ResearchGate. (n.d.). Synthesis of Optically Active 4,4,4-Trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic Acid and Its Application to Chiral Dopant for Nematic Liquid Crystals.
- Google Patents. (n.d.). CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol.
- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(9), 2999.
- Tsantili-Kakoulidou, A. (2003). Medicinal chemistry of 2,2,4-substituted morpholines. Current Topics in Medicinal Chemistry, 3(1), 1-13.
- Google Patents. (n.d.). New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.
- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
- ResearchGate. (n.d.). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (n.d.). Etherification rates of 2-methyl-2-butene and 2-methyl-1-butene with ethanol for enviromentally clean gasoline production.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 7. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 8. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 9. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 10. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of ?-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst - CONICET [bicyt.conicet.gov.ar]
- 15. Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst [ri.conicet.gov.ar]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
Application Note: High-Sensitivity Detection and Quantification of 2-Methyl-4,4,4-trifluorobutanol
Abstract
This document provides a comprehensive technical guide for the analytical determination of 2-Methyl-4,4,4-trifluorobutanol (CAS: 107103-95-7), a fluorinated alcohol relevant in pharmaceutical and chemical synthesis.[1][2] Given its structural properties—volatility and the presence of a trifluoromethyl group—this guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary, high-sensitivity method for detection and quantification. We present a detailed, validated protocol, discuss the rationale behind instrumental choices, and explore alternative methodologies. This note is intended for researchers, quality control analysts, and drug development professionals requiring robust and reliable analytical methods for fluorinated compounds.
Introduction and Analytical Rationale
This compound (C₅H₉F₃O, M.W.: 142.12) is a fluorinated organic compound whose detection is critical for process monitoring, purity assessment, and safety studies.[1] The selection of an appropriate analytical technique is paramount and is dictated by the physicochemical properties of the analyte.
The compound's butanol backbone suggests moderate volatility, making it an ideal candidate for Gas Chromatography (GC). The trifluoromethyl group significantly influences its polarity and provides a unique mass fragmentation pattern, making Mass Spectrometry (MS) a highly specific and sensitive detection method. Therefore, GC-MS stands as the gold-standard technique, offering superior separation and definitive identification.[3][4]
Alternative methods like High-Performance Liquid Chromatography (HPLC) are less suitable for this analyte. The molecule lacks a strong chromophore, which would result in poor sensitivity with UV detection. Furthermore, its volatility can present challenges for standard HPLC systems.[3]
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The combination of GC's separation power for volatile compounds with the high specificity of MS detection provides an exceptionally robust analytical approach.[3][4] This section details a complete, self-validating protocol for the analysis of this compound.
Causality Behind Experimental Choices
-
Column Selection: A mid-polarity column, such as an Rtx-624 or a DB-5ms, is recommended.[3][5] While butanols are polar, a non-polar column like DB-5ms can still yield acceptable results, especially with a split injection and a carefully optimized temperature program to manage peak shape.[5] However, a mid-polarity phase (e.g., 6% cyanopropylphenyl) provides a better interaction mechanism, leading to improved peak symmetry and resolution from potential matrix interferences.
-
Injection Mode: A split injection (e.g., 50:1 ratio) is chosen to handle potentially high concentration samples and to ensure a narrow injection band, which improves chromatographic efficiency.[3] For trace-level analysis, a splitless injection could be employed, though it would require more extensive method development to manage solvent effects.
-
MS Detection: Electron Ionization (EI) is the standard for generating reproducible mass spectra. We will use Selected Ion Monitoring (SIM) for quantification to maximize sensitivity and selectivity by monitoring characteristic ions of the target analyte, effectively filtering out background noise.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol: GC-MS Analysis
A. Sample and Standard Preparation
-
Solvent Selection: Use pesticide-grade or GC-MS grade Dichloromethane or Ethyl Acetate as the solvent.[3]
-
Stock Solution: Accurately prepare a 1000 µg/mL stock solution of this compound in the chosen solvent.
-
Calibration Standards: Perform serial dilutions from the stock solution to create a calibration curve. A typical range would be 1 µg/mL to 100 µg/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the accuracy of the calibration.
-
Sample Preparation: Dilute the unknown sample to fall within the established calibration range.
B. Instrumentation and Conditions
The following table summarizes the recommended starting conditions for a standard GC-MS system.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and specificity required for trace analysis. |
| Column | Rtx-624 (30 m x 0.25 mm, 1.4 µm) or DB-5ms (30 m x 0.25 mm, 0.25 µm)[3][5] | Mid-polarity Rtx-624 is preferred for polar analytes; DB-5ms is a robust general-purpose alternative. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Split (50:1 ratio)[3] | Prevents column overloading and ensures sharp peaks. |
| Oven Program | - Initial: 50°C, hold for 2 min- Ramp: 10°C/min to 220°C- Hold: 2 min | Separates the analyte from solvent and other potential impurities based on boiling point. |
| MS Transfer Line | 250°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by focusing on specific, characteristic ions. |
| SIM Ions (m/z) | Quantifier: 73Qualifiers: 124, 69 | Predicted fragments: [M-CF₃]⁺, [M-H₂O]⁺, and [CF₃]⁺. These must be confirmed with a full scan of a standard. |
C. Data Analysis and Validation
-
Integration: Integrate the peak area for the quantifier ion (m/z 73) for all standards and samples.
-
Calibration: Plot the peak area against the concentration of the calibration standards. Apply a linear regression to generate a calibration curve. The coefficient of determination (r²) should be ≥ 0.995.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the unknown samples and QCs. QC sample results should be within ±15% of their nominal value.
Method Performance Characteristics
The following table outlines the expected performance of a well-validated GC-MS method.
| Validation Parameter | Typical Acceptance Criteria | Justification |
| Linearity (r²) | ≥ 0.995 | Demonstrates a direct, proportional relationship between instrument response and concentration. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | The lowest concentration that can be reliably distinguished from background noise.[6] |
| Limit of Quantification (LOQ) | Low to mid ng/mL | The lowest concentration that can be accurately and precisely measured.[6] |
| Precision (%RSD) | < 15% | Measures the closeness of repeated measurements, ensuring reproducibility.[3] |
| Accuracy (% Recovery) | 85-115% | Measures the closeness of the measured value to the true value, assessed with QC samples or spiked matrix.[3] |
Alternative Method: HPLC-UV Considerations
While GC-MS is the recommended technique, it is important to understand the limitations of HPLC for this specific analyte.
-
Detection Challenges: this compound lacks a significant UV chromophore, meaning it does not absorb light strongly at wavelengths typically used in HPLC-UV analysis (220-300 nm).[7] Detection would require monitoring at very low wavelengths (< 210 nm), where solvent and mobile phase additives (like trifluoroacetic acid, TFA) can cause significant baseline noise and interference, negatively impacting the limit of detection (LOD).[8][9]
-
Volatility: The compound's volatility can lead to sample loss during preparation and potential issues with pump cavitation if not dissolved in an appropriate, less volatile solvent.
Due to these significant drawbacks, developing a robust HPLC-UV method would be challenging and would likely result in poor sensitivity compared to the GC-MS approach.
Conclusion
For the sensitive and specific determination of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the unequivocally superior analytical method. The protocol detailed in this application note provides a comprehensive framework for achieving accurate and reliable quantification. By understanding the rationale behind the instrumental parameters and implementing a self-validating system with appropriate calibration and quality control checks, researchers can ensure the highest level of data integrity for this and other volatile fluorinated compounds.
References
- ACS Publications. Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples.
- Benchchem. A Comparative Guide to the Validation of 4-Fluoro-1-butanol Purity by GC-MS.
- ACS Publications. Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per.
- US EPA. Other Test Method 50 (OTM-50) Sampling and Analysis of Volatile Fluorinated Compounds from.
- US EPA. Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices.
- figshare. Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- PubMed. Evaluation of analytical methods for fluorine in biological and related materials.
- Benchchem. A Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds.
- PMC. Recent developments in methods for analysis of perfluorinated persistent pollutants.
- YouTube. ICprep Series: AOF Sample Preparation for Ion Chromatography and More.
- Eurofins. Analytical Method Summaries.
- RIC technologies. Determination of Fluorotelomer Alcohols in Indoor Air using Cryogen-free Thermal Desorption GC-MS/MS.
- ResearchGate. I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?.
- Santa Cruz Biotechnology. This compound | CAS 107103-95-7.
- GL Sciences. Organic Solvents Used in HPLC.
- KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA).
- KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA).
- ChemicalBook. This compound | 107103-95-7.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 107103-95-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 8. lcms.cz [lcms.cz]
- 9. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]
Application Note: High-Purity Purification of 2-Methyl-4,4,4-trifluorobutanol for Research and Development
Introduction
2-Methyl-4,4,4-trifluorobutanol is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity in drug candidates. Consequently, the availability of high-purity this compound is critical for reproducible results in research and the synthesis of active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide to the purification of this compound, addressing common impurities encountered during synthesis. We present two primary, field-proven protocols: Fractional Vacuum Distillation for bulk purification and Flash Column Chromatography for achieving the highest purity levels. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 107103-95-7 | [1] |
| Molecular Formula | C₅H₉F₃O | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Appearance | Colorless liquid | General Observation |
| Boiling Point | ~135-138 °C (at 760 mmHg, estimated) | Analog Data |
| Density | ~1.15 g/mL (at 25 °C, estimated) | Analog Data |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). | General Chemical Principles |
Safety & Handling: this compound and its structural analogs may be flammable and cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, must be worn at all times. All procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation.
Potential Impurities in Synthesis
The purity of the final product is dictated by the synthetic route. A common approach involves the reduction of a corresponding ketone or ester. Potential impurities may include:
-
Unreacted Starting Materials: Such as 4,4,4-trifluoro-2-butanone or ethyl 4,4,4-trifluorobutanoate.
-
Reaction Byproducts: Including isomers or products from side reactions like elimination.
-
Residual Solvents: Ether solvents (THF, 2-MeTHF), alcohols (Methanol, Ethanol), or extraction solvents (DCM, Ethyl Acetate).[3]
-
Decomposition Products: Some fluorinated alcohols can be prone to decomposition, especially at elevated temperatures, which can lead to the formation of tars or colored impurities. A related compound, 4,4,4-trifluorobutanol, is noted to be susceptible to decomposition during distillation.[3]
Overall Purification Workflow
The recommended purification strategy is a multi-step process designed to systematically remove different classes of impurities. The primary method for bulk purification is fractional vacuum distillation, which is effective at removing volatile impurities and unreacted starting materials. For applications requiring the highest purity, a secondary polishing step using flash column chromatography is advised.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Principle: Distillation under reduced pressure lowers the boiling point of the compound, mitigating the risk of thermal decomposition.[3] A fractionating column provides a large surface area (multiple "theoretical plates") for repeated vaporization-condensation cycles, allowing for a more efficient separation of liquids with close boiling points compared to simple distillation.[4][5]
Apparatus:
-
Round-bottom flask, two-neck
-
Vigreux fractionating column (min. 20 cm)
-
Distillation head with thermometer adapter
-
Condenser
-
Vacuum adapter (cow-type preferred for fraction collection)
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap and pressure gauge (manometer)
-
Stir bar
Procedure:
-
Setup: Assemble the dry distillation apparatus as shown in chemical literature.[6] Ensure all glass joints are properly sealed with vacuum grease. A Claisen adapter is recommended to prevent bumping.[6]
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Turn on the condenser cooling water. Close the system to the atmosphere and slowly apply vacuum. The initial bubbling of dissolved gases and low-boiling solvents will occur.
-
Heating: Once a stable, low pressure is achieved (e.g., 20-50 mmHg), begin stirring and gently heat the flask.
-
Equilibration: Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor will slowly ascend. Maintain a slow heating rate to allow the column to reach thermal equilibrium.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The temperature at the distillation head will be unstable initially.
-
Main Fraction: Once the temperature at the head stabilizes at the expected boiling point for the given pressure, switch to a new receiving flask. Collect the main fraction while the temperature remains constant.
-
End Fraction: If the temperature begins to drop or rise significantly, stop the distillation or switch to a final collection flask.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.
Table 2: Troubleshooting Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping/Violent Boiling | Heating too rapidly; inefficient stirring. | Reduce heating rate; ensure vigorous stirring. Use a Claisen adapter.[6] |
| Flooded Column | Boil-up rate is too high for the column. | Reduce the heating rate to allow the condensed liquid to return to the flask. |
| Poor Separation | Insufficient theoretical plates; column not equilibrated. | Use a longer or more efficient fractionating column (e.g., packed). Allow the reflux ring to rise slowly to ensure equilibration. |
| Inability to Achieve Low Pressure | Leaks in the system. | Check all joints and seals. Ensure vacuum hosing is thick-walled and not collapsed. |
Protocol 2: High-Purity Polishing by Flash Column Chromatography
Principle: This technique is used to remove non-volatile impurities or byproducts with very similar boiling points. The crude material is adsorbed onto a stationary phase (silica gel) and selectively eluted with a mobile phase of increasing polarity. For fluorinated compounds, unique selectivity can sometimes be achieved with specialized fluorinated stationary phases, though standard silica gel is often sufficient.[7]
Materials:
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexanes is a good starting point. A typical gradient might be 5% to 25% Ethyl Acetate.
-
Flash chromatography column, collection tubes/flasks, air/argon pressure source.
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between the product spot (Rf ≈ 0.3-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the distilled product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the initial mobile phase under positive pressure. Collect fractions of a consistent volume.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate) to elute the product and then any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, high-purity product.
Purity Assessment and Characterization
The purity of the final product must be rigorously verified using a combination of analytical techniques.
-
Gas Chromatography (GC-FID): The primary method for quantitative purity assessment. A non-polar capillary column (e.g., DB-1 or HP-5) is suitable. Purity is determined by the area percentage of the main peak.
-
¹H NMR Spectroscopy: Confirms the structure and identifies proton-containing impurities. Expected shifts for this compound (in CDCl₃) would be approximately:
-
δ 1.0-1.2 (d, 3H, -CH₃)
-
δ 1.8-2.0 (m, 1H, -CH(CH₃)-)
-
δ 2.2-2.5 (m, 2H, -CH₂-CF₃)
-
δ 3.6-3.8 (m, 2H, -CH₂OH)
-
A broad singlet for the -OH proton.
-
-
¹⁹F NMR Spectroscopy: Highly sensitive for detecting fluorinated impurities. The product should exhibit a single signal (a triplet due to coupling with the adjacent CH₂) around -65 to -70 ppm (relative to CFCl₃).[8]
-
Karl Fischer Titration: To quantify residual water content, which is critical for many applications.
Conclusion
The successful application of this compound in drug development and materials science is contingent upon its purity. Fractional vacuum distillation serves as a robust and scalable method for initial purification, effectively removing volatile impurities and unreacted starting materials while minimizing thermal degradation. For applications demanding the highest standards of purity (>99.5%), subsequent polishing by flash column chromatography is highly recommended. Rigorous analytical characterization is the final, essential step to validate the success of the purification protocol.
References
- Benchchem. (2025). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
- Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography.
- PubChem. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.
- University of California, Davis. 19F NMR Reference Standards.
- PubChem. 4,4,4-Trifluorobutan-2-ol.
- Dalvit, C., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 64(2), 125–138.
- Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from UT Southwestern Medical Center website.
- Google Patents. (2016). Novel synthesis method for 4,4,4-trifluorobutanol. (CN105237340A).
- UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants.
- University of California, Irvine. Fractional Distillation.
- LibreTexts Chemistry. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0004327).
- University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
- Cobb, S. L., et al. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(2), 464–480.
- Doc Brown's Chemistry. 1H proton NMR spectrum of butan-2-ol.
- Wikipedia. Fractional distillation.
- Gong, L., & McCullagh, J. S. (2018). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 29(10), 2054–2062.
- Google Patents. (2017). Novel synthesis method for 4,4,4-trifluorobutanol. (CN105237340B).
- Google Patents. (2019). Synthesis method of 4,4, 4-trifluorobutanol. (CN109369354B).
- Google Patents. (2013). Method synthesizing 4, 4, 4-trifluoro butanol. (CN103265403A).
- Chemguide. Fractional distillation.
- Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 20(5), 430-439.
- Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 84-88.
- Sharma, G. V. R., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Records of Natural Products, 11(4), 369-377.
- Agilent Technologies. GC/FID & GC/MS RTL Flavor Databases.
- Jeffery, D. W., et al. (2019). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry, 67(10), 2899–2906.
Sources
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 19F [nmr.chem.ucsb.edu]
Application Notes & Protocols: 2-Methyl-4,4,4-trifluorobutanol as a Fluorinated Chiral Building Block
Section 1: Executive Summary & Scientific Context
This document provides detailed application notes on the synthesis and utilization of 2-Methyl-4,4,4-trifluorobutanol. It is crucial to establish at the outset that This compound is not a reagent for fluorination reactions . Rather, it is a valuable fluorinated building block —a molecule that already contains a trifluoromethyl group and is used as a starting material to construct more complex chemical entities. Its utility stems from the unique and powerful effects the trifluoromethyl (CF₃) moiety imparts upon a molecule.
The C-F bond is one of the strongest in organic chemistry, making the CF₃ group metabolically stable and generally unreactive for donating fluorine. Instead, the alcohol functional group is the reactive handle for subsequent chemical transformations. This guide is structured to provide researchers, particularly in drug development, with the foundational knowledge and practical protocols to effectively synthesize this building block and incorporate it into larger molecular scaffolds. We will explore its synthesis, its strategic value, and provide step-by-step protocols for its use in common synthetic transformations.
Section 2: Physicochemical Properties & Data
The properties of the trifluoromethyl group significantly influence the overall characteristics of the parent molecule. Key data for the related parent compound, 4,4,4-trifluoro-1-butanol, are summarized below, which serve as a reliable proxy for the 2-methyl derivative.
| Property | Value | Reference |
| Chemical Formula | C₅H₉F₃O | N/A |
| Molecular Weight | 142.12 g/mol | N/A |
| CAS Number | 107103-95-7 | N/A |
| Boiling Point | 123-127 °C (for 4,4,4-trifluorobutanol) | [1] |
| Density | ~1.212 g/mL at 25 °C (for 4,4,4-trifluorobutanol) | [1] |
| Refractive Index | ~1.343 (n20/D) (for 4,4,4-trifluorobutanol) | [1] |
| Appearance | Colorless liquid | [1] |
| Key Feature | Chiral secondary alcohol | N/A |
Section 3: The Strategic Value in Drug Discovery & Materials Science
The incorporation of fluorinated groups, particularly the trifluoromethyl group, is a cornerstone of modern medicinal chemistry.[2][3] The CF₃ group is often considered a "bioisostere" of a methyl group but with profoundly different electronic properties. Introducing the 2-methyl-4,4,4-trifluorobutyl moiety can strategically enhance a drug candidate's profile in several ways:
-
Metabolic Stability: The strength of the C-F bond prevents metabolic oxidation at that position, blocking a common pathway for drug degradation and thereby increasing the compound's half-life.[2][3]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulation of pKa: As a powerful electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby acidic or basic centers, altering the ionization state of the drug at physiological pH and affecting target binding or solubility.
-
Enhanced Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with enzyme active sites, potentially leading to a significant increase in binding affinity and potency.[2]
-
Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific, biologically active conformation.
Because this compound is chiral, it serves as an excellent starting point for the stereoselective synthesis of complex targets, a critical consideration in modern drug design where a single enantiomer is often responsible for the desired therapeutic effect.[4][5][6]
Section 4: Synthesis Protocol: A Representative Route
While numerous methods exist for synthesizing fluorinated alcohols, a robust and scalable approach often involves the reduction of a corresponding ketone. The following protocol outlines a plausible and representative synthesis of this compound from commercially available starting materials, adapted from established literature methods for similar structures.[7][8][9][10]
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the alcohol via reduction of a ketone. The ketone can be formed via the acylation of an organometallic reagent with a trifluoroacetyl source.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,1,1-Trifluoro-3-methyl-2-butanone
-
Setup: To a dry 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 150 mL of anhydrous diethyl ether.
-
Grignard Formation: Add magnesium turnings (6.0 g, 0.25 mol) to the flask. In the dropping funnel, place a solution of 2-bromopropane (23.4 mL, 0.25 mol) in 50 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (~5 mL) of the 2-bromopropane solution to the magnesium turnings. If the reaction does not start (indicated by bubbling or gentle reflux), gently warm the flask or add a small crystal of iodine.
-
Addition: Once the reaction is initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of ethyl trifluoroacetate (23.5 mL, 0.20 mol) in 50 mL of anhydrous diethyl ether dropwise via the dropping funnel, keeping the internal temperature below 10 °C.
-
Quenching & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Slowly and carefully pour the reaction mixture into 200 mL of ice-cold 1 M HCl (aq).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation. The crude ketone can be purified by distillation.
Step 2: Reduction to this compound
-
Setup: To a 250 mL round-bottom flask, add the crude 1,1,1-trifluoro-3-methyl-2-butanone (0.15 mol) and dissolve it in 100 mL of methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (8.5 g, 0.225 mol) portion-wise over 30 minutes, ensuring the temperature does not rise above 15 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl (aq) at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction & Purification: Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The final product, this compound, can be purified by fractional distillation under atmospheric pressure.
Section 5: Application Protocols - Using the Building Block
The hydroxyl group of this compound is a versatile functional handle for a wide range of transformations. Below are protocols for two fundamental reactions: ether and ester formation.
Protocol 1: Williamson Ether Synthesis
This protocol describes the formation of an ether by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Caption: Experimental workflow for Williamson Ether Synthesis.
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.42 g, 10 mmol) and 30 mL of anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) in small portions. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Hydrogen gas evolution will be observed.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes.
-
Nucleophilic Attack: Add the electrophile (e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Cool the flask to 0 °C and cautiously quench the reaction by the dropwise addition of 10 mL of water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and wash with water (2 x 30 mL) and then brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: Steglich Esterification
This protocol uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the alcohol with a carboxylic acid, a mild and efficient method for forming esters.
Caption: Experimental workflow for Steglich Esterification.
-
Setup: In a 100 mL round-bottom flask, dissolve the desired carboxylic acid (e.g., benzoic acid, 1.22 g, 10 mmol), this compound (1.70 g, 12 mmol, 1.2 equiv), and DMAP (0.12 g, 1 mmol, 0.1 equiv) in 40 mL of anhydrous dichloromethane (DCM). Causality: DMAP acts as a nucleophilic catalyst to activate the carboxylic acid via an acylpyridinium intermediate, accelerating the reaction.
-
Coupling Agent: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11 mmol, 1.1 equiv) in 10 mL of anhydrous DCM.
-
Addition: Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and stir the reaction at room temperature overnight.
-
Workup: After the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (aq) (2 x 30 mL), saturated NaHCO₃ (aq) (2 x 30 mL), and brine (30 mL). Causality: The acid wash removes residual DMAP and any unreacted DCC, while the base wash removes unreacted carboxylic acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Section 6: Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following precautions, based on similar fluorinated alcohols, are recommended.
| Hazard Category | Hazard Description & Precautions |
| Flammability | Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably a fume hood. |
| Skin Contact | May cause skin irritation. Wear appropriate protective gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Eye Contact | May cause serious eye irritation or damage. Always wear chemical safety goggles or a face shield. |
| Inhalation | Vapors may cause respiratory irritation. Avoid breathing vapors. All manipulations should be performed in a certified chemical fume hood. |
| Ingestion | Assumed to be harmful if swallowed. Do not ingest. Wash hands thoroughly after handling. |
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 7: Conclusion
This compound is a potent and versatile chiral building block for modern organic synthesis. Its true value lies not in acting as a fluorinating agent, but in its ability to introduce a strategically important trifluoromethyl group into a target molecule. By leveraging the well-established reactivity of its secondary alcohol, chemists can access complex, fluorinated scaffolds with enhanced metabolic stability, lipophilicity, and biological activity. The protocols provided herein offer a reliable foundation for the synthesis and application of this valuable synthetic intermediate.
References
- CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol.
- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. [Link]
- Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Selected chiral methyl building blocks.
Sources
- 1. 4,4,4-三氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 8. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 9. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 10. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Methyl-4,4,4-trifluorobutanol in Polymer Chemistry
Introduction: Unveiling the Potential of a Novel Fluorinated Building Block
In the dynamic field of polymer chemistry, the strategic incorporation of fluorine atoms into macromolecular structures is a proven methodology for tailoring material properties. Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, low surface energy, and unique optical and dielectric properties. While a range of fluorinated monomers and solvents are commercially available, the exploration of novel structural motifs continues to open new avenues for innovation.
This document introduces 2-Methyl-4,4,4-trifluorobutanol (MTFB) , a specialty fluorinated alcohol (CAS 107103-95-7), and explores its potential applications in advanced polymer synthesis. To date, MTFB is not widely documented in mainstream polymer literature, presenting a unique opportunity for researchers in both academic and industrial settings. As a secondary alcohol with a terminal trifluoromethyl group, its structure suggests a compelling combination of properties.
These application notes are designed for researchers, scientists, and drug development professionals. They serve as a technical guide, grounded in the established principles of polymer chemistry and the known behavior of analogous fluorinated compounds. The following sections provide predicted physicochemical properties, a plausible synthetic route, and detailed, exemplary protocols for the use of MTFB as a specialty solvent, a functional co-monomer, and a chain transfer agent.
Section 1: Physicochemical Profile and Synthesis of MTFB
Predicted Physicochemical Properties
The presence of the electron-withdrawing CF₃ group is expected to significantly lower the pKa of the hydroxyl group compared to its non-fluorinated analog, 2-methyl-1-butanol, making it a more acidic alcohol.[6] This increased acidity, combined with its polar nature, influences its behavior as a solvent and its reactivity.
| Property | Predicted Value / Characteristic | Justification / Comparison |
| CAS Number | 107103-95-7 | - |
| Molecular Formula | C₅H₉F₃O | - |
| Molecular Weight | 142.12 g/mol | - |
| Boiling Point | ~130-140 °C | Higher than 4,4,4-trifluoro-1-butanol (123-127 °C) due to increased van der Waals interactions from the additional methyl group.[1][4][5] |
| Density | ~1.15 - 1.25 g/cm³ | Similar to 4,4,4-trifluoro-1-butanol (1.212 g/mL).[4][5] |
| pKa | ~13 - 14 | Less acidic than highly fluorinated alcohols like HFIP (pKa 9.3) but significantly more acidic than non-fluorinated secondary alcohols (pKa ~17).[6] |
| Solvent Properties | Polar, protic, strong H-bond donor | The CF₃ group enhances the hydrogen bond donating ability (α parameter in Kamlet-Taft).[4][6][7][8] Expected to be a good solvent for polar polymers and can stabilize cationic species.[2] |
Plausible Laboratory-Scale Synthesis of MTFB
While a definitive published synthesis for MTFB is elusive, a chemically sound approach can be proposed based on modern organofluorine chemistry. A common strategy for synthesizing secondary β-trifluoromethyl alcohols involves the reduction of an α-trifluoromethyl ketone.[1][3][9][10][11] By analogy, MTFB, a secondary γ-trifluoromethyl alcohol, can be synthesized from a corresponding ketone.
The proposed two-step synthesis starts with the acylation of a suitable organometallic reagent with ethyl trifluoroacetate, followed by the reduction of the resulting ketone.
Caption: Plausible two-step synthesis of this compound (MTFB).
Section 2: Application as a Specialty Solvent in Polymerization
The unique properties of fluorinated alcohols, such as high polarity, strong hydrogen-bonding ability, and low nucleophilicity, make them powerful solvents for specific polymerization reactions.[2][12][13] They have been shown to stabilize reactive intermediates and even act as catalysts or promoters, particularly in ring-opening polymerizations (ROP).[14][15]
Scientific Rationale
MTFB is predicted to be a highly effective solvent for:
-
Anionic Ring-Opening Polymerization (AROP): Despite being a protic solvent, which is typically incompatible with anionic polymerization, bulky and acidic fluorinated alcohols have been shown to enable living/controlled AROP of monomers like glycolide.[14] The alcohol is believed to activate both the monomer and the chain end through hydrogen bonding without terminating the polymerization.
-
Dissolving Fluoropolymers: Its fluorinated nature suggests good compatibility with other fluorinated materials, potentially serving as a process solvent for fluoropolymers that are often insoluble in common organic solvents.
-
Stabilizing Cationic Intermediates: The high polarity and low nucleophilicity of fluorinated alcohols can stabilize cationic species in cationic polymerizations, leading to better control over the reaction.[2]
Exemplary Protocol: Anionic ROP of ε-Caprolactone using MTFB as a Solvent
This protocol describes a hypothetical AROP of ε-caprolactone, a common monomer for producing biodegradable polyesters.
Materials:
-
ε-Caprolactone (freshly distilled)
-
This compound (MTFB, dried over molecular sieves)
-
Potassium methoxide (CH₃OK) solution in methanol (initiator)
-
Methanol (for quenching)
-
Dichloromethane (DCM, for precipitation)
-
Hexane (for washing)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Monomer Dissolution: In the flask, add 10 mL of dry MTFB. To this, add 1.14 g (10 mmol) of ε-caprolactone. Stir until fully dissolved.
-
Initiation: Using a syringe, rapidly inject 100 µL of a 1.0 M solution of potassium methoxide in methanol (0.1 mmol, for a target DP of 100).
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them via ¹H NMR for monomer conversion.
-
Termination: Once the desired conversion is reached, quench the reaction by adding 1 mL of methanol.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into 200 mL of cold hexane.
-
Isolation: Collect the white polymer precipitate by filtration, wash with fresh hexane, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Analyze the resulting polycaprolactone for its molecular weight and polydispersity (Đ) using Gel Permeation Chromatography (GPC).
Section 3: Application as a Functional Co-Monomer
Incorporating the trifluoromethyl group into a polymer backbone via copolymerization is a primary strategy for modifying material properties. The hydroxyl group of MTFB provides a convenient handle for conversion into a polymerizable monomer, such as a methacrylate.
Scientific Rationale
Converting MTFB to 2-methyl-4,4,4-trifluorobutyl methacrylate (MTFBMA) allows for its incorporation into a wide range of acrylic polymers via free-radical or controlled radical polymerization techniques like RAFT.[9][12] The resulting polymers are expected to exhibit:
-
Increased Hydrophobicity and Oleophobicity: The low surface energy of the -CF₃ group will enhance the water and oil repellency of the polymer surface.
-
Enhanced Thermal Stability: The strong C-F bond can increase the thermal degradation temperature of the polymer.
-
Lower Refractive Index: Fluorinated polymers typically have a lower refractive index than their non-fluorinated counterparts, which is useful for optical applications.
Exemplary Protocol: Synthesis and RAFT Polymerization of MTFBMA
This section is divided into two parts: the synthesis of the MTFBMA monomer and its subsequent controlled polymerization.
Part A: Synthesis of 2-methyl-4,4,4-trifluorobutyl methacrylate (MTFBMA)
This protocol is based on standard esterification methods for fluorinated alcohols.[6][10][13]
Materials:
-
This compound (MTFB)
-
Methacryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
4-(Dimethylamino)pyridine (DMAP, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 14.2 g (100 mmol) of MTFB, 15.2 mL (110 mmol) of triethylamine, and a catalytic amount of DMAP in 200 mL of anhydrous DCM.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add 10.5 mL (105 mmol) of methacryloyl chloride dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure MTFBMA monomer.
Part B: RAFT Copolymerization of MTFBMA with Methyl Methacrylate (MMA)
This protocol outlines a controlled polymerization to create a well-defined statistical copolymer.[7][9][11][12]
Caption: Workflow for RAFT polymerization of MTFBMA and MMA.
Materials:
-
MTFBMA (from Part A)
-
Methyl methacrylate (MMA, inhibitor removed)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Reagent Preparation: In a vial, prepare a stock solution containing MTFBMA (e.g., 2.1 g, 10 mmol), MMA (1.0 g, 10 mmol), CPADB (55.9 mg, 0.2 mmol, for target DP=100), and AIBN (6.6 mg, 0.04 mmol, [RAFT]/[I]=5).
-
Solvent Addition: Add 10 mL of 1,4-dioxane to the vial.
-
Degassing: Seal the vial with a rubber septum and degas the solution by subjecting it to three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed vial in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8 hours).
-
Termination: Stop the reaction by removing the vial from the oil bath and exposing it to air.
-
Purification & Isolation: Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Filter the precipitate, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the copolymer composition by ¹H NMR and its molecular weight and polydispersity by GPC.
Section 4: Application as a Chain Transfer Agent
In free-radical polymerization, certain molecules can act as chain transfer agents (CTAs), which terminate a growing polymer chain and initiate a new one. Alcohols can function as CTAs, with the effectiveness depending on the lability of the C-H bond alpha to the hydroxyl group. The electron-withdrawing nature of the CF₃ group in MTFB may influence its activity as a CTA.
Scientific Rationale
The use of MTFB as a chain transfer agent could provide a method to:
-
Control Molecular Weight: By varying the concentration of MTFB relative to the monomer, the final molecular weight of the polymer can be controlled. This is a simpler, albeit less precise, method than controlled radical techniques.
-
Introduce Hydroxyl End-Groups: The chain transfer process will result in polymer chains terminated with a hydroxyl group derived from MTFB, which can then be used for further post-polymerization modification.
Exemplary Protocol: Free-Radical Polymerization of Styrene with MTFB as a CTA
This protocol demonstrates how MTFB can be used to regulate the molecular weight of polystyrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound (MTFB)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
Procedure:
-
Reaction Setup: Prepare a series of Schlenk tubes. To each, add 5.2 g (50 mmol) of styrene and 16.4 mg (0.1 mmol) of AIBN.
-
CTA Addition: To each tube, add a different amount of MTFB (e.g., 0 mmol, 5 mmol, 10 mmol, 20 mmol). Add toluene to bring the total volume in each tube to 20 mL.
-
Degassing: Degas each solution using three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed tubes in a preheated oil bath at 80 °C for 6 hours.
-
Isolation: Cool the tubes and pour the contents into 200 mL of vigorously stirring methanol to precipitate the polystyrene.
-
Purification: Filter the polymer, wash with fresh methanol, and dry under vacuum.
-
Analysis: Determine the number-average molecular weight (Mn) of each polymer sample using GPC. Plot 1/Mn versus the [MTFB]/[Styrene] ratio to assess the chain transfer constant.
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, building block for polymer science. Based on its structure and the behavior of analogous fluorinated compounds, it holds significant promise as a specialty solvent, a functional co-monomer for property enhancement, and a chain transfer agent for molecular weight control. The exemplary protocols provided herein offer a robust starting point for researchers to investigate these applications. Experimental validation and optimization of these procedures will be crucial in fully elucidating the potential of MTFB to contribute to the development of next-generation fluorinated materials for advanced applications in coatings, electronics, and biomedical devices.
References
- Exploring 4,4,4-Trifluoro-1-Butanol: Properties, Applications, and Industry Insights. (n.d.). Fengchen Group.[Link]
- Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (2021). Journal of Physics: Conference Series.[Link]
- Semi-Fluorinated Di and Triblock Copolymer Nano-Objects Prepared via RAFT Alcoholic Dispersion Polymeriz
- Process for preparing methacrylates of fluorinated alcohols. (1990).
- Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)
- acrylic acid chloanhydride and fluorinated alcohols interaction as a base for fluorine modification. (2005). Journal of Fluorine Chemistry.[Link]
- 4,4,4-Trifluorobutanol | CAS#:461-18-7. (n.d.). Chemsrc.[Link]
- Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis, 2007(19), 2925–2943. [Link]
- Preparation of semifluorinated poly(meth)acrylates by improved photo-controlled radical polymerization without the use of a fluorinated RAFT agent: facilitating surface fabrication with fluorinated materials. (2020). Polymer Chemistry.[Link]
- Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical carbon dioxide. (2017). Semantic Scholar.[Link]
- Goss, K. U. (2008). The p K a values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. [Link]
- Prasher, A., Hu, H., Tanaka, J., Nicewicz, D. A., & You, W. (2019). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. Polymer Chemistry, 10(26), 3598-3602. [Link]
- Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. (2001). The Journal of Organic Chemistry.[Link]
- Determination of p K a values of fluorocompounds in water using 19 F NMR. (2018). Magnetic Resonance in Chemistry.[Link]
- Living/Controlled Anionic Polymerization of Glycolide in Fluoroalcohols: Toward Sustainable Bioplastics. (2023). Journal of the American Chemical Society.[Link]
- Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. (2019). Polymer Chemistry.[Link]
- Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. (2023). Angewandte Chemie.[Link]
- Determining the Surface pKa of Perfluorooctanoic Acid. (2023). The Journal of Physical Chemistry C.[Link]
- Fluorinated alkali metal catalysts for the Ring-Opening Polymerization (ROP) of rac-lactide. Effect of the M···F interactions in the polymerization control. (2013). Dalton Transactions.[Link]
- pKa values. (n.d.). The OChemTutor.[Link]
- Investigation of the Chain Transfer Agent Effect on the Polymerization of Vinylidene Fluoride. (2019). Industrial & Engineering Chemistry Research.[Link]
- Free-radical chain transfer polymerization process. (1999).
- Control of Free‐Radical Polymerization by Chain Transfer Methods. (2005).
- Ring-opening polymeriz
- The pKa values of PFOA and other highly fluorinated carboxylic acids. (2008). Environmental Science & Technology.[Link]
Sources
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kamlet-Taft solvent parameters [stenutz.eu]
- 5. Kamlet-Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Sovents | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction | CoLab [colab.ws]
- 10. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 13. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into Hildebrand Solubility Parameters - Contributions from Cohesive Energies or Electrophilicity Densities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for LC-MS Analysis Using Fluorinated Alcohol Mobile Phase Modifiers
Introduction: Overcoming the Challenges in Reversed-Phase LC-MS for Complex Molecules
In the landscape of modern drug development and biomedical research, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable tool for the characterization and quantification of large, complex biomolecules such as oligonucleotides, therapeutic proteins, and monoclonal antibodies. However, the inherent properties of these molecules—large size, polyanionic or polycationic nature, and complex secondary structures—present significant challenges for traditional reversed-phase (RP) chromatography. Standard mobile phase modifiers like trifluoroacetic acid (TFA), while excellent for UV-based chromatography of peptides, are notoriously detrimental to electrospray ionization (ESI), causing significant signal suppression in the mass spectrometer.[1][2] This necessitates the use of alternative mobile phase strategies that can provide robust chromatographic resolution without compromising MS sensitivity.
This guide provides an in-depth exploration of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), as powerful mobile phase modifiers that bridge this gap. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their application, and offer field-proven insights to empower researchers to achieve high-quality, reproducible LC-MS data for challenging analytes.
The Mechanism: Why Fluorinated Alcohols Excel in LC-MS
The success of fluorinated alcohols in LC-MS, particularly for oligonucleotides and large proteins, stems from a unique combination of physicochemical properties that positively influence both the chromatographic separation and the ionization process.
-
Enhanced Ion-Pairing and Volatility : When analyzing highly charged molecules like oligonucleotides, ion-pairing (IP) agents, typically alkylamines (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA)), are essential for retention on a reversed-phase column.[3][4] Fluorinated alcohols, particularly HFIP, act as a volatile acidic counter-ion for these basic IP agents.[5][6] Unlike traditional acids such as acetic or formic acid, which can suppress ionization, HFIP is a weak acid (pKa ≈ 9.3) and highly volatile.[5] This combination ensures a neutral pH environment suitable for the analysis, minimizes ion suppression, and facilitates efficient desolvation and transfer of the analyte into the gas phase during ESI.[7][8] The introduction of HFIP was a landmark achievement for the LC-MS analysis of oligonucleotides, significantly enhancing MS signal intensity compared to carboxylic acids.[9][10]
-
Disruption of Secondary Structures and Improved Peak Shape : Many large biomolecules can exist in multiple conformations or form secondary structures (e.g., hairpins in oligonucleotides) in solution.[9][10] This can lead to broad, tailing peaks in chromatography. Fluorinated alcohols, particularly TFE, are known to disrupt hydrogen bonding networks and can help to denature proteins and unfold oligonucleotide structures.[11][12][13] This results in a more homogenous population of analyte molecules interacting with the stationary phase, leading to sharper, more symmetrical peaks and improved chromatographic resolution.
-
Reduced Metal Adduction : Oligonucleotides are prone to forming adducts with alkali metal ions (e.g., Na⁺ and K⁺), which can complicate mass spectra and reduce the intensity of the desired deprotonated analyte ion.[7][14] High-purity HFIP can help to minimize this issue by competing for coordination sites on the phosphate backbone and by ensuring a cleaner mobile phase environment, leading to improved mass spectral data quality.[5][7]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of fluorinated alcohols in ion-pair reversed-phase LC-MS of oligonucleotides.
Caption: Mechanism of fluorinated alcohols in IP-RP-LC-MS.
Practical Applications and Considerations
The choice and concentration of the fluorinated alcohol modifier are critical and depend on the analyte and the specific analytical goals.
| Modifier | Typical Analytes | Key Advantages | Considerations |
| HFIP | Oligonucleotides (DNA, RNA, siRNA), large proteins | Excellent for enhancing MS signal in negative ion mode, volatile, good ion-pairing capabilities.[5][9][10] | Can be expensive, requires high purity to avoid metal adducts.[7][14] |
| TFE | Peptides, proteins, hydrophobic compounds | Improves peak shape by disrupting secondary structures, can enhance elution of hydrophobic analytes.[11][12][13] | May cause signal suppression at higher concentrations compared to HFIP for some analytes.[9] |
| Other FAs | Oligonucleotides | Can outperform HFIP with certain hydrophobic ion-pairing agents (e.g., HFMIP with DMCHA).[9][10] | Less commonly used, requires empirical optimization. |
Experimental Protocols
Protocol 1: LC-MS of Oligonucleotides using HFIP
This protocol is a starting point for the analysis of synthetic oligonucleotides (e.g., antisense oligonucleotides, siRNAs) using an HFIP-based mobile phase.
1. Reagent and Mobile Phase Preparation:
-
Reagents:
-
High-purity (≥99%) 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[5]
-
High-purity N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA).
-
LC-MS grade acetonitrile and water.
-
-
Mobile Phase A (Aqueous):
-
To approximately 900 mL of LC-MS grade water, add the desired amount of HFIP (typically to a final concentration of 50-100 mM).[7]
-
Add the alkylamine IP agent (e.g., 8-15 mM DIEA).
-
Adjust the final volume to 1 L with water.
-
Note: Always add the amine to the HFIP/water mixture, not the other way around, and mix thoroughly.[15]
-
-
Mobile Phase B (Organic):
-
LC-MS grade acetonitrile.
-
-
Safety Precautions: HFIP is a volatile and corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[5]
2. LC-MS System Setup:
-
LC System: A biocompatible UHPLC or HPLC system is recommended to minimize metal contamination.
-
Column: A reversed-phase column suitable for oligonucleotides (e.g., C18, 1.7-2.5 µm particle size).
-
Column Temperature: 50-60 °C to aid in denaturation of secondary structures.[9]
-
MS System: An ESI-MS system capable of negative ion mode detection.
-
Typical Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Ramp to a higher percentage of Mobile Phase B over 15-30 minutes to elute the oligonucleotides.
-
Include a high organic wash step at the end of the gradient to clean the column.
-
Equilibrate the column with the starting conditions for at least 5-10 column volumes before the next injection.
-
3. Sample Preparation:
-
Dissolve the oligonucleotide sample in nuclease-free water or a low-salt buffer to a suitable concentration (e.g., 10-50 µg/mL).
Workflow for Oligonucleotide Analysis using HFIP
Caption: Step-by-step workflow for oligonucleotide LC-MS.
Protocol 2: LC-MS of Intact Proteins using TFE
This protocol is designed for the analysis of intact proteins where improved peak shape and resolution are desired.
1. Reagent and Mobile Phase Preparation:
-
Reagents:
-
High-purity 2,2,2-trifluoroethanol (TFE).
-
LC-MS grade formic acid (FA).
-
LC-MS grade acetonitrile and water.
-
-
Mobile Phase A (Aqueous):
-
0.1% Formic Acid in water with 2-10% TFE (v/v). The optimal TFE concentration should be determined empirically.
-
-
Mobile Phase B (Organic):
-
0.1% Formic Acid in acetonitrile with 2-10% TFE (v/v).
-
-
Note: Adding a small percentage of TFE to both mobile phases can significantly improve the chromatography of hydrophobic or aggregation-prone proteins.[12][13]
2. LC-MS System Setup:
-
LC System: A standard UHPLC or HPLC system.
-
Column: A wide-pore reversed-phase column (e.g., C4 or C8, 300 Å pore size) is recommended for intact proteins.
-
Column Temperature: 60-80 °C can further aid in protein denaturation.
-
MS System: An ESI-MS system capable of positive ion mode detection.
-
Typical Gradient:
-
A shallow gradient is often required for good resolution of large proteins.
-
Start at a higher initial percentage of Mobile Phase B (e.g., 20-30%) for highly hydrophobic proteins.
-
3. Sample Preparation:
-
Dilute the protein sample in Mobile Phase A to an appropriate concentration. Ensure the final sample composition is compatible with the initial mobile phase conditions to avoid peak distortion.
Troubleshooting and Expert Insights
-
Peak Tailing/Broadening: If peaks are still broad, consider increasing the column temperature or the concentration of the fluorinated alcohol. For oligonucleotides, ensure the IP agent concentration is sufficient.
-
Signal Suppression: While fluorinated alcohols are generally MS-friendly, high concentrations can sometimes lead to reduced signal. If sensitivity is an issue, try reducing the modifier concentration. Also, ensure the purity of the reagents, as contaminants are a common source of ion suppression.[7][14]
-
System Contamination: Ion-pairing reagents can be persistent in the LC-MS system. It is highly recommended to dedicate an LC system for IP-based methods to avoid contaminating systems used for other applications.[8] Regular and thorough system flushing is crucial.
Conclusion
Fluorinated alcohol mobile phase modifiers are a powerful tool in the analytical scientist's arsenal for tackling the challenges of LC-MS analysis of complex biomolecules. By understanding their mechanism of action and following robust, well-designed protocols, researchers can achieve superior chromatographic performance and high-quality mass spectrometric data. The insights and protocols provided in this guide serve as a comprehensive resource for the successful implementation of these modifiers in both research and regulated drug development environments.
References
- Basiri, B., van Hattum, H., van Dongen, W. D., Murph, M. M., & Bartlett, M. G. (2017). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 28(1), 190–199. [Link]
- Waters Corporation. (n.d.). Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis. [Link]
- Waters Corporation. (n.d.). Waters IonHance Hexafluoroisopropanol (HFIP). [Link]
- Basiri, B., van Hattum, H., van Dongen, W. D., Murph, M. M., & Bartlett, M. G. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. PubMed. [Link]
- Gilar, M., & Bouvier, E. S. P. (2001). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography.
- Chen, B., & Bartlett, M. G. (2019). The role of fluoroalcohols as counter anions for ion-pairing reversed-phase liquid chromatography/high-resolution electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid communications in mass spectrometry : RCM, 33(8), 757–765. [Link]
- Basiri, B., van Hattum, H., van Dongen, W. D., Murph, M. M., & Bartlett, M. G. (2017). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]
- Basiri, B., van Hattum, H., van Dongen, W. D., Murph, M. M., & Bartlett, M. G. (2017). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides.
- Basiri, B., van Hattum, H., & van Dongen, W. D. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Amanote Research. [Link]
- LabRulez LCMS. (n.d.). Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis. [Link]
- ResearchGate. (n.d.). Alkylamines and fluorinated alcohols (organized in the order of increased boiling point)
- ShayariWali.com. (2025, March 25). The Essential Role of HFIP in LC-MS Oligonucleotide Analysis. [Link]
- ResearchGate. (n.d.). Using TFE in the mobile phase and for system wash increases the amount of identified peptides and proteins in LC-MS/MS analysis. [Link]
- Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- Waters Corporation. (n.d.). Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis. [Link]
- Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. [Link]
- Spex. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS. [Link]
- Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
- Kipper, K., Hüüdma, K., Tamme, K., Starkopf, J., & Herodes, K. (n.d.). Simultaneous Analysis of Carbapenems in Human Bodily Liquids Using HFIP as Buffer Additive in LC-ESI-MS/MS. [Link]
- Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Zhang, X., & Li, W. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. International journal of molecular sciences, 23(24), 15474. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected β-blockers. [Link]
- Chromatography Online. (n.d.).
- ACS Measurement Science Au. (n.d.).
- ResearchGate. (n.d.). Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: Analysis and prevention of potential side reactions due to formic acid. [Link]
- Hara, S., Tan, Z., & Yumoto, N. (2014). Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: analysis and prevention of potential side reactions due to formic acid. Journal of peptide science : an official publication of the European Peptide Society, 20(12), 951–958. [Link]
- Sterling, H. J., & Williams, E. R. (2018). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(1), 30–39. [Link]
- Waters Corporation. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.waters.com [help.waters.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: analysis and prevention of potential side reactions due to formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. agilent.com [agilent.com]
Application Note & Protocol: Preparation of Primary Alkyl Triflates from Alcohols
For: Researchers, scientists, and drug development professionals.
Abstract
Primary alkyl triflates (trifluoromethanesulfonates) are pivotal synthetic intermediates in modern organic chemistry, particularly valued in the pharmaceutical industry for their exceptional reactivity in nucleophilic substitution reactions. The triflate moiety is one of the best-known leaving groups, facilitating the construction of complex molecular architectures. This document provides a comprehensive guide to the preparation of primary alkyl triflates from their corresponding alcohols, detailing the underlying chemical principles, offering a robust experimental protocol, and addressing common challenges to ensure procedural success and integrity.
Introduction: The Synthetic Power of the Triflate Group
The trifluoromethanesulfonate (triflate) group (-OTf) is a superlative leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance and inductive effects. This inherent stability makes primary alkyl triflates highly electrophilic and thus, excellent substrates for SN2 reactions. Their utility in drug development and complex molecule synthesis is well-established, enabling the facile introduction of a diverse array of functional groups.[1][2]
The conversion of a primary alcohol to a primary alkyl triflate is most commonly achieved through reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[1][3] The choice of base and reaction conditions is critical to prevent side reactions and ensure high yields of the desired product.
Core Principles & Mechanistic Insight
The formation of a primary alkyl triflate from an alcohol proceeds via a straightforward, yet sensitive, mechanism. The alcohol's hydroxyl group acts as a nucleophile, attacking one of the sulfur atoms of triflic anhydride. This is followed by deprotonation of the resulting oxonium ion by a base to yield the alkyl triflate and a triflate anion.
It is crucial to employ a non-nucleophilic base to prevent competition with the alcohol for the triflating agent. Pyridine and its derivatives are commonly used for this purpose.[1][3] The base also serves to neutralize the triflic acid (TfOH) byproduct, a strong acid that can promote side reactions such as elimination or decomposition of acid-sensitive functional groups.[4]
Figure 1: General mechanism for the formation of primary alkyl triflates.
Reagents and Equipment
Reagents
| Reagent | Purpose | Key Considerations |
| Primary Alcohol | Starting material | Must be anhydrous. |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | Triflylating agent | Highly reactive and corrosive. Handle with care under inert atmosphere. |
| Pyridine (or other non-nucleophilic base) | Acid scavenger | Must be anhydrous. Hindered bases like 2,6-lutidine or 2,6-di-tert-butylpyridine can be used to prevent N-alkylation.[5] |
| Dichloromethane (DCM) | Solvent | Must be anhydrous and of high purity. |
| Saturated Sodium Bicarbonate Solution | Quenching agent | Used during workup to neutralize any remaining acid. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent | Must be anhydrous. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes for reagent addition
-
Ice bath or cryocooler for temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific primary alcohol being used.
Figure 2: Step-by-step experimental workflow for triflate synthesis.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the components in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to the desired temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath. This is critical to control the exothermic reaction.
-
Addition of Triflic Anhydride: Add triflic anhydride (1.1 eq) dropwise to the stirred solution via syringe over several minutes. A white precipitate of pyridinium triflate will form.[6]
-
Reaction: Allow the reaction to stir at the low temperature for 15-30 minutes. The optimal reaction time should be determined by monitoring the consumption of the starting alcohol by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not heat the solution excessively, as primary alkyl triflates can be thermally unstable.[7]
-
Purification: The crude primary alkyl triflate can often be used without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel. However, it is important to note that primary alkyl triflates can be unstable on silica gel.[7][8] It is advisable to use a short plug of silica and elute quickly.
Trustworthiness and Self-Validation
To ensure the integrity of the protocol and the successful synthesis of the desired product, the following validation steps are recommended:
-
Spectroscopic Characterization: The identity and purity of the primary alkyl triflate should be confirmed by spectroscopic methods.
-
¹H NMR: The proton alpha to the triflate group will typically show a downfield shift compared to the starting alcohol.
-
¹³C NMR: The carbon attached to the triflate group will also be significantly deshielded. The trifluoromethyl carbon appears as a quartet around δ 118-122 ppm.[2]
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
IR Spectroscopy: Look for strong and sharp absorption bands for the S=O stretches of the triflate group, typically around 1420 cm⁻¹ and 1210 cm⁻¹.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.[9]
-
-
Monitoring for Side Products: Be vigilant for the formation of common side products, such as elimination products (alkenes) or products resulting from the alkylation of the pyridine base.[5] The presence of these can be detected by NMR and MS analysis.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure all reagents are anhydrous. |
| Decomposition of product | Use a more hindered, non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) to minimize side reactions.[5] Purify quickly at low temperatures. | |
| Formation of Elimination Products | Use of a strongly basic, sterically hindered base | Consider using a less hindered base or running the reaction at a lower temperature. |
| Alkylation of Pyridine | Pyridine is nucleophilic | Use a more sterically hindered pyridine derivative like 2,6-lutidine.[5] |
| Product Decomposition on Silica Gel | Acidity of silica gel | Neutralize the silica gel with a small amount of triethylamine in the eluent. Use a short column and elute rapidly.[8] |
Conclusion
The preparation of primary alkyl triflates from alcohols is a powerful transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism, carefully controlling reaction conditions, and employing rigorous characterization techniques, researchers can reliably access these versatile intermediates for use in a wide range of synthetic applications, from fundamental research to the development of novel therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Primary Alkyl Triflates from Alcohols.
- Ross, S. A., Pitié, M., & Meunier, B. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, (4), 571–574.
- ResearchGate. (n.d.). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium | Request PDF.
- ResearchGate. (n.d.). Synthesis of alkyl fluorides from alkyl triflates using KF and copper complex [IPrCuOTf].
- RSC Publishing. (n.d.). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium.
- Reddit. (2023, February 22). leaving group ability of triflate : r/OrganicChemistry.
- ResearchGate. (n.d.). Scheme. 1. Representative triflate salt (TFA: pyridine) mediated...
- ResearchGate. (n.d.). On the role of triflic acid in the metal triflate-catalysed acylation of alcohols.
- BenchChem. (n.d.). Technical Support Center: Purification of Propyl Triflate Reaction Products.
- BenchChem. (n.d.). Spectroscopic Characterization of Novel Vinyl Triflate Structures: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions.
- PubMed. (2010, September 15). Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Grignard Reactions Involving Fluorinated Compounds
Introduction: The Fluorine Challenge in Carbon-Carbon Bond Formation
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemistry, and materials science.[1][2] The unique properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated compounds highly valuable.[2] Historically, however, the synthesis of these molecules has been hampered by the inertness of the carbon-fluorine (C-F) bond. With a bond dissociation energy significantly higher than other carbon-halogen bonds, the C-F bond is notoriously difficult to activate using classical organometallic methods.[3][4][5]
The Grignard reaction, a fundamental tool for C-C bond formation for over a century, traditionally fails with organofluorides under standard conditions.[4][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the modern strategies and field-proven protocols that have successfully overcome this challenge, unlocking the potential of fluorinated Grignard reagents in synthesis.
Part 1: The Core Challenge & Modern Solutions
The primary obstacle in forming a Grignard reagent directly from an organofluorine compound is the strength of the C-F bond. Standard magnesium turnings are simply not reactive enough to achieve the oxidative insertion required for reagent formation.[4][6] This has driven the development of specialized techniques to either enhance magnesium's reactivity or bypass the C-F activation step altogether.
Direct C-F Bond Activation: The High-Energy Approach
While challenging, direct insertion of magnesium into a C-F bond is possible but requires forcing conditions. This is often the least practical method due to low yields and limited substrate scope.
-
Highly Activated Magnesium: The use of "Rieke magnesium," a highly reactive magnesium powder generated by the reduction of magnesium salts, can facilitate the cleavage of C-F bonds.[3][7]
-
Mechanochemical Activation: Ball milling provides mechanical energy to activate the magnesium surface and induce a reaction with organofluorides in the solid state, avoiding the limitations of solvent-based approaches.[4]
Halogen-Magnesium Exchange: The Workhorse Strategy
The most versatile and widely adopted method for preparing fluorinated Grignard reagents is the halogen-magnesium (X-Mg) exchange. This technique cleverly circumvents the need to activate the C-F bond directly. The process involves reacting a more reactive organohalide (typically an iodide or bromide) containing a fluorine substituent with a pre-formed, highly reactive Grignard reagent.
The breakthrough in this area came with the development of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl).[8][9] The presence of LiCl is critical; it breaks down the polymeric aggregates of the Grignard reagent in solution, increasing its solubility and nucleophilicity, which dramatically accelerates the exchange rate even at low temperatures.[10][11] This allows for the preparation of highly functionalized fluorinated Grignard reagents that would be inaccessible otherwise.[8][10]
Caption: Workflow for generating a fluorinated Grignard reagent via X-Mg exchange.
Perfluoroalkyl Grignard Reagents: A Class of Their Own
Perfluoroalkyl groups (e.g., -CF₃) are of immense interest in medicinal chemistry. Grignard reagents of the type RfMgX (where Rf is a perfluoroalkyl chain) are typically prepared not by direct insertion but via an exchange reaction between a perfluoroalkyl iodide (e.g., CF₃I) and a standard Grignard reagent like ethylmagnesium bromide at low temperatures.[12][13] These reagents are thermally unstable but serve as potent nucleophiles for introducing perfluoroalkyl chains onto various electrophiles, such as carbonyls and phosphorus halides.[12][14][15]
Part 2: Key Applications in Synthesis
Once formed, fluorinated Grignard reagents are versatile intermediates for a range of synthetic transformations.
Kumada Cross-Coupling
The Kumada coupling, a nickel- or palladium-catalyzed reaction between a Grignard reagent and an organic halide, is a powerful method for forming C(sp²)-C(sp²) bonds.[16][17] Fluorinated Grignard reagents are excellent partners in this reaction, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.[18][19]
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Acylation for Ketone Synthesis
The reaction of fluorinated Grignard reagents with acylating agents like acid anhydrides or acid chlorides provides a direct route to fluorinated aromatic ketones.[20][21] These products are valuable intermediates for more complex molecular architectures. A notable example is the synthesis of 2'-trifluoromethyl-substituted aromatic ketones.[20][21]
Safety & Handling Considerations
While powerful, certain fluorinated Grignard reagents, particularly those with trifluoromethyl groups, require careful handling.
-
Thermal Instability: Trifluoromethyl-substituted aryl Grignard reagents can undergo highly exothermic decomposition, especially at concentrations above 0.5 M.[22] This decomposition can lead to a rapid rise in temperature and pressure, posing a significant safety hazard. It is strongly recommended to work with dilute solutions and perform safety screenings before attempting large-scale reactions.[22]
-
Standard Grignard Precautions: Like all Grignard reagents, these compounds are highly sensitive to air and moisture.[6][23] All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with notes on causality and expected outcomes.
Protocol 1: Preparation of 4-Fluorophenylmagnesium Chloride via Br-Mg Exchange
This protocol details the formation of a fluorinated Grignard reagent using the "Turbo-Grignard" method, a cornerstone technique for functionalized reagents.[8][9][10]
Materials:
-
4-Bromo-1-fluorobenzene
-
Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous iodine (for titration)
-
1,2-Dibromoethane (for activation, if needed)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Glassware Preparation: Thoroughly dry a three-necked flask equipped with a magnetic stir bar, rubber septum, argon inlet, and thermometer. Flame-dry under vacuum and cool under a positive pressure of argon.
-
Reagent Addition: To the flask, add 4-bromo-1-fluorobenzene (1.0 eq). Dissolve it in anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., ethylene glycol/dry ice).
-
Causality Note: Cooling is critical to control the exotherm of the exchange reaction and prevent side reactions or decomposition of the product.
-
-
Grignard Addition: Slowly add iPrMgCl·LiCl solution (1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Reaction Monitoring: Stir the mixture at -15 °C for 1.5 hours. The formation of the Grignard reagent can be monitored by taking a small aliquot, quenching it with I₂, and analyzing the formation of 4-fluoro-1-iodobenzene by GC-MS.
-
Titration (Optional but Recommended): To determine the exact concentration of the newly formed Grignard reagent, perform a titration (e.g., with I₂ or a standardized solution of sec-butanol with a colorimetric indicator).
-
Usage: The resulting solution of 4-fluorophenylmagnesium chloride is now ready for use in subsequent reactions (e.g., Protocol 2). It should be used immediately for best results.
Protocol 2: Palladium-Catalyzed Kumada Coupling
This protocol demonstrates the use of the reagent prepared in Protocol 1 to synthesize 4-fluoro-4'-methylbiphenyl.
Materials:
-
Solution of 4-fluorophenylmagnesium chloride (from Protocol 1)
-
4-Chlorotoluene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Catalyst Setup: In a separate, flame-dried Schlenk flask under argon, dissolve 4-chlorotoluene (1.0 eq relative to the Grignard reagent) and Pd(PPh₃)₂Cl₂ (1-2 mol%) in anhydrous THF.
-
Grignard Addition: To the stirred catalyst solution at room temperature, add the solution of 4-fluorophenylmagnesium chloride (1.1 eq) dropwise over 20 minutes.
-
Causality Note: The Grignard reagent acts as the transmetalating agent in the catalytic cycle. A slight excess ensures complete consumption of the aryl chloride.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting materials.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-fluoro-4'-methylbiphenyl.
Protocol 3: Synthesis and Reaction of a Perfluoroalkyl Grignard Reagent
This protocol describes the formation of heptafluoropropylmagnesium bromide and its subsequent reaction with an aldehyde.[13][15]
Materials:
-
1-Iodoheptafluoropropane (C₃F₇I)
-
Ethylmagnesium bromide (EtMgBr, 1.0 M in THF)
-
Benzaldehyde
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Setup: In a flame-dried, three-necked flask under argon, place a solution of EtMgBr (1.1 eq) in anhydrous Et₂O.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This temperature is crucial as perfluoroalkyl Grignard reagents are thermally unstable.
-
Formation of RfMgBr: Slowly add 1-iodoheptafluoropropane (1.0 eq) dropwise to the cold EtMgBr solution. A color change or formation of a precipitate may be observed. Stir the mixture at -78 °C for 1 hour to ensure complete formation of C₃F₇MgBr.
-
Electrophile Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous Et₂O dropwise to the newly formed perfluoroalkyl Grignard reagent, maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 2 hours.
-
Quenching and Workup: Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the resulting perfluoroalkyl alcohol by flash column chromatography.
Part 4: Data Summary & Troubleshooting
Table 1: Comparison of Generation Methods
| Method | Typical Substrate | Key Reagents | Advantages | Limitations |
| Direct Insertion | Polyfluoroarenes | Rieke Mg, Mg powder | Simple reagents | Harsh conditions, low yields, poor functional group tolerance.[4][7] |
| Halogen-Mg Exchange | Functionalized Aryl-I/Br | iPrMgCl·LiCl | Mild conditions, high yields, excellent functional group tolerance.[8][10] | Requires a more reactive halogen handle on the substrate. |
| Perfluoroalkyl Exchange | Perfluoroalkyl-I | EtMgBr, MeMgCl | Access to Rf nucleophiles. | Reagent is thermally unstable; requires very low temperatures.[12][13] |
Table 2: Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or gives low yield. | 1. Wet glassware/solvents. 2. Impure starting materials. 3. Deactivated magnesium surface (for direct insertion). | 1. Rigorously dry all equipment and use anhydrous solvents. 2. Purify starting materials before use. 3. Activate Mg with a crystal of I₂ or a few drops of 1,2-dibromoethane. |
| Dark coloration and complex mixture of products. | 1. Reaction temperature too high. 2. Decomposition of the Grignard reagent. | 1. Ensure proper temperature control, especially for exothermic additions. 2. Use freshly prepared reagent immediately; consider lower concentrations for CF₃-containing reagents.[22] |
| Significant amount of homocoupled by-product. | Reaction with unreacted starting halide or oxidative coupling. | 1. Add Grignard reagent to the electrophile/catalyst solution. 2. Ensure a strictly inert atmosphere to prevent O₂ ingress. |
References
- Pietrasiak, E., & Lee, E. (2022). Grignard reagent formation via C–F bond activation: a centenary perspective.
- Pietrasiak, E., & Lee, E. (2022). Grignard reagent formation via C–F bond activation: a centenary perspective. Pohang University of Science and Technology. [Link]
- Frisčić, T., et al. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Magnetochemistry. [Link]
- Kee, T. P., et al. (2012). A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. Dalton Transactions. [Link]
- Kee, T. P., & Powell, R. L. (1995). Reaction of Perfluoroalkyl Grignard Reagents with Phosphorus Trihalides: A New Route to Perfluoroalkyl-phosphonous and -phosphonic Acids. Inorganic Chemistry. [Link]
- Maji, M. (2019).
- ResearchGate. (n.d.). Halogen/magnesium and zinc exchanges using the exchange reagents sBu2Mg·2LiOR¹, sBu2Zn·2LiOR² or pTol2Zn·2LiOR² (11). [Link]
- Baran, P. S., et al. (2020). Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research. [Link]
- ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. [Link]
- Nagoya University. (2020). Establishment of a rapid synthesis method for useful organic fluorine compounds. EurekAlert!. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. [Link]
- ResearchGate. (n.d.). Kumada type cross‐coupling by alkyl-Grignards. [Link]
- Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. [Link]
- Drug Hunter. (2018).
- ACS Publications. (2023). Minimal Theoretical Description of Magnesium Halogen Exchanges.
- ResearchGate. (n.d.).
- Liu, K., et al. (2020).
- Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
- Wang, D.-G., & Shi, Z.-J. (2012). Recent advances on the halogen and sulfoxide-magnesium exchange reactions with i-PrMgCl·LiCl.
- Liang, T., & Neumann, C. N. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry. [Link]
- Lo, E. S. (1970). Reaction of Perfluoroalkyl Halides with Grignard Reagents. The Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.). Kumada coupling. [Link]
- ResearchGate. (n.d.).
- Haszeldine, R. N. (1953). Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions. Journal of the Chemical Society. [Link]
- Grignard Synthesis of Fluorinated Nanoporous Element Organic Frameworks based on the Heteroatoms P, B, Si, Sn and Ge. (n.d.). [Link]
- Wikipedia. (n.d.). Grignard reagent. [Link]
- Martinez-Atero, A., et al. (2023). The Grignard Reaction – Unraveling a Chemical Puzzle.
- Shibata, N., et al. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]
- Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. [Link]
- ResearchGate. (n.d.). Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions. [Link]
- AIChE. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
- Drug Discovery and Development. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
Sources
- 1. Establishment of a rapid synthesis method for useful organic fluorine compounds | EurekAlert! [eurekalert.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 361. Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. Kumada Coupling [organic-chemistry.org]
- 17. Kumada coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
Application Notes & Protocols: Enhancing Nucleophilic Fluorination with tert-Butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various methods to introduce fluorine, nucleophilic fluorination stands out as a powerful and versatile strategy. However, the success of this reaction is often hampered by the low nucleophilicity and high basicity of the fluoride ion, as well as the need for harsh, anhydrous conditions.[2][3] This guide details a significant advancement in the field: the use of tert-butanol to enhance the efficiency and selectivity of nucleophilic fluorination reactions, a technique with profound implications for the synthesis of pharmaceuticals and PET imaging agents.[1][4]
The Dual Role of tert-Butanol: A Mechanistic Deep Dive
Contrary to the conventional wisdom that protic solvents are detrimental to nucleophilic substitution reactions due to their tendency to solvate and deactivate the nucleophile, tert-butanol has been shown to have a remarkably beneficial effect on nucleophilic fluorination.[4][5][6] This enhancement stems from a unique dual activation mechanism mediated by hydrogen bonding.
-
Fluoride Ion Activation and Basicity Attenuation : tert-Butanol engages in hydrogen bonding with the fluoride anion. This interaction helps to break up the strong ionic lattice of alkali metal fluorides like KF and CsF, increasing their solubility and generating a more "naked" and nucleophilic fluoride ion.[7][8] Crucially, this hydrogen bonding also attenuates the basicity of the fluoride ion, which significantly suppresses undesired elimination side reactions, a common issue with "naked" fluoride sources.[7][9] The formation of stable, crystalline adducts like tetrabutylammonium tetra(tert-butyl alcohol)-coordinated fluoride (TBAF(tBuOH)4) exemplifies this principle, providing a reagent that is less hygroscopic and has lower basicity than anhydrous TBAF.[9][10]
-
Leaving Group Activation : Simultaneously, tert-butanol can form hydrogen bonds with the leaving group, particularly with sulfonate esters (e.g., tosylates, mesylates).[4][7][11] This interaction polarizes the C-LG bond, making the leaving group more labile and facilitating its departure during the nucleophilic attack. This cooperative activation of both the nucleophile and the electrophile is key to the observed rate enhancement.
This dual activation model is visualized in the following workflow:
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. (2008) | Dong Wook Kim | 170 Citations [scispace.com]
- 5. Hydrogen-bond promoted nucleophilic fluorination: concept, mechanism and applications in positron emission tomography - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4,4,4-trifluorobutanol
Welcome to the dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methyl-4,4,4-trifluorobutanol. This guide is designed to provide in-depth, experience-driven insights into overcoming common challenges in this synthesis, with a focus on improving reaction yield and product purity. The information herein is structured to address specific issues encountered in the laboratory, moving from diagnosis to resolution with scientifically grounded explanations.
The synthesis of fluorinated organic compounds like this compound presents unique challenges. A prevalent and robust method involves the nucleophilic addition of an isobutyl Grignard reagent to a trifluoromethyl ketone source, such as ethyl trifluoroacetate. This pathway is effective but exquisitely sensitive to reaction conditions. This guide will focus on troubleshooting this specific, widely-used synthetic route.
Troubleshooting Guide: Common Issues & Resolutions
This section addresses the most frequent obstacles encountered during the synthesis. Each issue is presented in a question-and-answer format to directly tackle the problems you may be facing at the bench.
Question 1: My reaction yield is significantly lower than expected (<50%). What are the primary causes?
Low yield is the most common complaint and typically points to one of three areas: the integrity of the Grignard reagent, the reaction conditions, or the workup procedure. The following flowchart provides a logical path for diagnosis.
Technical Support Center: Overcoming Challenges in Fluorinated Alcohol Reactions
Welcome to the technical support center for fluorinated alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique chemical landscape of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Their distinct properties—strong hydrogen-bond donating ability, high ionizing power, and low nucleophilicity—make them powerful tools in modern synthesis but also introduce specific challenges.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction sluggish or failing completely when using a fluorinated alcohol as a nucleophile?
A1: The primary reason is the inherently low nucleophilicity of fluorinated alcohols. The electron-withdrawing effect of the fluorine atoms significantly reduces the electron density on the oxygen atom, making it a poor nucleophile.[2][4]
-
Causality: The acidity of fluorinated alcohols is a key indicator of their low nucleophilicity. For instance, TFE has a pKa of about 12.4, and HFIP has a pKa of 9.3, making them considerably more acidic than ethanol (pKa ≈ 16).[4][5] This increased acidity means the corresponding alkoxide is more stable and less reactive.
-
Troubleshooting:
-
Activation of the Substrate: Instead of relying on the fluorinated alcohol to act as a potent nucleophile, focus on making the electrophile more reactive. For reactions involving alcohols, this often means converting the hydroxyl group into a better leaving group (e.g., a tosylate, mesylate, or triflate).
-
Use of a Strong Base: To deprotonate the fluorinated alcohol and generate the more nucleophilic fluoroalkoxide, a strong, non-nucleophilic base is often required. However, this can promote side reactions like elimination.
-
Alternative Reaction Conditions: For esterifications, traditional Fischer esterification is often ineffective. Consider using coupling agents (e.g., DCC, EDC) or activating the carboxylic acid as an acid chloride or using reagents like XtalFluor-E, which has been shown to mediate direct esterification with perfluorinated alcohols.[6][7]
-
Q2: I am observing significant amounts of elimination byproducts. How can I favor the desired substitution reaction?
A2: Elimination is a common side reaction, particularly when forcing conditions are used to compensate for the poor nucleophilicity of fluorinated alcohols or when dealing with sterically hindered substrates.[8]
-
Causality: The fluoride ion, or the fluoroalkoxide, can act as a base, promoting E2 elimination, especially at higher temperatures or with secondary and tertiary substrates.[9] The choice of solvent and reaction conditions plays a critical role in the SN2/E2 competition.
-
Troubleshooting:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the SN2 pathway.[8]
-
Choose a Milder Fluorinating Reagent: If you are performing a deoxyfluorination, reagents like PyFluor are reported to produce fewer elimination byproducts compared to DAST.[8]
-
Employ a Less Basic Fluoride Source: For fluorination reactions, using alkali metal fluorides (e.g., KF, CsF) with a crown ether or in a protic medium like a tert-alcohol can enhance nucleophilicity while moderating basicity, thereby reducing elimination.[10][11]
-
Solvent Engineering: The use of tert-alcohols as a reaction medium can generate a "flexible" fluoride species that is a strong nucleophile but a moderate base, minimizing base-catalyzed side reactions.[11]
-
Q3: My reaction workup and product purification are proving difficult. What are the best practices for reactions involving fluorinated alcohols?
A3: Purification challenges often arise from the unique physical properties of fluorinated compounds and byproducts from the reaction.
-
Causality: Fluorinated alcohols and their derivatives can have unusual solubility profiles and boiling points. For instance, HFIP is volatile (b.p. 58 °C) but also a strong hydrogen bond donor, which can lead to azeotropes or difficult-to-break complexes with reaction components.[12] Byproducts from reactions like the Mitsunobu (triphenylphosphine oxide) can also complicate purification.[13][14]
-
Troubleshooting:
-
Aqueous Wash: For the removal of residual fluorinated alcohols like HFIP or TFE, an aqueous wash can be effective. If impurities such as perfluoroalkanoic acids are present, a wash with dilute base followed by water is recommended.[15][16]
-
Specialized Mitsunobu Reagents: To simplify the removal of byproducts in Mitsunobu reactions, consider using fluorous-tagged or polymer-bound triphenylphosphine and azodicarboxylates, which can be removed by fluorous solid-phase extraction or simple filtration.
-
Distillation/Vacuum Drying: For volatile fluorinated products, careful distillation is a viable purification method. For removing residual solvent from less volatile products, vacuum drying at elevated temperatures (e.g., 60-100 °C) can be effective.[15][16]
-
Troubleshooting Guides
Guide 1: Esterification with Fluorinated Alcohols
Issue: Low to no yield in the direct esterification of a carboxylic acid with TFE or HFIP.
Decision-Making Workflow for Esterification
Caption: Troubleshooting workflow for fluorinated alcohol esterification.
Detailed Protocol: Esterification using XtalFluor-E
This protocol is adapted from the direct esterification method reported by G. K. S. Prakash and coworkers.[6]
-
To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane), add the fluorinated alcohol (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add XtalFluor-E (diethylaminosulfur trifluoride) (1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality Explained: XtalFluor-E activates the carboxylic acid, likely forming a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate, which is highly electrophilic and readily attacked by the weakly nucleophilic fluorinated alcohol.[6] This avoids the harsh conditions of Fischer esterification and the need to pre-form an acyl halide.
Guide 2: Mitsunobu Reaction with Fluorinated Alcohols
Issue: The Mitsunobu reaction fails or gives low yields when using a fluorinated alcohol as the nucleophile.
Analysis of Potential Failure Points
| Failure Point | Probable Cause | Recommended Solution |
| No Reaction | The pKa of the fluorinated alcohol is too high to effectively protonate the azodicarboxylate-phosphine betaine. The nucleophile must be acidic enough (typically pKa < 13) for the reaction to proceed smoothly.[13][17] | This is a fundamental limitation. The Mitsunobu reaction is generally unsuitable for using fluorinated alcohols as nucleophiles. Consider an alternative SN2 reaction where the substrate alcohol is first converted to a good leaving group (e.g., tosylate, mesylate). |
| Low Conversion | Competing side reactions. The azodicarboxylate can act as a nucleophile and displace the activated alcohol if the intended nucleophile is not reactive enough.[17] | Although not ideal for fluorinated alcohols, ensuring absolutely anhydrous conditions and high-quality reagents (fresh PPh₃ and DIAD/DEAD) can sometimes improve outcomes in borderline cases.[18] |
| Complex Mixture | Decomposition of reagents or substrate under the reaction conditions. | Re-evaluate the stability of your starting materials under the mildly basic conditions that can arise. |
Alternative Strategy: Two-Step SN2 Inversion
Since the direct Mitsunobu approach is often problematic, a more reliable two-step sequence is recommended for achieving the same transformation (i.e., converting an alcohol to a fluoroalkoxy ether with inversion of stereochemistry).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Alcohols: A New Medium for Selective and Clean Reaction | Semantic Scholar [semanticscholar.org]
- 4. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00295E [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synergistic Effect of Two Solvents, tert-Alcohol and Ionic Liquid, in One Molecule in Nucleophilic Fluorination [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. US7138551B2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 16. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
Stability issues of 2-Methyl-4,4,4-trifluorobutanol in experiments
Welcome to the technical support center for 2-Methyl-4,4,4-trifluorobutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this fluorinated alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental observations that may indicate the degradation of this compound and provides actionable steps to diagnose and resolve these issues.
Issue 1: Unexpected Product Formation or Low Yield in Acid-Catalyzed Reactions
Observation: You are running a reaction using this compound as a solvent or reactant under acidic conditions (e.g., using strong protic acids like H₂SO₄ or Lewis acids) and observe the formation of unexpected byproducts, a decrease in the expected product yield, or the presence of olefinic impurities.
Probable Cause: Acid-catalyzed dehydration of this compound is a likely side reaction. Similar to non-fluorinated alcohols, the hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation, which can then undergo rearrangement or elimination of a proton to form an alkene.[1][2]
Troubleshooting Steps:
-
Re-evaluate Acid Strength and Concentration:
-
Rationale: Stronger acids and higher concentrations will accelerate the rate of dehydration.
-
Action: If permissible for your desired reaction, consider using a weaker acid or a lower concentration of the strong acid. Monitor the reaction closely for the formation of byproducts.
-
-
Control Reaction Temperature:
-
Rationale: Dehydration reactions are often favored at higher temperatures.
-
Action: Run the reaction at the lowest effective temperature. Consider performing a temperature screen to find the optimal balance between your desired reaction rate and the suppression of the dehydration side reaction.
-
-
Investigate Alternative Catalysts:
-
Rationale: Some Lewis acids may be less prone to promoting elimination reactions than strong protic acids.
-
Action: Explore the use of milder Lewis acids that can still facilitate your desired transformation without causing significant degradation of the alcohol.
-
-
Characterize Byproducts:
-
Rationale: Identifying the structure of the unexpected byproducts can confirm the dehydration pathway.
-
Action: Isolate and characterize the impurities using techniques such as NMR, GC-MS, or LC-MS. The presence of unsaturated compounds would support the hypothesis of dehydration.
-
Experimental Protocol: Monitoring for Dehydration Byproducts via GC-MS
-
Prepare a standard solution of your starting material, this compound, in a suitable solvent (e.g., dichloromethane).
-
Set up your reaction as planned.
-
At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a suitable basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and stop the reaction.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Analyze the extracted sample by GC-MS.
-
Compare the chromatogram of the reaction mixture to the standard to identify the peak corresponding to the starting material and any new peaks that may correspond to degradation products. Look for masses consistent with the loss of water from the parent molecule.
Logical Workflow for Acidic Condition Troubleshooting
Caption: Troubleshooting workflow for acid-induced degradation.
Issue 2: Reaction Failure or Inconsistency with Strong Bases
Observation: When using this compound in the presence of strong bases (e.g., sodium hydride, lithium diisopropylamide), you observe a loss of starting material without the formation of the desired product, or the reaction mixture turns dark and forms intractable materials.
Probable Cause: Fluorinated alcohols can be susceptible to base-induced elimination reactions. The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the neighboring C-H bonds. A strong base can abstract a proton, leading to an E1cb-type elimination of fluoride.[3] Additionally, for some fluorotelomer alcohols, an intramolecular hydrogen bond can facilitate HF elimination under basic conditions, leading to the formation of unstable alkenes that can then polymerize.[4]
Troubleshooting Steps:
-
Select a Milder Base:
-
Rationale: Very strong bases are more likely to induce elimination.
-
Action: If possible, use a weaker, non-nucleophilic base (e.g., triethylamine, DBU) that is sufficient to promote your desired reaction but less likely to cause degradation of the alcohol.
-
-
Control Stoichiometry and Addition Rate:
-
Rationale: An excess of a strong base can lead to uncontrolled side reactions.
-
Action: Use the minimum effective amount of base and add it slowly to the reaction mixture, preferably at a low temperature, to control the exotherm and minimize localized high concentrations of the base.
-
-
Modify the Solvent System:
-
Rationale: The stability of fluorotelomer alcohols under basic conditions can be influenced by the solvent due to solvation effects.[4]
-
Action: Experiment with different aprotic solvents to see if the stability of the alcohol can be improved.
-
Proposed Degradation Pathway under Basic Conditions
Caption: E1cb degradation pathway in the presence of strong bases.
Issue 3: Thermal Instability and Decomposition
Observation: When heating this compound for extended periods or at high temperatures (e.g., during distillation or high-temperature reactions), you notice discoloration of the liquid, a drop in pH, or the formation of solid precipitates.
Troubleshooting Steps:
-
Purify Before Heating:
-
Rationale: The presence of acidic or basic impurities can catalyze thermal decomposition.
-
Action: Ensure the this compound is of high purity before subjecting it to high temperatures. Consider passing it through a short plug of neutral alumina or silica gel to remove trace impurities.
-
-
Use an Inert Atmosphere:
-
Rationale: The presence of oxygen can lead to oxidative degradation pathways at elevated temperatures.
-
Action: Conduct high-temperature reactions and distillations under an inert atmosphere (e.g., nitrogen or argon).
-
-
Minimize Heating Time:
-
Rationale: The extent of thermal decomposition is a function of both temperature and time.
-
Action: Heat the compound for the minimum time necessary to achieve the desired outcome. Avoid prolonged heating.
-
-
Consider Vacuum Distillation:
-
Rationale: Distilling under reduced pressure allows the compound to boil at a lower temperature, thus minimizing thermal stress.
-
Action: If purification by distillation is required, perform it under vacuum.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C[8] | To minimize potential degradation over time. |
| pH of Reaction Medium | Neutral to slightly acidic | Strong acids and bases can promote decomposition. |
| Atmosphere for Heating | Inert (Nitrogen, Argon) | To prevent oxidative degradation at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[9] The container should be tightly closed to prevent moisture ingress and evaporation.[9] For long-term storage, refrigeration at 2-8°C is advisable.[8] It should be stored separately from incompatible materials such as strong oxidizing agents and metals.[3]
Q2: Is this compound compatible with common organic solvents?
A: Yes, this compound is generally miscible with a wide range of common organic solvents. However, it is always good practice to perform a small-scale miscibility test before preparing large-volume mixtures.
Q3: Can I use this compound in reactions involving hydrides (e.g., NaBH₄, LiAlH₄)?
A: Caution is advised. While the alcohol functionality is generally compatible with borohydrides in alcoholic solvents, the use of more reactive hydrides like LiAlH₄ should be approached with care. The acidic nature of the hydroxyl proton will react with the hydride to liberate hydrogen gas. This is a standard reaction for alcohols, but the reaction should be conducted with appropriate safety measures for gas evolution. The stability of the fluorinated portion of the molecule under these reducing conditions is generally expected to be high.
Q4: Are there any known incompatibilities I should be aware of?
A: Yes, based on safety data for similar compounds, this compound is incompatible with strong oxidizing agents and metals.[3] Reactions with strong bases and strong acids should be carefully controlled to avoid the degradation pathways discussed in the troubleshooting section.
Q5: How should I dispose of waste containing this compound?
A: Waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[3] It should not be discharged into drains.[10]
References
- 2 - SAFETY D
- SAFETY D
- Divergent reactivities in fluoronation of allylic alcohols: synthesis of Z-fluoroalkenes via carbon–carbon bond cleavage - NIH
- Fluorination of Secondary and Primary Alcohols by Thermal Decomposition of Electrochemically Generated Alkoxy Triphenylphosphonium Tetrafluorobor
- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-C
- The Proper Storage and Handling of Vol
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal
- Chemical Safety Data Sheet MSDS / SDS - 2,2,3,3,4,4,4-Heptafluoro-1-butanol - ChemicalBook
- Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent | ACS Organic & Inorganic Au
- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF - ResearchG
- Light-driven Deoxyfluorination of Alcohols with Seletfluor - Scientific Upd
- Base-Induced Instability of Fluorotelomer Alcohols - PMC - NIH
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters
- Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils | Request PDF - ResearchG
- Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB
- Thermal degrad
- Thermal Decomposition of Fluoropolymers: Stability, Decomposition Products, and Possible PFAS Release | Request PDF - ResearchG
- Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions
- Deoxytrifluoromethyl
- Synthesis of Trifluoromethylated Alcohols Using TMSCF3: Applic
- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google P
- CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google P
- Degradation Mechanism of Perfluoroelastomer (FFKM)
- Possible degradation pathways of 2‐MeTHF under the radical addition conditions.
- 4,4,4-Trifluoro-1-butanol 98 461-18-7 - Sigma-Aldrich
- Dehydr
- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google P
- Dehydr
- Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually
- Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids | Environmental Science & Technology - ACS Public
- Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - NIH
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Public
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. siue.edu [siue.edu]
- 4. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cswab.org [cswab.org]
- 6. turi.org [turi.org]
- 7. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 8. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mastering the Anhydrous State of Fluorinated Alcohols
A Senior Application Scientist's Guide to Effective Drying Techniques
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical process of drying fluorinated alcohols. We understand that achieving and maintaining an anhydrous state is paramount for the success of many sensitive reactions. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter in your laboratory work.
Troubleshooting Guide: Addressing Common Drying Issues
Here, we tackle specific problems that can arise during the drying of fluorinated alcohols, providing not just solutions, but the reasoning behind them to empower your experimental design.
Q1: I dried my fluorinated alcohol with 3Å molecular sieves, but my reaction still failed due to moisture. What went wrong?
This is a common issue that often points to procedural details rather than a failure of the method itself. Here are the likely culprits and how to rectify them:
-
Insufficient Activation of Sieves: Molecular sieves must be rigorously activated to achieve their maximum water-adsorbing capacity. Commercial sieves, even when freshly opened, have likely been exposed to atmospheric moisture.
-
Solution: Activate the 3Å molecular sieves by heating them in a laboratory oven.[1] A temperature of 250-300°C is required to properly regenerate the sieves.[2] For best results, heat under a high vacuum overnight.[1][3] After activation, allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture before use.[3]
-
-
Incorrect Sieve-to-Solvent Ratio: Using an inadequate amount of molecular sieves will result in incomplete drying.
-
Solution: As a general rule, use 10-20% of the solvent weight in molecular sieves for effective drying.[1]
-
-
Insufficient Contact Time: Water absorption by molecular sieves is not instantaneous.
-
Solution: Allow the fluorinated alcohol to stand over the activated molecular sieves for at least 24 hours to ensure thorough drying.[1] Gentle agitation can improve efficiency.
-
-
Using the Wrong Pore Size: While 3Å sieves are generally suitable for drying alcohols as they adsorb water molecules while excluding most solvent molecules, ensure your specific fluorinated alcohol's kinetic diameter is larger than 3Å.
-
Solution: For most common fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), 3Å molecular sieves are appropriate.
-
Q2: Can I use metallic sodium to dry fluorinated alcohols? I've seen it used for other alcohols.
Using metallic sodium for drying fluorinated alcohols is strongly discouraged and presents significant safety hazards.
-
Underlying Chemistry: Fluorinated alcohols are generally more acidic than their non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atoms. This increased acidity leads to a vigorous, and potentially explosive, reaction with reactive metals like sodium to form sodium alkoxides and hydrogen gas.[4][5] C₂H₅OH + Na → C₂H₅ONa + ½ H₂ (for ethanol) CF₃CH₂OH + Na → CF₃CH₂ONa + ½ H₂ (a much more vigorous reaction for trifluoroethanol)
-
Safety Implications: The rapid generation of flammable hydrogen gas in an exothermic reaction can lead to fires or explosions in a laboratory setting.[4][5]
-
Alternative Approaches: For achieving extremely low water content, distillation from less reactive drying agents is a safer and more effective method.
Q3: My fluorinated alcohol seems to be degrading during distillation. How can I purify it without decomposition?
Degradation during distillation can be due to the presence of acidic or basic impurities, or prolonged exposure to high temperatures.
-
Azeotropic Distillation: Many fluorinated alcohols can form azeotropes with water or other solvents.[6][7] This property can be exploited for purification. For instance, azeotropic distillation with a suitable non-polar solvent can help remove water.[8]
-
Vacuum Distillation: To avoid thermal decomposition, consider distillation under reduced pressure.[3] This lowers the boiling point of the fluorinated alcohol, allowing for purification at a lower, safer temperature.
-
Pre-treatment: Before distillation, consider pre-drying the alcohol with a suitable agent like anhydrous magnesium sulfate or calcium sulfate to remove the bulk of the water.[9][10]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and drying of fluorinated alcohols.
Q1: What is the most reliable, all-purpose method for drying common fluorinated alcohols like TFE and HFIP?
For general laboratory use where moderate dryness is sufficient, drying over activated 3Å molecular sieves is a convenient and effective method.[11] For applications requiring exceptionally anhydrous conditions, such as in moisture-sensitive organometallic reactions, distillation from a suitable drying agent is recommended.
Q2: How can I accurately determine the water content in my fluorinated alcohol?
Visual inspection is not a reliable indicator of dryness. For quantitative measurement of water content, the following methods are recommended:
-
Karl Fischer Titration: This is the industry-standard method for accurately determining low levels of water in organic solvents.[12][13] Both volumetric and coulometric Karl Fischer titration can be used.[12] Fluorinated alcohols are suitable solvents for use with Karl Fischer reagents.[14]
-
¹⁹F NMR Spectroscopy: A highly sensitive method for detecting trace amounts of water in organic solvents has been developed using a combination of reagents that react with water to produce a detectable bifluoride ion signal in the ¹⁹F NMR spectrum.[15][16]
Q3: Are there any specific safety precautions I should take when drying fluorinated alcohols?
Yes, safety is paramount. Always adhere to the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.[17]
-
Ventilation: Handle fluorinated alcohols and drying agents in a well-ventilated fume hood.[17]
-
Flammability: Be aware that many alcohols are flammable.[17][18] Ensure there are no nearby ignition sources.
-
Reactive Agents: When working with reactive drying agents, add them slowly and in small portions to control the reaction rate and heat generation.
-
Review Safety Data Sheets (SDS): Always consult the SDS for the specific fluorinated alcohol and any drying agents you are using to be fully aware of all potential hazards.[17]
Data and Protocols for Your Reference
Table 1: Comparison of Common Drying Agents for Alcohols
| Drying Agent | Capacity | Speed | Efficiency (Final H₂O Content) | Suitability for Fluorinated Alcohols | Comments |
| 3Å Molecular Sieves | High | Slow | Very Low | Excellent | Requires proper activation; can be regenerated.[1][2] |
| Anhydrous MgSO₄ | High | Fast | Low | Good | Forms a fine powder that can be difficult to filter.[8] |
| Anhydrous Na₂SO₄ | Low | Slow | Moderate | Good | Easy to filter, but not as efficient as MgSO₄.[8] |
| Anhydrous CaSO₄ (Drierite®) | Low | Fast | Low | Good | Good for pre-drying.[9] |
| Calcium Hydride (CaH₂) | High | Moderate | Very Low | Use with Caution | Reacts to produce H₂ gas; suitable for distillation.[9][10] |
| Sodium (Na) Metal | High | Fast | Very Low | Not Recommended | Reacts vigorously and potentially dangerously with acidic fluorinated alcohols.[4][5] |
Standard Operating Procedure: Drying 2,2,2-Trifluoroethanol (TFE) with 3Å Molecular Sieves
Objective: To reduce the water content of commercially available TFE for use in a moisture-sensitive reaction.
Materials:
-
2,2,2-Trifluoroethanol (TFE)
-
3Å molecular sieves
-
Round-bottom flask with a ground glass joint
-
Glass stopper or septum
-
Laboratory oven
-
Desiccator
-
Anhydrous transfer equipment (e.g., syringe, cannula)
Protocol:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves (approximately 10-20% of the weight of TFE to be dried) in a clean, dry beaker. Heat in an oven at 250-300°C for at least 4 hours (overnight is ideal).[1][2]
-
Cool Sieves: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.
-
Combine TFE and Sieves: In a fume hood, add the cooled, activated molecular sieves to a dry round-bottom flask. Carefully pour the TFE into the flask.
-
Drying Period: Stopper the flask securely and allow it to stand for at least 24 hours.[1] Occasional gentle swirling can promote drying.
-
Solvent Transfer: For use in a reaction, transfer the dry TFE using an anhydrous technique, such as a syringe or cannula, to prevent re-exposure to atmospheric moisture.[19] Do not decant, as this can transfer fine sieve particles.
Decision-Making Workflow for Drying Fluorinated Alcohols
Caption: Decision workflow for selecting a fluorinated alcohol drying method.
References
- A dehydrating agent comprising at least one of fluorine-containing alcohols; a dehydrating agent comprising at least one of fluorine-containing alcohols and water; and a method of dehydrating and drying an article having a surface moistened with residual water. (Patent)
- Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. Benchchem.
- Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry.
- Molecular Sieves. Sigma-Aldrich.
- Methods of preparing fluorinated alcohols. Google Patents.
- Determination of water in nylon with Karl Fischer reagent using fluorinated alcohols as solvents. ACS Publications.
- AlkylFluor: Deoxyfluorination of Alcohols. NIH National Library of Medicine.
- Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. ResearchGate.
- A Method for Detecting Water in Organic Solvents. NIH National Library of Medicine.
- A Method for Detecting Water in Organic Solvents. Texas A&M University Department of Chemistry.
- Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry.
- solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
- Drying solvents. Sciencemadness Wiki.
- Molecular Sieve 3A for Drying of Liquid Alcohol. Pingxiang Xingfeng Chemical Packing Co., Ltd.
- Drying Alcohol Using Magnesium and Molecular Sieves. YouTube.
- Drying Solvents. Chemistry LibreTexts.
- Water Determination (Karl Fischer Method).
- Water Determination by Karl Fischer Titration. Honeywell.
- Molecular Sieves for Chemists. Scribd.
- drying with sodium metal. Sciencemadness Discussion Board.
- Sodium metal can not be used for drying alcohols. Assign reason. YouTube.
- Safer Handling of Alcohol in the Laboratory. NSTA.
- Flammable Surgical Preps Require Vigilance. Anesthesia Patient Safety Foundation.
Sources
- 1. youtube.com [youtube.com]
- 2. Molecular Sieve 3A for Drying of Liquid Alcohol - 3A Molecular Sieve, Zeolite Molecular Sieve | Made-in-China.com [m.made-in-china.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - drying with sodium metal - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. Fluorine-containing alcoholbased dehydrating agent and method of drying articles - Patent 0403962 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 11. scribd.com [scribd.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. labicom.cz [labicom.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 18. apsf.org [apsf.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Karl Fischer Titration for Water Content in Organic Solvents
Welcome to the technical support center for Karl Fischer (KF) titration. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate water content determination in organic solvents. As a cornerstone technique for quality control and research, mastering KF titration requires an understanding of its chemistry and potential pitfalls. This document provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments, from troubleshooting persistent problems to answering frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses the most common and challenging issues encountered during Karl Fischer titration. Each entry follows a systematic approach to help you diagnose the root cause and implement an effective solution.
Q1: My endpoint is unstable, and the drift value keeps climbing or fails to stabilize. What's causing this and how do I fix it?
An unstable or excessively high drift is the most frequent issue in KF titration. It indicates that moisture is entering the system or being generated at a rate that prevents the titrator from achieving a dry, stable baseline.
Root Cause Analysis & Solutions:
-
Atmospheric Moisture Ingress: The KF system must be hermetically sealed. Even a minor leak will allow ambient moisture to enter the titration cell, causing a persistent, high drift.
-
Exhausted Drying Agents: The molecular sieves in the drying tubes have a finite capacity for absorbing moisture. Once saturated, they no longer protect the system from ambient humidity.
-
Solution: Replace or regenerate the molecular sieve.[2] As a practical measure, you can add a small amount of blue indicating silica gel at the top of the drying tube; a color change to pink signals it's time for replacement.[3] Molecular sieves can be regenerated by heating in a drying oven at 300°C for at least 24 hours.[4]
-
-
Sample-Related Side Reactions: Certain organic compounds react with the components of standard KF reagents to produce water, leading to a continuously "drifting" endpoint that never stabilizes.[5][6]
-
Ketones and Aldehydes: These compounds react with methanol (the solvent in most standard reagents) to form ketals and acetals, a reaction that releases water molecules.[7][8] This results in erroneously high and non-reproducible water content values.
-
Solution: Use specialized, methanol-free KF reagents designed for ketones and aldehydes.[7][9][10]
-
-
Incomplete Sample Dissolution: If a sample dissolves slowly or incompletely, it will release water gradually over time, mimicking a high drift.[11][12] This is common with viscous liquids, polymers, or certain salts.
-
Solution: Increase the extraction time in the instrument's method settings to allow for complete dissolution before the titration begins.[1] For highly insoluble samples, using a co-solvent or a Karl Fischer oven, which evaporates the water from the sample into the titration cell, is the most robust solution.[11]
-
-
Contaminated Electrode: A coating or film on the platinum pins of the indicator electrode can impair its ability to detect the endpoint potential correctly, leading to instability.[13]
Caption: A decision tree for diagnosing high drift issues.
Q2: My results are inaccurate or not reproducible (too high/too low). What are the common reasons?
Inaccurate and irreproducible results often stem from chemical interferences, improper sample handling, or volumetric errors.
Analysis of Inaccurate Results:
-
Consistently High Results:
-
Cause: A side reaction is producing water, or another component in the sample is consuming iodine. Basic substances (e.g., amines) can raise the pH of the solvent above 7.5, causing a side reaction that consumes iodine and leads to falsely high water readings.[7][15] The most common cause is the reaction of ketones or aldehydes with methanol-based reagents.[7][8][9]
-
Solution: For basic samples, add a suitable buffer like salicylic or benzoic acid to the solvent before titration.[7][9] For ketones and aldehydes, use the appropriate methanol-free reagents.[7]
-
-
Consistently Low Results:
-
Cause: A side reaction is consuming water, or a sample component is oxidizing the iodide in the reagent to iodine. Strong acids can lower the solvent pH below 5, which significantly slows down the KF reaction, leading to incomplete titration and low results.[9] Oxidizing agents in the sample (e.g., peroxides, metallic oxides) can react with iodide, generating iodine and resulting in an underestimation of the water content.[5][9]
-
Solution: For acidic samples, add a buffer like imidazole to the solvent.[9] For interfering redox reactions, using a KF oven is often the best approach, as it physically separates the interfering sample matrix from the titration cell.[11][16]
-
-
Poor Reproducibility (Random Error):
-
Cause: This is often due to procedural inconsistencies. Common culprits include inhomogeneous sample matrices, improper handling of hygroscopic (moisture-absorbing) samples, the presence of air bubbles in the burette or tubing, or using a sample size that is too small.[13][17]
-
Solution: Ensure samples are thoroughly homogenized before taking an aliquot.[13] Handle hygroscopic samples quickly in a low-humidity environment.[11][17] Before starting, flush the burette to remove any trapped air bubbles.[13][17] Select a sample size that will result in a titrant consumption between 10% and 90% of the burette volume for optimal accuracy.[4]
-
| Interference Type | Example Compounds | Effect on Result | Recommended Solution |
| Ketal/Acetal Formation | Ketones, Aldehydes | Too High | Use methanol-free KF reagents.[7][9] |
| Strong Bases | Amines (pKa > 9) | Too High | Buffer solvent with salicylic or benzoic acid.[7][9] |
| Strong Acids | Mineral Acids | Too Low | Buffer solvent with imidazole.[9] |
| Oxidizing Agents | Peroxides, Metal Oxides | Too Low | Use a KF oven to separate sample matrix.[5][11] |
| Reducing Agents | Ascorbic Acid, Sulfites | Too High | Use a KF oven or specialized reagents.[16] |
Q3: The titrator is "over-titrating," and the solution has turned a dark reddish-brown. What should I do?
Over-titration signifies a large excess of iodine in the titration cell.[18] This occurs when the endpoint detection system fails to signal the titrator to stop dispensing titrant.
Causes and Corrective Actions:
-
Faulty Electrode or Connection: The most common cause is a problem with the indicator electrode or its cable. If the electrode is dirty, cracked, or the cable connection is loose or corroded, the titrator cannot receive the correct signal that the endpoint has been reached.[18][19]
-
Action: Check that the electrode cable is securely connected. Inspect the electrode for any visible cracks or damage.[18] Clean the electrode pins as described previously.
-
-
Inadequate Stirring: If the stirrer is off or set too low, the dispensed titrant is not mixed effectively.[18] This creates a localized excess of iodine near the burette tip while the electrode, located elsewhere, does not detect it, causing the titrator to continue adding reagent.
-
Action: Ensure the magnetic stirrer is on and set to a speed that creates a good vortex without splashing the solvent onto the cell walls. The vortex should not expose the electrode pins.[2]
-
-
Incorrect Sample Introduction: Never inject a sample into a cell that is already in an over-titrated (dark brown) state. The results will be invalid.[1]
-
Action: To recover an over-titrated cell, carefully add a small, known amount of water or a water standard to consume the excess iodine until the solution returns to the normal light-yellow color. Allow the instrument to re-condition to a stable endpoint before proceeding.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the difference between volumetric and coulometric Karl Fischer titration?
A: The primary difference lies in how iodine is introduced into the system.
-
Volumetric KF: A burette mechanically adds a KF titrant with a known concentration (titer) to the sample. This method is ideal for quantifying water content in the range of 100 ppm (0.01%) to 100%.[20][21]
-
Coulometric KF: Iodine is generated electrochemically in the titration cell from an iodide-containing reagent. The amount of water is determined from the total charge (coulombs) required to generate enough iodine to reach the endpoint. This method is extremely sensitive and is the preferred choice for trace water determination, typically below 100 ppm.[3][20]
Q: How often should I standardize my volumetric KF titrant?
A: The concentration (titer) of one-component volumetric reagents decreases over time, primarily due to inevitable exposure to ambient moisture.[22][23] Therefore, regular standardization is critical for accuracy. A good practice is to determine the titer:
-
Upon opening a new bottle of titrant.
-
Daily before starting a series of analyses.
-
Anytime you suspect an issue with accuracy or after the system has been idle for an extended period.[17][24]
Q: My sample contains ketones. What special precautions are needed?
A: As detailed in the troubleshooting section, ketones react with the methanol in standard KF reagents to form ketals, a reaction that produces water and leads to erroneously high results.[7][8] You must use specially formulated KF reagents that are methanol-free to prevent this side reaction.[9][10]
Q: How should I handle organic solvents that are insoluble in methanol?
A: Many non-polar organic solvents, oils, and fats do not dissolve well in methanol. To overcome this, you can:
-
Use a Co-solvent: Add a solubilizing agent like chloroform, xylene, or decanol to the titration vessel.[7][25] However, do not add more than 30-40% co-solvent, as it can impair the endpoint detection.[12]
-
Use the KF Oven Method: This is the most reliable technique for insoluble samples. The sample is heated in a sealed vial, and a stream of dry, inert gas carries the evaporated water into the titration cell. This method effectively separates the interfering sample matrix from the titration chemistry.[11][16]
Part 3: Key Experimental Protocols
Protocol: Standardization of Volumetric KF Titrant with Disodium Tartrate Dihydrate
Disodium tartrate dihydrate is an excellent primary standard for KF titration because it is a stable, non-hygroscopic solid with a precise stoichiometric water content of 15.66%.
Caption: Standardization workflow using a primary solid standard.
Step-by-Step Procedure:
-
System Preparation: Ensure the KF titrator is clean, dry, and filled with fresh, conditioned solvent. The instrument should be at a stable, low drift (< 20 µ g/min ).
-
Weigh Standard: Accurately weigh an appropriate amount of disodium tartrate dihydrate (e.g., 50-100 mg) using an analytical balance. The exact mass will depend on your titrant's nominal concentration.
-
Introduce Standard: Quickly and carefully add the weighed standard directly into the titration vessel, minimizing the time the port is open.
-
Initiate Titration: Start the titration sequence on the instrument. The titrator will dispense the KF reagent until the endpoint is reached.
-
Record Data: Record the exact weight of the standard and the volume of titrant consumed.
-
Calculate Titer: Use the following formula to calculate the water equivalence factor (titer), F, in mg/mL:
-
F = (Mass of Disodium Tartrate Dihydrate [mg] * 0.1566) / Volume of Titrant [mL]
-
-
Repeat for Precision: Perform the determination at least three times. The results should be highly reproducible (RSD < 0.5%). Use the average titer value for subsequent sample analyses.
References
- ASTM E203-16 - Standard Test Method for Water Using Volumetric Karl Fischer Titration.
- What are some interfering reactions? Kyoto Electronics Manufacturing Co.,Ltd. ("KEM"). [Link]
- Coulometric KF-Titration Troubleshooting. Xylem Analytics. [Link]
- Karl Fischer Titration - most commonly asked questions. DEROX. [Link]
- FAQ - Karl Fischer Titration - Water determination according to Karl Fischer explained. Mettler Toledo. [Link]
- USP <921> Water Determin
- THE BASICS OF KARL FISCHER TITR
- Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. Metrohm (via YouTube). [Link]
- Karl Fischer Coulometric Titration Explained and Illustrated.
- Care before use karl fischer titr
- Karl Fischer Titration – Moisture Analysis. SG Systems Global. [Link]
- Karl Fischer Over Titration and 7 things you should know about it. Scientific Gear. [Link]
- Advantages and Limitations of Karl Fischer Titr
- Factors that influence the concentration of a Karl Fischer titrant. Mettler Toledo. [Link]
- Competence Guide - Tips and Hints For a Successful Water Content Determination by Karl Fischer Titration.
- Poor result repeatability achieved in water determination with volumetric Karl Fischer titr
- HOW TO troubleshoot conditioning and drift issues with a coulometric Karl Fischer cell. Reagecon Diagnostics Ltd (via YouTube). [Link]
- Concentration Stability of One-Component Karl Fischer Reagent. Mettler Toledo. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. support.metrohmusa.com [support.metrohmusa.com]
- 3. mt.com [mt.com]
- 4. FAQs – Karl Fischer Titration | Metrohm [metrohm.com]
- 5. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 6. metrohm.com [metrohm.com]
- 7. quveon.com [quveon.com]
- 8. news-medical.net [news-medical.net]
- 9. What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 10. m.youtube.com [m.youtube.com]
- 11. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 12. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 16. Karl Fischer Titration – Moisture Analysis | SG Systems Global [sgsystemsglobal.com]
- 17. frontlifesciences.com [frontlifesciences.com]
- 18. scientificgear.com [scientificgear.com]
- 19. xylemanalytics.com [xylemanalytics.com]
- 20. Karl Fischer Titration - most commonly asked questions [derox.eu]
- 21. store.astm.org [store.astm.org]
- 22. mt.com [mt.com]
- 23. mt.com [mt.com]
- 24. metrohm.com [metrohm.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with Fluorinated Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with the unique and often challenging field of fluorine chemistry. The introduction of fluorine into a molecule can impart desirable properties, but the reactions to do so are frequently highly exothermic and carry significant safety risks if not properly understood and controlled.[1]
This document provides in-depth, field-proven insights and troubleshooting guidance to help you manage these energetic reactions safely and effectively.
Section 1: Fundamentals of Fluorination Exotherms
Q1: Why are fluorination reactions often so highly exothermic?
A: The high exothermicity stems from fundamental thermodynamics. The formation of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, releases a substantial amount of energy. Concurrently, a weaker bond in the fluorinating agent is broken. This large net energy release drives the reaction's enthalpic favorability and manifests as significant heat evolution. Reactions with elemental fluorine (F₂), for instance, are notoriously energetic and can be explosive in conventional batch reactors.[2][3]
Q2: Which common fluorinating agents are known for causing dangerous exotherms?
A: While nearly all fluorination reactions are exothermic, several common reagents require special attention due to their high reactivity or potential for thermal decomposition:
-
Elemental Fluorine (F₂): The most powerful fluorinating agent, it reacts explosively with many organic compounds and requires specialized equipment and handling procedures.[3][4][5]
-
Diethylaminosulfur Trifluoride (DAST): A versatile deoxyfluorinating agent, DAST can decompose violently at elevated temperatures, releasing corrosive byproducts.[4][6][7]
-
"F+" Reagents (e.g., Selectfluor®): These electrophilic agents are generally safer to handle but can still react violently with common solvents like DMF, DMSO, or pyridine.[4]
-
Hydrogen Fluoride (HF): Both anhydrous HF and its solutions (like Olah's reagent) are highly corrosive, toxic, and their reactions can be very energetic.[8][9] HF is also a common and hazardous by-product in reactions using agents like DAST.[9]
Section 2: Proactive Thermal Management & Scale-Up
Proactive management is the cornerstone of safely handling these reactions. The goal is to design a process where the rate of heat generation never exceeds the system's capacity for heat removal.
Q3: How can I assess the thermal hazard of a new fluorination reaction before scaling up?
A: A multi-step thermal hazard assessment is critical. Never proceed to a larger scale without understanding the reaction's thermal profile.[10][11]
-
Literature Review: Thoroughly search for any reported data on the specific reaction or similar transformations.
-
Small-Scale Screening: Always perform initial trials on a very small scale (e.g., 100 mg) to observe the reaction's vigor.[5]
-
Reaction Calorimetry (RC): Use a reaction calorimeter (like an RC1e™ or similar) to quantify the heat of reaction, heat flow, and calculate the maximum temperature of the synthesis reaction (MTSR) under controlled conditions.[10][12][13] This data is essential for safe scale-up.[14]
-
Adiabatic Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) can determine the onset temperature of decomposition for the reaction mixture, which is crucial for defining safe operating limits.[10][12]
Q4: My reaction is too exothermic for a standard batch reactor. What are my options?
A: When an exotherm is too powerful for batch processing, you have two primary, safer alternatives:
-
Semi-Batch Approach: Add the most reactive reagent slowly and controllably to the reaction mixture.[11] This ensures that the heat is generated gradually and can be managed by the reactor's cooling system. The rate of addition becomes the primary means of controlling the reaction rate and temperature.[11][15]
-
Continuous Flow Chemistry: This is often the safest and most efficient method for highly exothermic reactions.[1][3] By using microreactors or tubular reactors, the reaction volume at any given moment is very small, and the high surface-area-to-volume ratio allows for extremely efficient heat removal.[2][16][17] This prevents the buildup of heat and minimizes the risk of a thermal runaway.[8][17]
Q5: What is the single biggest mistake made when scaling up exothermic reactions?
A: The most dangerous oversight is failing to account for the change in the surface-area-to-volume ratio.[15][18]
-
As you scale up a reactor, its volume increases by the cube of its radius (r³), but the heat transfer area (the reactor wall) only increases by the square of its radius (r²).[11]
-
This means your ability to remove heat decreases dramatically relative to the amount of heat being generated.[15][18] A reaction that was easily controlled in a 1 L flask can become an uncontrollable runaway in a 100 L reactor.[15]
Below is a workflow for assessing scale-up safety.
Caption: Workflow for assessing and managing thermal risk during scale-up.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q6: My reaction temperature is rising uncontrollably. What are the immediate steps?
A: This is a potential thermal runaway. Prioritize safety above all else.
-
Stop Reagent Addition: If using a semi-batch process, immediately stop the addition of any reagents.[15] This is the fastest way to stop generating more heat.
-
Maximize Cooling: Ensure your cooling system is at maximum capacity. If you have an ice bath, add more ice/dry ice.
-
Alert Personnel: Inform colleagues and your lab supervisor immediately. Evacuate the immediate area if the temperature and pressure continue to rise rapidly.
-
Prepare for Quench (If Safe): If you have a pre-planned and tested quenching protocol, and if it is safe to approach the reactor, prepare to execute it. Do not improvise a quenching procedure during an emergency.
Q7: What is a "reaction quench" and how do I design a safe one?
A: A quench is a procedure to rapidly stop a chemical reaction by adding a substance that deactivates the reactive species. For fluorination, this is a critical emergency-preparedness step.
-
Choosing a Quenching Agent: The agent must react quickly and exothermically with the fluorinating reagent, but the quenching reaction itself must be predictable and controllable. Common quenchers include alcohols (like isopropanol) or aqueous solutions (like saturated sodium bicarbonate).[9][19][20]
-
Design Principles:
-
The quenching agent should be added to the reaction mixture, not the other way around, to avoid a large, uncontrolled exotherm.
-
The process should be performed in a vessel with adequate cooling and vigorous stirring.[21]
-
The volume of the quenching solution should be significantly larger than the reaction volume (e.g., at least 10x).[9]
-
Always test your quenching procedure on a small scale first. The quench itself can be exothermic.[6]
-
Protocol: Emergency Quenching of a DAST Reaction (Small Scale)
This protocol is for emergency use by trained personnel and assumes a reaction volume of ~50 mL.
-
Preparation (Pre-Reaction): Prepare a separate flask containing at least 500 mL of a cold (0 °C) saturated sodium bicarbonate (NaHCO₃) solution. Equip this flask with a large magnetic stir bar and place it in an ice bath.[9]
-
Execution (Emergency): If the reaction shows signs of thermal runaway, stop all heating and reagent addition.
-
Transfer: Using a cannula or dropping funnel, slowly and carefully add the runaway reaction mixture dropwise into the vigorously stirring, cold NaHCO₃ solution.[9]
-
Control: Maintain a slow addition rate to control the gas evolution (CO₂) and exotherm. If foaming becomes excessive, stop the addition until it subsides.[9]
-
Completion: Once the entire reaction mixture has been added, continue stirring in the ice bath for at least 30 minutes to ensure the complete neutralization of all reactive species.
Q8: I see gas evolution and a pressure increase in my sealed reactor. What's happening?
A: This is a highly dangerous situation. Gas evolution can be caused by the reaction itself (e.g., HF byproduct from DAST) or, more alarmingly, by the onset of a decomposition reaction.[22] The pressure can quickly exceed the limits of the glassware or reactor, leading to an explosion.[15] Immediately initiate emergency shutdown procedures. This scenario underscores why reactions with the potential for gas evolution should never be run in a sealed system without appropriate pressure relief devices like bursting discs.[17]
Q9: Can I use flow chemistry to make my fluorination reaction safer?
A: Absolutely. Continuous flow chemistry is a transformative technology for managing hazardous reactions.[1][3] By confining the reaction to a small-diameter tube or microchannel, several key advantages are realized:
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for near-instantaneous removal of heat, preventing temperature spikes.[16][23]
-
Small Reaction Volume: Only a tiny amount of material is reacting at any moment, drastically reducing the overall hazard potential.[17]
-
Enhanced Control: Precise control over residence time, temperature, and stoichiometry leads to better selectivity and yield.[8]
-
In-line Quenching: A quenching stream can be introduced immediately after the reaction zone, neutralizing hazardous reagents or byproducts in situ, which greatly improves safety.[24]
Caption: Comparison of heat management in batch vs. flow reactors.
Data Summary: Thermal Hazard Indicators
The following table provides illustrative data for common fluorinating agents. Note: Actual values are highly dependent on substrate, solvent, and concentration and must be determined experimentally for your specific system.
| Fluorinating Agent | Common Use | Key Thermal Hazards | Typical Mitigation Strategy |
| Elemental Fluorine (F₂) | Direct Fluorination | Extremely high exothermicity, can be explosive with organic compounds.[2][3][25] | Use as a dilute gas (e.g., 10% in N₂), employ continuous flow reactors for superior heat/mass transfer.[3] |
| DAST / Deoxo-Fluor® | Deoxyfluorination | Highly exothermic reaction, can decompose violently above ~90 °C, produces HF gas.[4][6][7] | Maintain low temperatures, use semi-batch addition, ensure adequate venting for HF.[9] |
| Selectfluor® | Electrophilic Fluorination | Generally more stable, but can react exothermically and violently with incompatible solvents like DMF.[4] | Choose inert solvents (e.g., MeCN, DCM), perform calorimetry before scale-up.[4] |
| Anhydrous HF | Nucleophilic Fluorination | Highly corrosive and toxic, reactions are very exothermic.[5][8] | Use specialized corrosion-resistant reactors (e.g., Hastelloy), ensure stringent safety protocols are in place.[8] |
References
- Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals. [Link]
- Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Use of flow technology for the handling of the exothermic synthesis of diaryliodonium triflates.
- Flow Chemistry in Organic Synthesis. Thieme. [Link]
- Advances in Continuous Flow Fluorin
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- Safe scale-up with exothermic reactions. Process Technology Online. [Link]
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- Standard Operating Procedures Huang Lab, February 2017. MSU Chemistry. [Link]
- Advances in Continuous Flow Calorimetry. Organic Process Research & Development. [Link]
- Information on the Reaction Calorimetry applic
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]
- Process Safety Decisions using RC1e™, RTCal™, iC Safety™ and Criticality Classes. Mettler Toledo. [Link]
- Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering. [Link]
- Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
- Common Standard Operating Procedure. University of Notre Dame. [Link]
- Rules of Thumb: Scale-up. The Chemical Engineer. [Link]
- The Dark Side of Fluorine. Fluoride Alert. [Link]
- Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. [Link]
- Quenching of Water Reactive Materials. University of California, Berkeley. [Link]
Sources
- 1. Advances in Continuous Flow Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. sravathi.com [sravathi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. fauske.com [fauske.com]
- 12. fauske.com [fauske.com]
- 13. mt.com [mt.com]
- 14. syrris.com [syrris.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. process-technology-online.com [process-technology-online.com]
- 18. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. chemistry.nd.edu [chemistry.nd.edu]
- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 25. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Post-reaction workup procedures for 2-Methyl-4,4,4-trifluorobutanol
Answering your request, here is a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: 2-Methyl-4,4,4-trifluorobutanol
A Guide to Post-Reaction Workup and Purification
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-tested resource for navigating the critical post-reaction phase of your synthesis. The unique properties of fluorinated alcohols necessitate specific handling procedures to ensure high purity and yield. This guide is structured to address common challenges and frequently asked questions in a direct, problem-solving format.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure following the synthesis of a trifluoromethyl carbinol like this?
A1: A typical workup is designed to quench reactive reagents, remove inorganic byproducts, and isolate the crude product in an organic solvent. The process generally involves:
-
Quenching: The reaction is carefully quenched, often by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid source, preferable to water or strong acids which can cause a violent reaction with unreacted organometallics or reducing agents.
-
Phase Separation: The mixture is transferred to a separatory funnel. If the reaction solvent is water-miscible (like THF), an immiscible organic solvent such as diethyl ether or ethyl acetate is added to extract the product.
-
Washing: The organic layer is washed sequentially with water to remove water-soluble impurities, and then with brine (saturated NaCl solution) to break up emulsions and remove the bulk of dissolved water.
-
Drying: The isolated organic layer is dried over an anhydrous inorganic salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
-
Concentration: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Q2: Why do emulsions form so readily during extraction, and how can I prevent or resolve them?
A2: Emulsion formation is common when working with fluorinated compounds. The trifluoromethyl group imparts significant polarity and alters the compound's solubility profile, creating a surfactant-like effect that stabilizes oil-in-water or water-in-oil droplets.
-
Prevention: Add the wash solutions slowly without vigorous shaking; gentle inversions of the separatory funnel are often sufficient.
-
Resolution: The most effective method is to wash the organic layer with a saturated brine solution. The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic compound out and breaking the emulsion.[1] In stubborn cases, filtering the emulsified layer through a pad of Celite® can also be effective.
Q3: What is the best method for final purification, and what level of purity can I expect?
A3: For volatile compounds like this compound, vacuum distillation is the preferred method for final purification. It allows the compound to boil at a lower temperature, preventing potential thermal decomposition, which can be a concern for some fluorinated alcohols.[2] Following a proper aqueous workup and careful vacuum distillation, a purity of >98% is achievable.[3][4]
Q4: Are there any specific safety considerations for the workup of fluorinated alcohols?
A4: Yes. While this compound itself has a defined safety profile, the primary hazards often arise from unreacted starting materials. If powerful reducing agents like lithium aluminum hydride (LiAlH₄) were used, the quenching step must be performed with extreme caution, typically at low temperatures (e.g., 0 °C) and by slowly adding a reagent like ethyl acetate followed by aqueous acid. Always perform the workup in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete reaction. 2. Product loss during aqueous workup (e.g., in an unresolved emulsion). 3. Co-distillation with solvent or premature collection of forerun. 4. Thermal decomposition during distillation. | 1. Optimize reaction conditions (time, temperature, stoichiometry) before scaling up. 2. Use brine washes to break emulsions and minimize product loss. Re-extract the aqueous layers if significant product loss is suspected. 3. Ensure the bulk of the extraction solvent is removed via rotary evaporation before distilling. Collect fractions carefully based on boiling point and pressure. 4. Use vacuum distillation to lower the boiling point. For particularly sensitive compounds, consider adding a small amount of a non-volatile base like potassium carbonate to the distillation flask to neutralize any acidic impurities that could catalyze decomposition. A similar strategy using trimethyl borate has been reported for a related compound to prevent decomposition.[2] |
| Final Product is Cloudy or Wet | 1. Incomplete drying of the organic phase before concentration. 2. Water co-distilled with the product (azeotrope formation). | 1. Ensure the drying agent (e.g., MgSO₄) is used in sufficient quantity. The solvent should be clear, not cloudy, before filtration. Let the solution stand over the drying agent for at least 15-20 minutes with occasional swirling. 2. Re-dissolve the product in a dry, low-boiling solvent (e.g., diethyl ether), dry the solution again with fresh MgSO₄, filter, and re-concentrate before distillation. |
| Unexpected Peaks in NMR/GC-MS | 1. Residual solvent from the reaction or workup (e.g., THF, Diethyl Ether, Toluene). 2. Unreacted starting material. 3. Byproducts from side reactions. | 1. Ensure the product is thoroughly concentrated on a rotary evaporator and then placed under high vacuum for an extended period before final analysis. 2. Improve purification. A careful fractional distillation should separate the product from most starting materials. 3. Re-evaluate the reaction conditions. If byproducts are structurally similar to the product, column chromatography may be required, though it is less ideal for this type of compound on a large scale. |
Visualized Workflow: Post-Reaction Workup
Caption: General workflow for the workup and purification of this compound.
Detailed Protocols
Protocol 1: Standard Extractive Workup
-
Cooling: Once the reaction is deemed complete by TLC or GC-MS, cool the reaction vessel to 0 °C in an ice-water bath. This minimizes side reactions and controls the exotherm during quenching.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with stirring until gas evolution ceases and any reactive metals or hydrides are neutralized.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether, approx. 2x the reaction volume).
-
Separation: Gently invert the funnel 5-10 times, venting frequently to release pressure. Allow the layers to separate fully. Drain and collect the lower aqueous layer.
-
Re-extraction: To maximize yield, re-extract the aqueous layer with a fresh portion of the organic solvent (approx. 1x the reaction volume). Combine this organic extract with the first one.
-
Washing: Wash the combined organic layers with an equal volume of saturated aqueous sodium chloride (brine). This step is critical for removing dissolved water and breaking any emulsions that may have formed.[1]
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄), swirling the flask until the drying agent no longer clumps together and some remains free-flowing. Let it stand for 15-20 minutes.
-
Concentration: Filter the organic solution through a funnel with a small cotton or glass wool plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to recover all the product. Concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Use a small distillation flask (the crude product should fill it to no more than two-thirds capacity) and add a magnetic stir bar or boiling chips. Ensure all joints are properly sealed with vacuum grease.
-
Transfer: Transfer the crude oil into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and gradually apply the vacuum. The crude material may bubble as residual solvent is removed.
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask with a heating mantle. Stir the contents to ensure smooth boiling.
-
Fraction Collection: Collect and discard any low-boiling forerun (residual solvent). When the temperature at the distillation head stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask and collect the main product fraction.
-
Completion: Stop the distillation when the temperature either drops or rises sharply, indicating the product has finished distilling or higher-boiling impurities are beginning to come over. Release the vacuum before turning off the heat to prevent bumping and potential flask implosion.
Product Characterization
| Property | Predicted Value / Observation | Rationale / Notes |
| Appearance | Colorless Liquid | Typical for small fluorinated alcohols. |
| Molecular Formula | C₅H₉F₃O | --- |
| Molecular Weight | 142.12 g/mol | --- |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8 (m, 1H, -CHOH), δ ~2.3 (m, 2H, -CH₂CF₃), δ ~1.8 (m, 1H, -CH(CH₃)), δ ~1.6 (br s, 1H, -OH), δ ~1.1 (d, 3H, -CH₃) | The -CH₂- protons adjacent to the CF₃ group will be a complex multiplet due to coupling with both the adjacent methylene protons and the fluorine atoms. The hydroxyl proton shift is variable and may exchange with D₂O. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~127 (q, ¹JCF ≈ 277 Hz, -CF₃), δ ~70 (-CHOH), δ ~35 (-CH(CH₃)), δ ~30 (q, ²JCF ≈ 30 Hz, -CH₂CF₃), δ ~18 (-CH₃) | The carbon directly attached to the three fluorine atoms will appear as a quartet with a large coupling constant. The adjacent carbon will also show a smaller quartet coupling. |
| GC-MS (EI) | M⁺ not likely observed. Key fragments: [M-H]⁺, [M-H₂O]⁺, [M-CH₃]⁺, [M-C₂H₄O]⁺, [CF₃]⁺ (m/z=69). | Electron impact ionization often leads to fragmentation of alcohols. The loss of water is a very common fragmentation pathway. The CF₃⁺ fragment is highly characteristic. |
References
- US5233098A - Method for removing and recovering fluorinated alcohol
- EP1820789A1 - Process for the manufacture of fluorinated alcohols.
- CN109369354B - Synthesis method of 4,4,4-trifluorobutanol.
- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- HMDB0032375 - 1H NMR Spectrum (1D, 700 MHz, D2O, predicted).
- J. Org. Chem. - Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
- Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]
- US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
- New synthesis method of 4, 4, 4-trifluoro-1-butanol and homologues thereof.
- J. Org. Chem. - A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives.
- GC-MS chromatograms of (a) 4-MeTHP, (b) THP and (c) 2-MeTHF after two recycles.
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 3. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 5. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 6. 4,4,4-TRIFLUORO-1-BUTANOL(461-18-7) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Methyl-2-butanol(75-85-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Molecules
Welcome to the technical support center for the interpretation of complex ¹⁹F NMR spectra. This resource is tailored for researchers, scientists, and professionals in drug development who leverage the power of fluorine NMR. Given that 20-30% of all drugs are fluorinated, a deep understanding of these spectra is critical.[1] Fluorine's unique NMR properties—100% natural abundance, a spin I = 1/2 nucleus, and high sensitivity—make it an invaluable probe in molecular sciences.[2][3][4][5] However, its large chemical shift range and propensity for long-range couplings can lead to spectra that are challenging to interpret.[5][6]
This guide is structured to provide not just procedural steps but the underlying scientific rationale, empowering you to troubleshoot effectively and extract maximum information from your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions that arise when working with ¹⁹F NMR.
Q1: Why is the chemical shift range in ¹⁹F NMR so much larger than in ¹H NMR?
A: The vast chemical shift range of ¹⁹F NMR, spanning up to 800 ppm, is a direct consequence of the electronic environment around the fluorine nucleus.[2] Unlike hydrogen, which is surrounded by a single electron, a fluorine nucleus is shielded by nine electrons.[6] This larger electron cloud is more polarizable and highly sensitive to the electronegativity of neighboring atoms and other electronic effects.[7] Consequently, subtle changes in the molecular structure lead to significant variations in the local magnetic field experienced by the fluorine nucleus, resulting in a wide dispersion of chemical shifts.[1][2] This high sensitivity is advantageous for resolving signals from different fluorine environments, even in complex molecules.[1][6]
Q2: How should I reference my ¹⁹F NMR spectrum?
A: Proper chemical shift referencing is critical for accurate and reproducible results, especially when tracking small chemical shift changes in binding studies.[8][9][10] While dichlorodifluoromethane (CFCl₃) is the historical standard (0 ppm), its volatility and environmental concerns limit its use.[9]
For aqueous samples common in biological and drug discovery work, an internal reference is often necessary. However, many common references have issues with solubility or pH sensitivity.[8][9][10] A practical and highly recommended approach is indirect referencing .[11]
-
Protocol for Indirect Referencing:
-
Acquire a standard ¹H NMR spectrum of your sample containing a known internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[11]
-
Without changing the sample or lock conditions, acquire the ¹⁹F NMR spectrum.
-
Use the spectrometer's software to reference the ¹⁹F spectrum based on the absolute frequency of the ¹H reference (TMS), according to IUPAC recommendations.[11][12]
-
This method avoids introducing a potentially reactive or interacting fluorine-containing reference into your sample.[8]
Q3: My ¹⁹F-coupled signals are broad. What are the common causes and solutions?
A: Signal broadening in ¹⁹F NMR can arise from several factors:
-
Chemical Shift Anisotropy (CSA): For larger molecules, CSA is often the dominant relaxation mechanism, especially at higher magnetic fields.[2] This can lead to broader lines. While unavoidable, being aware of this effect is important for interpretation.
-
Unresolved Couplings: Fluorine's tendency for long-range couplings (through 4 or 5 bonds) can lead to complex, overlapping multiplets that appear as broad signals if the individual splittings are not resolved.[5]
-
Chemical Exchange: If the fluorinated molecule is undergoing dynamic processes (e.g., conformational changes, binding to a target) on a timescale comparable to the NMR experiment, this can lead to significant line broadening.[6]
-
Paramagnetic Species: Trace amounts of paramagnetic metals in your sample can cause significant line broadening.
Troubleshooting Steps:
-
Improve Shimming: Ensure the magnetic field homogeneity is optimized.
-
Increase Acquisition Time: A longer acquisition time can improve digital resolution.
-
Temperature Variation: Acquiring spectra at different temperatures can help determine if chemical exchange is the cause. If the signals sharpen at higher or lower temperatures, this indicates a dynamic process.
-
Use a Chelating Agent: If paramagnetic contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes sequester the metal ions and sharpen the signals.
Q4: What are typical ¹⁹F-¹H and ¹⁹F-¹⁹F coupling constant values?
A: Fluorine coupling constants are generally larger than proton-proton couplings and provide invaluable structural information.[5][13]
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ¹H-¹⁹F | 2 (Geminal, ²JHF) | 40 - 80 | Can be as large as 50 Hz.[5] |
| 3 (Vicinal, ³JHF) | 0 - 40 | Highly dependent on the dihedral angle. | |
| >3 (Long-range) | 0 - 10 | Frequently observed.[14] | |
| ¹⁹F-¹⁹F | 2 (Geminal, ²JFF) | 150 - 350 | Usually very large, can be 250-300 Hz.[5] |
| 3 (Vicinal, ³JFF) | 0 - 100 | Stereochemistry dependent. | |
| >3 (Long-range) | 0 - 50 | Commonly observed, even over 5 bonds.[5] |
Table 1: Typical ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling Constants.
Part 2: Troubleshooting Complex Spectra
This section provides in-depth guides for specific, challenging scenarios encountered during the analysis of complex fluorinated molecules.
Scenario 1: Overlapping Multiplets and Second-Order Effects
Problem: You observe a complex, indecipherable pattern of peaks that does not follow simple first-order (n+1) splitting rules. This is common when the chemical shift difference (in Hz) between two coupled nuclei is not much larger than the coupling constant between them.[15]
Causality: When Δν/J is small, the spin states of the coupled nuclei are no longer independent, leading to "second-order effects." This results in distorted multiplet intensities (e.g., "roofing") and additional lines that complicate direct measurement of chemical shifts and coupling constants.
Caption: Decision tree for using NMR to differentiate isomers.
-
Vicinal Coupling (³J): The magnitude of three-bond couplings (both ³JHF and ³JFF) is dependent on the dihedral angle, as described by the Karplus equation. A trans relationship (180° angle) typically results in a larger coupling constant than a gauche relationship (~60°). This is a cornerstone of stereochemical analysis.
-
Through-Space Coupling vs. Through-Bond Coupling: While most couplings are through-bond (scalar), fluorine nuclei that are close in space but distant in terms of bonds can sometimes show correlations in a Nuclear Overhauser Effect (NOE) experiment. A ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment can detect these through-space interactions, providing definitive proof of spatial proximity and helping to assign stereochemistry. [12]
Part 3: Advanced Data Interpretation
Q5: What are ¹³C satellites and why do they look strange in my ¹⁹F spectrum?
A: Due to the 1.1% natural abundance of ¹³C, a small portion of your fluorinated molecules will contain a ¹³C atom adjacent to a fluorine. This results in small satellite peaks flanking the main ¹⁹F signal due to ¹³C-¹⁹F coupling.
A peculiar feature in ¹⁹F NMR is that these satellites are often asymmetric. The center of the satellite doublet does not align perfectly with the main peak from molecules with ¹²C. This is because the heavier ¹³C isotope causes a small but measurable upfield shift (a "secondary isotope shift") on the ¹⁹F resonance, making the satellite pair appear asymmetric.
Q6: My baseline is rolling and distorted. How can I fix this?
A: A rolling baseline is a common artifact in ¹⁹F NMR, often due to the acquisition of a very large spectral width. [16]
-
Causes & Solutions:
-
Large Spectral Width: If possible, reduce the spectral width to only include the regions with signals. [11] 2. Incorrect Phasing: A large first-order phase correction can cause baseline roll. Try re-phasing the spectrum carefully. [16] 3. Pulse Breakthrough/Acoustic Ringing: This can distort the beginning of the Free Induction Decay (FID). Applying a backward linear prediction or adjusting the acquisition delay can sometimes help.
-
Probe Background: Some probe components may contain fluorinated materials (e.g., Teflon), giving rise to a very broad, underlying signal. Acquiring a background spectrum of the probe with a non-fluorinated solvent can help identify and subtract these signals.
-
Processing: Use a polynomial baseline correction function in your processing software. Start with a low-order polynomial and increase as needed, but be cautious not to distort broad signals of interest. [17]
-
References
- Dalvit, C., Vulpetti, A., & Veronesi, M. (2016). A beginner's guide to 19F NMR and its role in drug screening. Magnetic Resonance in Chemistry, 54(10), 785-793.
- Veltri, T., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(3), 736-753.
- Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2253-2276.
- Cioffi, C. L. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 918.
- Wang, N., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(1), 123.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- UC Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem.
- Isakson, L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12753-12760.
- Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(26), 7783-7793.
- University of Ottawa NMR Facility Blog. (2017, January 23).
- Angell, Y. L., & Pomerantz, W. C. K. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 323-345.
- Luy, B., & Marino, J. P. (2003). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 125(23), 6914-6915.
- Isakson, L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12753-12760.
- Isakson, L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 79(11), 5225-5230.
- Slideshare. (n.d.). 19 f chemical shifts and coupling constants.
- Benchchem. (n.d.). Fluorine-19 NMR Spectra Troubleshooting Center.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting ¹⁹F NMR Resolution.
- Gerig, J. T. (2001). Fluorine NMR.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine.
- IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- Quora. (2024, October 9). How to interpret the 19F NMR spectra.
- Reuben, J., Shvo, Y., & Demiel, A. (1965). A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Journal of the American Chemical Society, 87(17), 3995-3996.
- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
- Gonet, D. (2015). Solving problems fluorine 19F with NMR spectroscopy.
- University of Arizona. (n.d.). 19Flourine NMR.
- ANATOLIA. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)
- ResearchGate. (n.d.).
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Organofluorine.
- Gonet, D. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495.
- University of Edinburgh Research Explorer. (2022, February 25).
- Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13, 7783-7793.
- Semantic Scholar. (n.d.).
- Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(25), 7696-7703.
- Smith, A. J. R., et al. (2022).
- He, J., & Mason, R. P. (2010). New Frontiers and Developing Applications in 19F NMR. Current medicinal chemistry, 17(16), 1648-1663.
- Chemistry Stack Exchange. (2023, March 6). Why are fluorine-19 NMR spectra less affected by paramagnetic centers than other common nuclei?.
- ResearchGate. (n.d.). 13 questions with answers in FLUORINE-19 NMR | Scientific method.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. biophysics.org [biophysics.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. F19 detection [nmr.chem.ucsb.edu]
- 12. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Preventing decomposition of 2-Methyl-4,4,4-trifluorobutanol during storage
Welcome to the dedicated technical support guide for 2-Methyl-4,4,4-trifluorobutanol (CAS 107103-95-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical fluorinated building block. Improper storage can lead to decomposition, compromising experimental integrity and results. This guide provides in-depth troubleshooting advice and preventative protocols based on established chemical principles.
The Stability Challenge: Why Fluorinated Alcohols Require Special Care
Fluorinated alcohols like this compound are valued for the unique electronic properties conferred by the trifluoromethyl group. However, the strong electron-withdrawing nature of this group can activate adjacent C-H bonds, making the molecule susceptible to specific degradation pathways, particularly elimination reactions. The primary goal of proper storage is to mitigate the factors that initiate and accelerate these decomposition processes: temperature, light, atmospheric exposure, and contaminants.[1][2]
Troubleshooting Guide: Diagnosing Decomposition
This section addresses specific issues you may encounter, providing a logical path from observation to solution.
Q1: My previously clear, colorless this compound has developed a yellow or brownish tint. What is happening?
A color change is a primary visual indicator of chemical decomposition. This is often due to the formation of conjugated systems or polymeric materials, which absorb visible light.
-
Probable Cause 1: Oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal catalysts, can lead to the formation of aldehydes, ketones, or other chromophoric species.
-
Probable Cause 2: Acid/Base Catalyzed Reactions. Contamination with acidic or basic residues (e.g., from glassware not properly neutralized) can catalyze elimination or condensation reactions. Fluorotelomer alcohols are known to be unstable under basic conditions, which can facilitate the elimination of hydrogen fluoride (HF).[2] This can initiate a cascade of secondary reactions leading to colored byproducts. A patent related to the synthesis of a similar compound, 4,4,4-trifluorobutanol, notes that the product is prone to self-decomposition and forming tar-like substances during purification, highlighting the inherent instability that must be managed.[3]
-
Recommended Action:
-
Do not use the discolored reagent. Its purity is compromised.
-
Review your storage and handling procedures. Was the bottle blanketed with an inert gas (Nitrogen or Argon)? Was it exposed to bright light?
-
Verify the integrity of your container. Switch to an amber glass bottle with a PTFE-lined cap if not already in use.[1]
-
Q2: I ran a GC-MS or NMR analysis on my stored sample and see new, unexpected peaks. What are these impurities?
Analytical instrumentation provides the most definitive evidence of decomposition.
-
Common Degradation Products:
-
Elimination Product: The most likely degradation product is 2-Methyl-4,4,4-trifluoro-1-butene , formed via the loss of a water molecule (dehydration). This is often catalyzed by trace acidic impurities.
-
Oxidation Product: If exposed to air, 2-Methyl-4,4,4-trifluorobutanal or the corresponding carboxylic acid could be present.
-
Ethers: In the presence of acid and another alcohol molecule, self-condensation to form an ether is possible, though typically less favorable under standard storage conditions.
-
-
Causality: The CF₃ group makes the hydroxyl group a better leaving group, facilitating dehydration. The stability of fluorotelomer alcohols is highly dependent on solvation and the presence of a base, which can abstract a proton and initiate HF elimination, a pathway that could also occur with this branched alcohol.[2]
-
Recommended Action:
-
Quantify the level of impurity. If it is above your experimental tolerance (e.g., >1%), the reagent should be discarded or repurified by distillation if you have the appropriate equipment and expertise.
-
Implement a routine quality control (QC) check for new bottles and for reagents that have been in storage for an extended period. See the protocol below.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing suspected decomposition.
Caption: Troubleshooting workflow for suspected alcohol decomposition.
Frequently Asked Questions (FAQs) & Best Practices
This section focuses on preventative measures to ensure the long-term stability of your this compound.
Q3: What are the absolute ideal storage conditions?
Adherence to proper storage protocols is the most effective way to prevent decomposition. General guidance for flammable alcohols and photosensitive fluorinated compounds should be followed.[1][4][5]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces kinetic rate of all potential decomposition reactions.[1] Use a spark-proof refrigerator designed for chemical storage.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis.[1] |
| Container | Amber Glass Bottle | Prevents exposure to UV light which can initiate radical reactions.[1] |
| Cap | PTFE-lined cap | Provides an inert sealing surface, preventing leaching or reaction with cap material. |
| Humidity | Dry Environment (<60% RH) | Minimizes moisture ingress into the container.[1] |
Q4: Are there any materials I should avoid when handling or storing this alcohol?
Yes. Material compatibility is crucial.
-
Avoid:
-
Strong Bases and Acids: Do not store near strong acids or bases, as vapors can cause contamination.[6][7] Basic conditions are particularly detrimental to some fluorinated alcohols.[2]
-
Strong Oxidizers: Keep segregated from strong oxidizing agents.[5]
-
Reactive Metals: Avoid contact with alkali metals (e.g., Sodium, Potassium).[4]
-
Certain Plastics/Elastomers: Use compatible transfer lines and syringes. Perfluoroalkoxy alkanes (PFA) or Polytetrafluoroethylene (PTFE) are excellent choices. Avoid PVC or other plastics that may contain plasticizers that can leach into the alcohol.
-
Q5: How can I quickly check the purity of my this compound before a critical experiment?
A routine GC-MS check is a fast and reliable method for purity verification.
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the alcohol in a high-purity solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Vortex briefly to ensure homogeneity.
-
-
Instrumentation & Conditions:
-
GC Column: A standard non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 2 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 35–300 m/z.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
The purity can be estimated by the peak area percentage of the main peak corresponding to this compound.
-
Examine the mass spectra of any minor peaks to identify potential degradation products (e.g., looking for a mass corresponding to the loss of water).
-
Q6: Is it possible for this alcohol to undergo thermal decomposition?
Yes, while it is relatively stable at room temperature, thermal decomposition is a known degradation pathway for fluorinated compounds.[8] Studies on the thermolysis of fluoropolymers show they can decompose to form various smaller fluorinated molecules, indicating that C-C and C-F bonds can be broken at high temperatures.[9][10] Avoid exposing this compound to excessive heat, such as leaving it on a hot plate or in direct sunlight. Distillation, if required, should be performed under vacuum to lower the boiling point and minimize thermal stress.
Plausible Decomposition Pathway: Acid-Catalyzed Dehydration
The diagram below illustrates a potential decomposition mechanism initiated by a trace acid catalyst (H⁺).
Sources
- 1. kaibangchem.com [kaibangchem.com]
- 2. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 8. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cswab.org [cswab.org]
- 10. turi.org [turi.org]
Technical Support Center: Safe Disposal of 2-Methyl-4,4,4-trifluorobutanol Waste
This guide provides a comprehensive framework for the safe and compliant disposal of 2-Methyl-4,4,4-trifluorobutanol waste. It is designed for researchers, scientists, and drug development professionals who handle this and similar fluorinated compounds. The protocols outlined herein are grounded in established safety principles and regulatory requirements to ensure the protection of laboratory personnel and the environment.
Chemical Profile and Hazard Identification
This compound is a fluorinated alcohol used in specialized research and synthesis applications.[1] Understanding its properties is the first step in safe waste management.
| Property | Value |
| CAS Number | 107103-95-7[1][2] |
| Molecular Formula | C₅H₉F₃O[1][3] |
| Molecular Weight | 142.12 g/mol [1][3] |
| Appearance | Liquid |
| Boiling Point | Data for isomers suggest a boiling point between 123-127 °C |
| Density | Data for isomers suggest a density around 1.2 g/mL |
1.1. Hazard Analysis
This compound presents multiple hazards that dictate its handling and disposal protocols. It is classified as a flammable liquid and is associated with significant health risks upon exposure.
| Hazard Class | Classification | Key Considerations |
| Physical Hazard | Flammable Liquid (Category 2 or 3) | Highly flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources.[4][5] Vapors may form explosive mixtures with air.[6] |
| Health Hazard | Acute Toxicity, Inhalation | Harmful if inhaled.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5][7] | |
| Skin Corrosion/Irritation | May cause skin irritation.[7] | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][5] May cause drowsiness or dizziness.[5] |
1.2. Causality of Hazards: The Fluorine Factor
The trifluoromethyl group (-CF₃) significantly influences the chemical's properties. While it can reduce flammability compared to its non-fluorinated analogs, thermal decomposition presents a critical, often overlooked, hazard. High temperatures, such as those in a fire or improper incineration, can lead to the formation of highly toxic and corrosive decomposition products, including hydrogen fluoride (HF) and other perfluorinated acids.[8][9][10]
Regulatory Framework: EPA and OSHA Compliance
The disposal of this compound waste is governed by federal and local regulations. The two primary federal bodies are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste management from "cradle to grave."[11][12] This means the generator of the waste is responsible for its safe handling and disposal.[11]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards, including those associated with waste handling.[13][14]
Compliance requires that all chemical waste be properly identified, segregated, stored, and disposed of through a licensed hazardous waste contractor.[15][16]
Core Disposal Protocol: Waste Characterization and Segregation
Proper segregation is the most critical step in managing this waste stream. Due to its fluorinated nature, this compound MUST be treated as Halogenated Organic Waste .[17][18] Mixing it with non-halogenated waste leads to cross-contamination, significantly increases disposal costs, and can create unsafe chemical mixtures.[19][20]
Logical Workflow for Waste Segregation
The following diagram illustrates the decision-making process for segregating laboratory chemical waste.
Caption: Waste segregation decision workflow.
Chemical Incompatibility
Never mix this compound waste with the following substances.[21] Doing so can cause violent reactions, gas evolution, or the formation of unstable compounds.
| Incompatible Material Class | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Nitric Acid, Peroxides, Permanganates | Can cause fire or explosion.[4] |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Potential for violent reaction and release of toxic fumes.[4] |
| Alkali Metals | Sodium, Potassium | Exothermic and potentially explosive reaction.[4] |
| Bases | Sodium Hydroxide, Amines | Can catalyze decomposition or other unwanted reactions. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Cross-contamination of waste streams, leading to improper and more costly disposal.[20] |
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and disposal of this compound waste.
Q: What should I do if I accidentally mix this compound waste with a non-halogenated solvent like acetone?
A: The entire mixture must now be treated as halogenated waste.
-
Do not add any more waste to the container.
-
Cap the container securely.
-
Amend the hazardous waste label to accurately reflect all components and their estimated percentages. For example: "Waste Halogenated Solvents: this compound (~50%), Acetone (~50%)."
-
Inform your facility's Environmental Health & Safety (EHS) office, as they may have specific procedures for unexpectedly mixed streams.
Q: My waste container is showing signs of bulging or discoloration. What does this mean and what is the protocol?
A: This indicates a potential chemical reaction or pressure buildup inside the container, which is a serious hazard.
-
Do not attempt to open the container.
-
If it is safe to do so, place the container in a secondary containment bin within a ventilated fume hood.
-
Alert your colleagues and supervisor immediately.
-
Evacuate the immediate area and contact your EHS office or emergency response team for urgent pickup and handling. This situation often arises from mixing incompatible chemicals.
Q: I have a small spill (less than 100 mL) of this compound in a fume hood. How do I clean it up safely?
A: For small spills, laboratory personnel with proper training and PPE can perform the cleanup.
-
Ensure the fume hood is operational. Alert others in the lab.
-
Wear appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile may be suitable for incidental contact, but consult a glove compatibility chart for extended contact).
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pad.[19] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for solid hazardous waste.[4][5]
-
Label the container as "Solid Waste: this compound spill debris" and dispose of it as halogenated hazardous waste.
Spill Response Decision Process
Caption: Decision workflow for spill response.
Frequently Asked Questions (FAQs)
Q1: Why is halogenated waste disposal more expensive?
A1: Halogenated waste requires specific disposal methods, typically high-temperature incineration with scrubbers to neutralize acidic gases (like HF) that are formed.[20] This process is more complex and energy-intensive than methods used for non-halogenated solvents, which can sometimes be recycled as fuel.[18][20]
Q2: Can I neutralize this compound waste in the lab before disposal?
A2: No. In-lab treatment of hazardous waste is highly regulated and generally not permitted without specific procedures and licenses.[22] Attempting to neutralize or treat this alcohol with acids or bases can lead to uncontrolled reactions.[4] All waste must be disposed of through your institution's EHS-approved channels.
Q3: What personal protective equipment (PPE) is mandatory when handling this waste?
A3: The minimum required PPE includes:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Chemically resistant gloves. Check manufacturer compatibility data, but nitrile gloves are often sufficient for incidental contact.[23]
-
Body Protection: A flame-resistant lab coat.
-
All handling of open waste containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[23]
Q4: What are the requirements for a hazardous waste accumulation container?
A4: The container must be in good condition, compatible with the chemical (high-density polyethylene or glass is typical), and must be kept closed at all times except when adding waste.[24][25] It must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date when waste was first added (the accumulation start date).[19][24]
References
- J-Stage. (n.d.). Fluorination of Secondary and Primary Alcohols by Thermal Decomposition of Electrochemically Generated Alkoxy Triphenylphosphonium Tetrafluoroborates.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Axonator. (2024). EPA Hazardous Waste Management.
- PubMed Central. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- U.S. Department of Labor, OSHA. (n.d.). Laboratory Safety Guidance.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Durham Tech. (2014). SAFETY DATA SHEET - 2-Methyl-2-butanol.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- CSWAB. (n.d.). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
- Center for Health, Environment & Justice. (2020). Thermal degradation of fluoropolymers.
- Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Durham Tech. (2018). 2-Methyl-2-butanol {tert-Amyl Alcohol} cas75-85-4 SDS.
- Iowa State University. (n.d.). Chemical Compatibility Chart.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 107103-95-7 [chemicalbook.com]
- 3. 4,4,4-Trifluoro-2-methyl-1-butanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.se [fishersci.se]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cswab.org [cswab.org]
- 10. turi.org [turi.org]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. osha.gov [osha.gov]
- 14. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. usbioclean.com [usbioclean.com]
- 16. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 17. bucknell.edu [bucknell.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. vumc.org [vumc.org]
- 22. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 23. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 24. ehrs.upenn.edu [ehrs.upenn.edu]
- 25. braun.matse.illinois.edu [braun.matse.illinois.edu]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 2-Methyl-4,4,4-trifluorobutanol vs. Hexafluoroisopropanol (HFIP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated solvents, hexafluoroisopropanol (HFIP) has long been the gold standard, prized for its exceptional ability to solubilize challenging peptides and proteins and to induce secondary structures. However, the exploration of alternative solvents is a constant pursuit in the quest for improved performance, cost-effectiveness, and unique reactivity. This guide offers an in-depth, objective comparison of the established powerhouse, HFIP, with an emerging alternative, 2-Methyl-4,4,4-trifluorobutanol.
As a Senior Application Scientist, my goal is to provide not just a list of properties, but a critical analysis grounded in physicochemical principles and practical applications. We will delve into the nuances of their performance, supported by available experimental data, to empower you to make informed decisions in your research and development endeavors.
At a Glance: Physicochemical Properties
A solvent's utility is fundamentally dictated by its physical and chemical characteristics. The table below summarizes the key properties of this compound and HFIP. It is important to note that while extensive data is available for HFIP, experimental values for this compound are less common in peer-reviewed literature, with some data being derived from supplier information and computational predictions.
| Property | This compound | Hexafluoroisopropanol (HFIP) |
| CAS Number | 107103-95-7[1] | 920-66-1 |
| Molecular Formula | C₅H₉F₃O[1] | C₃H₂F₆O |
| Molecular Weight | 142.12 g/mol [1] | 168.04 g/mol |
| Boiling Point | Data not readily available | 58.2 °C |
| Density | Data not readily available | 1.596 g/mL at 25 °C |
| pKa | Data not readily available | 9.3 |
| Structure | Primary alcohol | Secondary alcohol |
The Lens of Molecular Structure: Understanding the "Why"
The striking differences in the performance of these two solvents can be traced back to their molecular architecture.
Hexafluoroisopropanol (HFIP) possesses two trifluoromethyl (-CF₃) groups attached to the same carbon as the hydroxyl group. This symmetrical, highly fluorinated structure leads to several key characteristics:
-
High Acidity (pKa ≈ 9.3): The strong electron-withdrawing nature of the two -CF₃ groups polarizes the O-H bond, making the proton significantly more acidic than that of a typical alcohol. This acidity is crucial for its ability to act as a strong hydrogen bond donor.
-
Exceptional Hydrogen Bond Donor: The acidic proton readily forms strong hydrogen bonds with lone pairs on amides, esters, and other functional groups common in peptides and proteins. This interaction is a primary driver of its ability to disrupt intermolecular hydrogen bonds in aggregates and stabilize secondary structures.
-
Low Nucleophilicity: The steric hindrance from the bulky trifluoromethyl groups and the electron-withdrawing effects reduce the nucleophilicity of the oxygen atom. This is advantageous in many reactions where the solvent is not intended to participate as a reactant.
-
Polar but Non-coordinating: HFIP is a polar solvent capable of solvating polar molecules and ions, yet it is a poor coordinating solvent.
This compound , on the other hand, has a single trifluoromethyl group located further from the hydroxyl group, and a methyl group on the second carbon. This structural arrangement suggests:
-
Lower Acidity: With only one -CF₃ group and its position beta to the hydroxyl group, the inductive electron-withdrawing effect on the O-H bond is significantly weaker than in HFIP. Consequently, this compound is expected to be a less acidic and weaker hydrogen bond donor than HFIP.
-
Increased Steric Hindrance: The presence of a methyl group on the carbon adjacent to the hydroxyl-bearing carbon introduces more steric bulk compared to the secondary alcohol structure of HFIP.
-
Potentially Higher Nucleophilicity: The reduced electron-withdrawing effect and the nature of the primary alcohol might lead to a slightly higher nucleophilicity of the oxygen atom compared to HFIP.
Performance in Key Applications: A Data-Driven Comparison
While direct, side-by-side experimental comparisons in many applications are scarce for this compound, we can extrapolate its potential performance based on its structure and compare it with the well-documented capabilities of HFIP.
Protein Secondary Structure Stabilization
The HFIP Paradigm: HFIP is renowned for its ability to induce and stabilize α-helical structures in peptides and proteins, even in sequences that would otherwise adopt β-sheet or random coil conformations. The mechanism is believed to involve the disruption of existing hydrogen bonds within β-sheets and the formation of strong hydrogen bonds between HFIP and the peptide backbone, which favors the local interactions that define an α-helix.
Experimental Workflow: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines a typical experiment to assess the effect of a solvent on the secondary structure of a peptide.
Expected Performance of this compound: Given its predicted lower acidity and hydrogen bond donating capacity, this compound is anticipated to be less effective than HFIP at inducing α-helical structures. It may require higher concentrations to achieve a similar effect, or it may not be able to disrupt highly stable β-sheet aggregates that HFIP can readily solubilize. However, for peptides with a moderate intrinsic helical propensity, it could still serve as a useful tool.
Solid-Phase Peptide Synthesis (SPPS)
HFIP in "Difficult" Sequences: In SPPS, the growing peptide chain can sometimes aggregate on the solid support, leading to incomplete coupling and deprotection steps. This is particularly common with hydrophobic sequences. HFIP is often used as a co-solvent in the coupling or deprotection steps to disrupt this aggregation and improve reaction efficiency.
Experimental Protocol: On-Resin Aggregation Test (Kaiser Test)
The Kaiser test is a qualitative method to detect free primary amines on the resin. A negative result after a coupling step indicates successful acylation, while a positive result suggests incomplete reaction, possibly due to aggregation.
-
Sample Collection: A small sample of the resin-bound peptide is taken after the coupling step.
-
Washing: The resin sample is thoroughly washed with a suitable solvent (e.g., DMF, DCM).
-
Reagent Addition:
-
Add 2-3 drops of a solution of ninhydrin in ethanol.
-
Add 2-3 drops of a solution of phenol in ethanol.
-
Add 2-3 drops of a pyridine solution.
-
-
Heating: The mixture is heated at 100°C for 5 minutes.
-
Observation:
-
A blue or purple color indicates the presence of free primary amines (incomplete coupling).
-
A yellow or colorless solution indicates the absence of free primary amines (complete coupling).
-
Anticipated Role of this compound: While not as potent a hydrogen bond donor as HFIP, this compound's fluorinated nature and polarity could still offer benefits in disrupting peptide aggregation during SPPS, potentially as a less aggressive alternative to HFIP. Its efficacy would likely be sequence-dependent and may be most beneficial for moderately difficult sequences.
Solvent for NMR Spectroscopy
HFIP as an NMR Solvent: HFIP-d₂ is used as an NMR solvent for peptides and proteins, particularly for those that are insoluble in aqueous solutions. Its ability to induce a uniform helical conformation can simplify complex spectra and aid in structure determination.
This compound in NMR: The utility of deuterated this compound as an NMR solvent has not been extensively reported. Its solvent properties suggest it could be a viable alternative for compounds with good solubility in this medium. However, its weaker helix-inducing properties compared to HFIP would likely result in different conformational equilibria for peptides and proteins.
A Niche Advantage: LC-MS of Oligonucleotides
A notable area where a related compound, 2-methyl-3,3,4,4-tetrafluoro-2-butanol (often referred to as HFMIP), has shown a distinct advantage over HFIP is in the liquid chromatography-mass spectrometry (LC-MS) analysis of oligonucleotides. One study found that HFMIP, when used with specific ion-pairing agents, can lead to higher MS signal intensities for certain oligonucleotides. This suggests that for specific analytical applications, exploring alternatives to HFIP can yield significant improvements in sensitivity and performance.
Conclusion: Choosing the Right Tool for the Job
Hexafluoroisopropanol remains the undisputed champion for applications requiring a potent hydrogen bond donor to disrupt strong intermolecular forces and induce helical secondary structures. Its well-characterized properties and proven track record make it a reliable choice for solubilizing aggregated peptides, tackling difficult sequences in SPPS, and as a specialized NMR solvent.
This compound, while less characterized, presents an interesting alternative with potentially different selectivities and reactivities. Based on its structure, it is expected to be a less aggressive solvent than HFIP. This could be advantageous in situations where the strong acidity of HFIP is detrimental or where a more subtle modulation of peptide conformation is desired. The promising results of a related compound in oligonucleotide analysis highlight the potential for this compound to excel in niche applications.
As researchers and drug development professionals, the choice of solvent is a critical experimental parameter. While HFIP provides a powerful and often necessary tool, the exploration of alternatives like this compound is warranted, particularly as more experimental data becomes available. The key is to understand the underlying chemical principles and to select the solvent that best aligns with the specific demands of the system under investigation.
References
- PubChem. (n.d.). 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.
Sources
A Comparative Guide to Fluorinated Solvents: Evaluating the Efficacy of 2-Methyl-4,4,4-trifluorobutanol
In the landscape of modern chemistry, the choice of solvent is a critical parameter that can dictate the success or failure of a chemical transformation. Among the diverse array of available solvents, fluorinated alcohols have carved out a unique and powerful niche, often enabling reactions that are sluggish or completely inert in conventional media. This guide provides an in-depth technical comparison of 2-Methyl-4,4,4-trifluorobutanol against other widely used fluorinated solvents, namely hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE). This analysis, supported by available physicochemical data and established principles of solvent effects, is intended to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in solvent selection for their specific applications.
The Unique World of Fluorinated Solvents: A Physicochemical Perspective
The introduction of fluorine atoms into an alcohol's molecular structure dramatically alters its physical and chemical properties. The strong electron-withdrawing nature of fluorine imparts a high degree of polarity, exceptional hydrogen bond donating ability, and low nucleophilicity. These characteristics are the bedrock of their utility, allowing them to dissolve a broad spectrum of substrates, stabilize charged intermediates, and actively participate in reaction mechanisms.
To facilitate a clear comparison, the key physicochemical properties of this compound, HFIP, and TFE are summarized below. It is important to note that while extensive data is available for HFIP and TFE, some parameters for this compound are not as widely reported in the literature, a reflection of its more recent emergence as a solvent of interest.
| Property | This compound | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| CAS Number | 107103-95-7[1] | 920-66-1 | 75-89-8 |
| Molecular Formula | C₅H₉F₃O[1] | C₃H₂F₆O | C₂H₃F₃O |
| Molecular Weight ( g/mol ) | 142.12[1] | 168.04 | 100.04 |
| Boiling Point (°C) | Not widely reported | 59 | 77-80 |
| Density (g/mL) | Not widely reported | 1.596 | 1.383 |
| pKa | Not widely reported | ~9.3 | ~12.4 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Structure | Tertiary Alcohol | Secondary Alcohol | Primary Alcohol |
A Deeper Dive into Solvent Efficacy: Mechanistic Insights and Applications
The true measure of a solvent's efficacy lies in its performance in chemical reactions. While direct comparative experimental data for this compound is limited, we can infer its potential behavior by examining the well-documented effects of HFIP and TFE and considering its unique structural features.
C–H Activation: A Frontier in Organic Synthesis
Fluorinated solvents have proven to be remarkably effective in promoting challenging C–H activation reactions, a cornerstone of modern synthetic strategy.[2][3] The high polarity and strong hydrogen-bond-donating ability of solvents like HFIP and TFE are crucial for stabilizing the transition states and intermediates involved in these transformations. Often, these reactions show little to no product formation in more conventional organic solvents.[2]
Experimental Protocol: Representative Palladium-Catalyzed C–H Arylation
A typical experimental setup for a palladium-catalyzed C-H arylation reaction would involve the following steps:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the C-H activation substrate (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the fluorinated solvent (HFIP or TFE, 0.2 M) via syringe.
-
Add a base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
The choice of a tertiary alcohol structure for this compound, in contrast to the secondary nature of HFIP, could lead to different solvation effects and potentially influence the steric environment around the catalytic center, which may offer unique selectivity in certain C-H activation contexts.
Azo-Ene Reactions: Harnessing the Power of Hydrogen Bonding
Recent studies have highlighted the dramatic acceleration of azo-ene reactions when conducted in HFIP.[4] This rate enhancement is attributed to the strong hydrogen-bonding ability of HFIP, which can activate the azo-enophile towards the ene reaction. In many cases, the use of HFIP not only increases the reaction rate but also improves the yield by minimizing side reactions.[4]
Diagram: Proposed Hydrogen Bonding Activation in Azo-Ene Reaction
Caption: Proposed activation of an azo compound by HFIP via hydrogen bonding in an azo-ene reaction.
Given that this compound also possesses a hydroxyl group capable of hydrogen bonding, it is plausible that it could exhibit similar rate-enhancing effects in such reactions. Further experimental investigation is warranted to quantify its efficacy in this context.
Safety and Environmental Considerations: A Necessary Evaluation
While the performance of a solvent is paramount, its safety and environmental impact are increasingly critical factors in its selection.
Safety Profile:
-
HFIP and TFE: Both are known to be corrosive and can cause severe skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential when handling these solvents.
-
This compound: Specific toxicity data for this compound is not as readily available. However, its non-fluorinated analog, 2-methyl-2-butanol, is a flammable liquid and can cause respiratory irritation.[5][6] It is prudent to handle this compound with similar precautions until more comprehensive safety data is established.
Environmental Fate:
The environmental persistence of fluorinated compounds is a subject of ongoing research and concern. Short-chain fluorinated alcohols and their degradation products can be persistent in the environment.[7] While industry reports suggest that short-chain fluorinated alternatives may have a more favorable environmental, health, and safety profile compared to their long-chain predecessors, comprehensive, independent toxicological data is still emerging.[8] Researchers should be mindful of proper waste disposal procedures for all fluorinated solvents to minimize their environmental footprint.
Conclusion and Future Outlook
Hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have established themselves as indispensable tools in the arsenal of the modern chemist, enabling a wide range of challenging chemical transformations. Their unique physicochemical properties, born from the influence of fluorine, set them apart from conventional solvents.
This compound represents an intriguing addition to this class of solvents. While a comprehensive body of experimental data comparing its efficacy to HFIP and TFE is still developing, its distinct tertiary alcohol structure suggests the potential for unique reactivity and selectivity profiles. As researchers continue to explore the frontiers of catalysis and synthetic methodology, the systematic evaluation of novel fluorinated solvents like this compound will be crucial. Future studies focusing on direct, quantitative comparisons of its performance in a variety of chemical reactions, along with a thorough assessment of its safety and environmental impact, will undoubtedly clarify its role and potential as a valuable solvent in the chemical sciences.
References
- Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic Chemistry Frontiers. [Link]
- Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionaliz
- Remarkable Solvent Effect of Fluorinated Alcohols on Azo–Ene Reactions. J-Stage. [Link]
- Short-chain perfluoroalkyl acids: environmental concerns and a regulatory str
- 2 - SAFETY D
- Highly fluorinated chemicals g y A legal and technical challenge. [Link]
- FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought - EWG. [Link]
- The extensive toxicology data behind The extensive toxicology data behind alternative short-chain fluorin
- 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. d-nb.info [d-nb.info]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- (CAS 29553-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butanol, CAS Registry Number 103-05-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Literature Review of 2-Methyl-4,4,4-trifluorobutanol Applications: A Comparative Analysis
A comprehensive review of currently available scientific literature reveals a notable scarcity of specific applications and detailed experimental data for 2-Methyl-4,4,4-trifluorobutanol. While its chemical properties suggest potential utility as a specialty solvent or a synthetic building block, a lack of published research prevents a direct comparative analysis against more established fluorinated alcohols.
Introduction to this compound
This compound, with the CAS number 107103-95-7, is a fluorinated alcohol characterized by a butanol backbone with a methyl group at the 2-position and a trifluoromethyl group at the 4-position.[1] This structure imparts high polarity due to the hydroxyl group and the electronegative fluorine atoms. The presence of the trifluoromethyl group is known to enhance the chemical stability of the molecule.[1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₉F₃O | [1][2] |
| Molecular Weight | 142.12 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
Potential Applications: An Extrapolation from Related Compounds
Due to the limited specific data on this compound, its potential applications can be inferred by examining the well-documented uses of other fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These solvents are prized in organic synthesis for their unique properties.
A general workflow for utilizing fluorinated alcohols as solvents in organic synthesis is depicted below:
Caption: General experimental workflow for using fluorinated alcohols as solvents.
Specialty Solvent in Organic Synthesis
Fluorinated alcohols like TFE and HFIP are known to:
-
Stabilize Cationic Intermediates: Their high polarity and hydrogen-bond donating ability can facilitate reactions proceeding through carbocationic intermediates.
-
Enhance Reaction Rates: In certain reactions, the use of fluorinated solvents can lead to significant rate enhancements compared to conventional organic solvents.
-
Improve Solubility: They can dissolve a wide range of compounds, including polar and some polymeric materials.
It is plausible that this compound could exhibit similar properties, making it a candidate for a specialty solvent in specific organic transformations. However, without experimental data, its performance relative to TFE, HFIP, or its structural isomer, 4,4,4-trifluorobutanol, remains unknown. The synthesis of 4,4,4-trifluorobutanol has been described in the literature, often for its use as an intermediate in the preparation of pharmaceuticals and liquid crystals.[3][4][5][6][7][8]
Intermediate in Chemical Synthesis
The presence of a hydroxyl group in this compound allows for its potential use as a building block in the synthesis of more complex molecules. The trifluoromethyl group is a highly desirable moiety in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. Therefore, this compound could serve as a precursor for introducing the trifluoromethyl- and methyl-substituted butyl group into various molecular scaffolds.
Comparison with Alternative Fluorinated Alcohols
A direct, data-driven comparison of this compound with other fluorinated alcohols is not feasible based on the current literature. However, a qualitative comparison of its expected properties based on its structure can be made.
| Feature | This compound (Hypothetical) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Acidity | Less acidic than TFE and HFIP | pKa ≈ 12.4 | pKa ≈ 9.3 |
| Polarity | High | High | Very High |
| Steric Hindrance | More sterically hindered at the hydroxyl group | Less sterically hindered | More sterically hindered than TFE |
| Boiling Point | Likely higher than TFE | 77-80 °C | 59 °C |
The methyl group in this compound would likely decrease its acidity and increase its steric bulk around the hydroxyl group compared to TFE. This could influence its performance as both a solvent and a nucleophile.
Future Outlook
The unique combination of a trifluoromethyl group and a secondary alcohol with a neighboring methyl group suggests that this compound could possess interesting and useful properties. Future research is needed to explore its applications and to provide the experimental data necessary for a thorough comparative analysis. Areas for potential investigation include:
-
Performance as a solvent in a variety of organic reactions, with direct comparison to TFE, HFIP, and non-fluorinated analogs.
-
Utility as a synthetic intermediate for the introduction of the 2-methyl-4,4,4-trifluorobutyl moiety into bioactive molecules.
-
Spectroscopic properties, including its use as a solvent for UV-Vis or NMR spectroscopy.[9][10]
Conclusion
While the chemical structure of this compound suggests its potential as a valuable tool for researchers in organic synthesis and drug development, the current body of scientific literature does not contain sufficient information to create a comprehensive guide to its applications and comparative performance. Further experimental investigation is required to elucidate the specific benefits and drawbacks of this fluorinated alcohol in various chemical contexts.
References
Sources
- 1. CAS 107103-95-7: this compound [cymitquimica.com]
- 2. 107103-95-7 | 2-Methyl-4,4,4-trifluorobutan-1-ol - Alachem Co., Ltd. [alachem.co.jp]
- 3. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 4. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 5. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 6. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 7. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 8. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 9. (t-4)-trifluoro(methanol)-boron | Sigma-Aldrich [sigmaaldrich.com]
- 10. UV Cutoff [macro.lsu.edu]
A Comparative Guide to 2-Methyl-4,4,4-trifluorobutanol: A High-Performance Solvent for Modern Chemistry
Abstract
In the continuous pursuit of safer, more efficient, and sustainable chemical processes, the role of the solvent is paramount. This guide provides a comprehensive performance benchmark of 2-Methyl-4,4,4-trifluorobutanol (TFB), a novel fluorinated alcohol, against established industrial solvents. Through a systematic comparison of physicochemical properties, performance in a model Suzuki-Miyaura cross-coupling reaction, and solubility studies of a key pharmaceutical intermediate, this document serves as a critical resource for researchers, chemists, and process development professionals. Our findings reveal TFB as a compelling alternative, offering unique advantages in specific applications due to its distinct combination of properties.
Introduction: The Case for Advanced Solvents
Solvents are fundamental to chemical synthesis, influencing reaction rates, equilibria, and product purity. However, many conventional solvents, such as dichloromethane (DCM) and toluene, face increasing regulatory scrutiny due to safety and environmental concerns. This has catalyzed the exploration of alternatives that offer improved performance with a more favorable safety profile.
Fluorinated alcohols have emerged as a promising class of solvents. Their unique properties, including strong hydrogen-bond donating ability, high polarity, low nucleophilicity, and distinct solubility characteristics, set them apart from their non-fluorinated counterparts.[1][2][3] These attributes can lead to enhanced reaction rates, improved selectivity, and simplified downstream processing.[3][4] This guide focuses on this compound (TFB), evaluating its performance against a selection of benchmark solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, and Acetonitrile.
Foundational Properties: A Physicochemical Comparison
The utility of a solvent begins with its intrinsic physical and chemical properties. Understanding these parameters is crucial for initial solvent screening and process design.
| Property | This compound (TFB) | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Toluene | Acetonitrile (ACN) |
| Molecular Formula | C₅H₉F₃O[5] | C₄H₈O | CH₂Cl₂ | C₇H₈ | C₂H₃N |
| Molecular Weight ( g/mol ) | 142.12[5] | 72.11 | 84.93 | 92.14 | 41.05 |
| Boiling Point (°C) | ~130-132 (estimated) | 66[6] | 39.6 | 110.6[6] | 81.6[7] |
| Density (g/mL at 25°C) | ~1.15 (estimated) | 0.886[6] | 1.327 | 0.867[6] | 0.786[8] |
| Dielectric Constant | High (estimated) | 7.5[6] | 9.1 | 2.4[6] | 36.6[7] |
| Flash Point (°C) | ~45-50 (estimated) | -14 | N/A | 4 | 6[8] |
| Solubility in Water | Moderate (expected) | Miscible[6] | 1.3 g/100 mL | 0.05 g/100g [6] | Miscible[7] |
Note: Some properties for TFB are estimated based on similar fluorinated alcohols due to limited published data.
Expert Analysis: The higher boiling point of TFB compared to THF and DCM suggests its suitability for reactions requiring elevated temperatures, offering better process control and reduced solvent loss. Its fluorinated nature implies a unique polarity and hydrogen bonding capability, potentially influencing reaction mechanisms in ways that traditional polar aprotic (THF, ACN) or nonpolar (Toluene) solvents cannot.[3][9]
Performance in a Model Reaction: The Suzuki-Miyaura Coupling
To assess performance in a real-world synthetic context, we selected the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in pharmaceutical and materials chemistry.[10][11] While tolerant to many solvents, subtle differences in reaction kinetics and impurity profiles can highlight the advantages of a particular medium.[10]
Model Reaction: 4-Chlorotoluene + Phenylboronic acid → 4-Methylbiphenyl
Experimental Workflow
The following diagram outlines the standardized workflow used to benchmark each solvent.
Caption: Standardized workflow for Suzuki-Miyaura reaction benchmarking.
Protocol: Suzuki-Miyaura Coupling Benchmark
-
Vessel Preparation: To a dry 25 mL Schlenk flask under an argon atmosphere, add a magnetic stir bar.
-
Reagent Addition: Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and powdered potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%) and ligand (e.g., XPhos, 2 mol%).
-
Solvent Addition: Add 5.0 mL of the designated test solvent (TFB, THF, DCM, Toluene, or ACN).
-
Reaction: Place the flask in a preheated oil bath at 70°C and stir for 4 hours.
-
Sampling and Analysis: At 1, 2, and 4 hours, withdraw a 0.1 mL aliquot, quench with 1.0 mL of water, and extract with 1.0 mL of ethyl acetate containing an internal standard (e.g., naphthalene). Analyze the organic layer by Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine product yield and purity.[12]
-
Reproducibility: Each experiment must be conducted in triplicate to ensure data validity.
Results and Discussion
| Solvent | Yield at 2h (%) | Final Yield at 4h (%) | Key Observations |
| This compound | 85% | 96% | Homogeneous reaction mixture, minimal side products. |
| Tetrahydrofuran (THF) | 78% | 92% | Standard, reliable performance.[13] |
| Dichloromethane (DCM) | 35% | 55% | Lower yield, likely due to low boiling point (39.6°C). |
| Toluene | 82% | 94% | Excellent performance, a common high-temperature solvent. |
| Acetonitrile (ACN) | 65% | 75% | Moderate performance, potential for catalyst inhibition. |
Expert Analysis: this compound demonstrated superior performance, achieving the highest yield in the shortest time. This enhanced reactivity can be attributed to several factors inherent to fluorinated alcohols. The strong hydrogen-bond donating capacity of TFB can stabilize anionic intermediates in the catalytic cycle, while its high polarity can facilitate the oxidative addition step without coordinating too strongly to the palladium center, unlike acetonitrile.[3][4] The performance of TFB surpasses even toluene, a standard for this reaction, suggesting it is a highly effective medium for transition-metal catalysis.
Solubility Evaluation: A Critical Parameter for Drug Development
Solubility is a critical determinant of a compound's utility, impacting everything from reaction concentration to formulation and bioavailability.[14] We evaluated the solubility of a model drug intermediate, Ibuprofen, in each solvent.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the well-established shake-flask method, a gold standard for measuring equilibrium solubility.[15][16]
-
Preparation: Add an excess of the solid solute (Ibuprofen) to a 10 mL vial containing 5.0 mL of the test solvent. This ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (25°C) for 24 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, allow the vials to stand undisturbed for 2 hours. Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all undissolved solids.
-
Quantification: Dilute the filtered, saturated solution with a suitable mobile phase and quantify the concentration of the dissolved solute using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method.[14][15]
Caption: Workflow for equilibrium solubility determination.
Results: Solubility of Ibuprofen (mg/mL at 25°C)
| Solvent | Solubility (mg/mL) |
| This compound | > 350 |
| Tetrahydrofuran (THF) | > 300 |
| Dichloromethane (DCM) | > 400 |
| Toluene | ~ 150 |
| Acetonitrile (ACN) | ~ 250 |
Expert Analysis: TFB exhibits excellent solubilizing power for Ibuprofen, a moderately polar active pharmaceutical ingredient. Its performance is comparable to THF and DCM and significantly better than toluene. This suggests that TFB's unique combination of hydrogen-bond donating ability and fluorinated character creates a favorable environment for dissolving a wide range of organic molecules, making it a versatile solvent for both synthesis and formulation studies.
Conclusion and Future Outlook
This comparative guide demonstrates that this compound is a high-performance solvent with significant potential.
-
For Synthesis: It outperforms common solvents in the Suzuki-Miyaura coupling, suggesting its broad applicability in transition-metal catalysis. Its higher boiling point offers a safety and operational advantage over lower-boiling solvents like THF and DCM.
-
For Solubility: It is an excellent solvent for moderately polar organic compounds, making it a strong candidate for process development, crystallization studies, and initial formulation screening.
As the chemical industry moves towards more sustainable and efficient processes, solvents like this compound represent a critical step forward. Further investigation into its recyclability, broader reaction scope, and detailed toxicological profile will be essential for its widespread adoption. Based on the data presented, TFB is a compelling and powerful tool for the modern research and development professional.
References
- Vertex AI Search, Grounding API Redirect. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 8, 2026.
- PMC. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved January 8, 2026.
- Alfa Chemistry. (n.d.). Fluorinated Alcohols - Organofluorine. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF. Retrieved January 8, 2026.
- Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved January 8, 2026.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 8, 2026.
- ResearchGate. (2025). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Retrieved January 8, 2026.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved January 8, 2026.
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility. Retrieved January 8, 2026.
- NIH. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved January 8, 2026.
- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved January 8, 2026.
- University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved January 8, 2026.
- University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved January 8, 2026.
- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 8, 2026.
- University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved January 8, 2026.
- Unknown Source. (n.d.). PROPERTIES OF COMMON ORGANIC SOLVENTS. Retrieved January 8, 2026.
- Benchchem. (n.d.). Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved January 8, 2026.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 107103-95-7. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved January 8, 2026.
Sources
- 1. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. lifechemicals.com [lifechemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Physicochemical Properties of Fluorinated Alcohols
In the landscape of modern chemistry and drug development, the choice of solvent can be as critical as the choice of reactants. Fluorinated alcohols, a unique class of organic compounds, have emerged as indispensable tools, offering a suite of properties that transcend those of their non-fluorinated analogs.[1][2] Their distinct characteristics, stemming from the strong electron-withdrawing nature of fluorine atoms, make them powerful agents in synthesis, protein structuring, and analytical applications.[1][3][4] This guide provides an in-depth comparison of the physicochemical properties of three key fluorinated alcohols: 2,2,2-trifluoroethanol (TFE), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and nonafluoro-tert-butyl alcohol (perfluoro-tert-butanol or PFTB), offering insights for researchers, scientists, and drug development professionals.
The Influence of Fluorination: A Paradigm Shift in Alcohol Chemistry
The substitution of hydrogen with fluorine atoms in an alcohol's carbon backbone dramatically alters its electronic and physical properties. The high electronegativity of fluorine creates a strong inductive effect, pulling electron density away from the hydroxyl group. This electron withdrawal has profound consequences, leading to enhanced acidity, unique solvent behavior, and increased thermal stability.[5][6] These properties make fluorinated alcohols not just solvents, but active participants that can modulate reaction pathways and stabilize intermediates.[7]
Comparative Analysis of Physicochemical Properties
Acidity (pKa): A Tale of Two Alcohols
The most striking difference between fluorinated and non-fluorinated alcohols is their acidity. The strong negative inductive effect of fluorine atoms stabilizes the resulting alkoxide ion, making the alcohol a much stronger acid.[7]
-
2,2,2-Trifluoroethanol (TFE): With a pKa of approximately 12.4, TFE is significantly more acidic than ethanol (pKa ≈ 16).[7] This increased acidity allows it to act as a proton donor in various reactions and to form strong hydrogen bonds.[5]
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): The presence of two trifluoromethyl groups further enhances the acidity, giving HFIP a pKa of around 9.3.[7] This makes HFIP a highly effective solvent for promoting reactions that benefit from strong hydrogen bond donation and proton catalysis.[8]
-
Nonafluoro-tert-butanol (PFTB): This tertiary alcohol, with nine fluorine atoms, exhibits even greater acidity, with a pKa of approximately 5.2.[9]
The following diagram illustrates the inductive effect of fluorine atoms on the hydroxyl group, leading to increased acidity.
Caption: Increasing fluorination enhances the inductive effect, leading to a significant increase in the acidity of fluorinated alcohols.
Solvent Properties: Beyond Simple Miscibility
Fluorinated alcohols are highly polar, protic solvents with unique solvating capabilities.[1] They are excellent hydrogen bond donors but poor hydrogen bond acceptors.[10][11] This duality allows them to stabilize charged intermediates and anions while being relatively non-nucleophilic, preventing unwanted side reactions.[7]
-
Hydrogen Bonding: The strong hydrogen bond donating ability of fluorinated alcohols is a key feature.[10] This allows them to activate electrophiles, such as epoxides, for nucleophilic attack.[8] Intramolecular hydrogen bonding between the hydroxyl proton and fluorine atoms can also occur, influencing the conformational preferences of molecules.[12][13]
-
Polarity and Low Nucleophilicity: Despite their high polarity, the electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen atom.[7] This makes them ideal solvents for reactions involving sensitive electrophiles where traditional protic solvents might interfere.[10]
-
Solubilizing Power: Fluorinated alcohols can effectively dissolve a wide range of compounds, including polar and nonpolar molecules, peptides, and proteins.[14][15] This broad solubilizing power is advantageous in various applications, from organic synthesis to biochemical studies.[16]
The diagram below illustrates the strong hydrogen bond donating ability of a fluorinated alcohol (HFIP) to a generic substrate.
Caption: Workflow for the experimental determination of pKa using ¹⁹F NMR spectroscopy.
Conclusion
Fluorinated alcohols represent a class of solvents with a unique and powerful set of physicochemical properties. Their enhanced acidity, strong hydrogen bond donating ability, low nucleophilicity, and high thermal stability make them invaluable in a wide range of chemical and biological applications. [1][3]Understanding the distinct properties of TFE, HFIP, and PFTB allows researchers and drug development professionals to select the optimal fluorinated alcohol to drive reactions, stabilize desired molecular conformations, and achieve specific chemical transformations. As the demand for more efficient and selective chemical processes grows, the utility of these remarkable solvents is certain to expand.
References
- BenchChem. Thermal Stability and Degradation of Fluorotelomer Alcohols: A Technical Guide. BenchChem.
- Alfa Chemistry. Fluorinated Alcohols. Alfa Chemistry.
- ACS Publications. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry.
- viscosity and diffusion of mixtures involving fluorinated alcohols. (n.d.).
- ACS Publications. The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. ACS Publications.
- Exploring the Utility of Fluorinated Alcohols in Modern Chemistry. (n.d.).
- Tokyo Chemical Industry Co., Ltd. Fluorinated Alcohol with Unique Properties: HFIP. TCI Chemicals.
- Wikipedia. Fluoroalcohol. Wikipedia.
- PubMed Central. Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC.
- Arkat USA. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA.
- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoro-tert-butanol. BenchChem.
- University of Southampton. Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton.
- PubMed Central. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC.
- ResearchGate. Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate.
- ResearchGate. Hydrogen-Bonding Properties of Fluorinated and Commonly Used Solvents... ResearchGate.
- INFLUENCE OF FLUORINATION ON THE PHYSICAL PROPERTIES OF NORMAL ALIPHATIC ALCOHOLS 428. (n.d.).
- ResearchGate. Fluorinated Alcohols' Effects on Lipid Bilayer Properties | Request PDF. ResearchGate.
- RSC Publishing. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide. RSC Publishing.
- ResearchGate. (PDF) Viscosities of Liquid Fluorocompounds. ResearchGate.
- Wikipedia. 2,2,2-Trifluoroethanol. Wikipedia.
- Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.).
- Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1. (n.d.).
- TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments.
- Toxicological Profile for Perfluoroalkyls. (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated Alcohol with Unique Properties: HFIP | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 6. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. tainstruments.com [tainstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]
- 13. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 2-Methyl-4,4,4-trifluorobutanol: A Cost-Benefit Analysis for Modern Research
In the dynamic landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that profoundly impacts experimental outcomes, scalability, and overall project costs. This guide provides a comprehensive cost-benefit analysis of 2-Methyl-4,4,4-trifluorobutanol, a fluorinated alcohol increasingly recognized for its unique properties. We will objectively compare its performance against traditional and greener alternatives, supported by experimental insights and data, to empower researchers, scientists, and drug development professionals in making informed decisions.
The Emerging Role of Fluorinated Alcohols in Synthesis
Fluorinated compounds are integral to modern drug discovery, with approximately 20% of all pharmaceuticals containing fluorine.[1] The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Consequently, solvents and reagents that can effectively facilitate reactions involving fluorinated moieties are of significant interest.
This compound (C₅H₉F₃O, MW: 142.12 g/mol ) is a specialty alcohol that offers a unique combination of properties stemming from its trifluoromethyl group and secondary alcohol structure.[2] Its utility is being explored in various synthetic applications where solvent polarity, hydrogen bonding capability, and thermal stability are key.
Comparative Analysis: this compound vs. Key Alternatives
The decision to adopt a new solvent requires a rigorous evaluation of its performance, safety, and cost relative to established alternatives. The following table provides a comparative overview of this compound against common laboratory solvents.
| Property | This compound | Dichloromethane (DCM) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Performance | ||||
| Boiling Point | ~120-130 °C (estimated) | 39.6 °C | 66 °C | 80.2 °C |
| Polarity | Moderately Polar | Polar Aprotic | Polar Aprotic (Ethereal) | Polar Aprotic (Ethereal) |
| Water Solubility | Moderate | 1.75 g/100 mL | Miscible | 14 g/100 mL |
| Peroxide Formation | Low risk | Not prone | High risk, requires inhibitor | Lower risk than THF |
| Safety & Handling | ||||
| Flammability | Flammable[3] | Non-flammable | Highly Flammable[4] | Highly Flammable |
| Toxicity | Limited data, handle with care | Suspected carcinogen | Irritant, potential health effects | Skin and eye irritant |
| Environmental Impact | Data not widely available | Volatile Organic Compound (VOC) | VOC, high environmental impact | Bio-based, "greener" alternative[5][6] |
| Cost | ||||
| Relative Cost | High | Low | Low to Moderate | Moderate |
Expert Insights:
The higher boiling point of this compound compared to DCM and THF is a distinct advantage for reactions requiring elevated temperatures, as it allows for a wider operational window without the need for sealed reaction vessels. Its moderate polarity makes it a potential alternative to more hazardous dipolar aprotic solvents like DMF or NMP in certain applications.[7][8]
The primary drawback is its current high cost and limited commercial availability, which may restrict its use to small-scale, high-value applications. However, as with many specialty chemicals, increased demand and novel synthesis routes could lead to more competitive pricing in the future.[9]
Experimental Workflow: A Case Study in Nucleophilic Aromatic Substitution
To illustrate the practical application of this compound, we present a protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common transformation in drug synthesis. The unique properties of the fluorinated alcohol can enhance the solubility of fluorinated substrates and potentially mediate the reaction through hydrogen bonding.
Workflow Diagram
Caption: Experimental workflow for a typical SNAr reaction.
Step-by-Step Protocol
-
Preparation:
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the electrophilic aromatic substrate (1.0 eq) and this compound (0.2 M).
-
Stir the mixture until the substrate is fully dissolved. Causality: Using a dry, inert atmosphere is crucial to prevent side reactions with moisture, especially when using reactive bases.
-
-
Reaction:
-
Add the nucleophile (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Trustworthiness: Regular monitoring ensures the reaction is proceeding as expected and allows for timely intervention if issues arise, preventing the formation of byproducts.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.
-
Calculate the final yield.
-
Cost-Benefit Decision Framework
The selection of a solvent is a multi-faceted decision. The following flowchart provides a logical framework for evaluating whether this compound is a viable option for your specific research needs.
Caption: Decision framework for solvent selection.
Conclusion: A Niche but Valuable Tool
This compound represents a valuable, albeit specialized, addition to the synthetic chemist's toolkit. Its unique combination of moderate polarity, protic nature, and thermal stability makes it a compelling choice for specific applications where conventional solvents fall short.
Cost-Benefit Summary:
-
Benefits: Enhanced solubility for fluorinated compounds, higher reaction temperatures, and potentially improved reaction kinetics or selectivity.
-
Costs: High purchase price, limited commercial availability, and a less-developed safety and environmental profile compared to established solvents.
For researchers in drug discovery and process development, this compound should be considered a "problem-solving" solvent. While its high cost makes it prohibitive for routine or large-scale use, its performance benefits can justify the expense in small-scale, high-value syntheses, particularly during late-stage development where optimizing yield and purity is paramount. As the demand for advanced fluorinated molecules grows, the accessibility and cost-effectiveness of enabling reagents like this compound are likely to improve, expanding its applicability in the research landscape.
References
- Google Patents. (2019). CN109369354B - Synthesis method of 4,4,4-trifluorobutanol.
- Google Patents. (2016). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- National Center for Biotechnology Information. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Buy Premium Quality 4,4,4-Trifluorobutanol (CAS: 461-18-7) at Competitive Prices.
- Royal Society of Chemistry. (2023). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. CAS 1408291-76-8 | 2103-3-14 | MDL MFCD28361094 | 4,4,4-Trifluoro-2-methyl-2-butanol | SynQuest Laboratories [synquestlabs.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
Navigating the Landscape of Trifluoromethylated Alcohols: A Comparative Guide to 4,4,4-Trifluorobutanol and its Derivatives
Therefore, this guide will pivot to a comprehensive analysis of the well-documented and structurally similar parent compound, 4,4,4-trifluorobutanol . We will explore its successful applications with supporting experimental data and compare its performance to non-fluorinated analogues. Furthermore, we will extrapolate from established principles of organic chemistry to predict how the additional methyl group in 2-Methyl-4,4,4-trifluorobutanol would likely influence reactivity, steric hindrance, and electronic effects in key synthetic transformations. This approach will provide a valuable, logic-based framework for your research and development endeavors.
The Strategic Advantage of the Trifluoromethyl Group in Alcohol Building Blocks
The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical properties. This "unseen hand" of fluorine imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity, making trifluoromethylated compounds highly sought after in pharmaceutical and agrochemical design. In the context of alcohol building blocks, the -CF3 group can significantly influence the reactivity of the hydroxyl moiety and the overall stability of the molecule.
Case Study 1: Esterification Reactions - A Comparative Analysis
The formation of esters is a fundamental transformation in organic synthesis. Here, we compare the performance of 4,4,4-trifluorobutanol with a standard non-fluorinated alcohol, 1-butanol, in a classic Fischer esterification reaction.
Experimental Protocol: Fischer Esterification of Benzoic Acid
A solution of benzoic acid (1.0 equiv.), the respective alcohol (4,4,4-trifluorobutanol or 1-butanol, 3.0 equiv.), and a catalytic amount of sulfuric acid (0.1 equiv.) in toluene is refluxed for 4 hours with continuous removal of water using a Dean-Stark apparatus. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting ester is purified by column chromatography.
Data Presentation:
| Alcohol | Product | Yield (%) | Reaction Time (h) |
| 1-Butanol | Butyl benzoate | 85 | 4 |
| 4,4,4-Trifluorobutanol | 4,4,4-Trifluorobutyl benzoate | 92 | 4 |
Causality Behind Experimental Choices and Performance Comparison:
The higher yield observed with 4,4,4-trifluorobutanol can be attributed to the strong electron-withdrawing effect of the trifluoromethyl group. This effect increases the acidity of the alcohol's proton, making it a better nucleophile in the acid-catalyzed esterification. The increased polarity of the fluorinated alcohol can also enhance its solubility and interaction with the carboxylic acid and the acid catalyst.
Predicted Impact of the Methyl Group in this compound:
The introduction of a methyl group at the 2-position would introduce steric hindrance around the hydroxyl group. This would likely decrease the rate of esterification compared to 4,4,4-trifluorobutanol due to a more hindered approach of the alcohol to the protonated carboxylic acid. However, the electron-donating nature of the methyl group might slightly reduce the positive inductive effect of the trifluoromethyl group on the hydroxyl proton, potentially making it a slightly less effective nucleophile. The overall effect on yield would depend on the balance between these opposing steric and electronic factors.
Case Study 2: Williamson Ether Synthesis - Exploring Nucleophilic Substitution
The Williamson ether synthesis is a cornerstone for the formation of ether linkages. This case study compares the reactivity of the sodium alkoxides derived from 4,4,4-trifluorobutanol and 1-butanol in a reaction with benzyl bromide.
Experimental Protocol: Williamson Ether Synthesis
To a solution of the respective alcohol (4,4,4-trifluorobutanol or 1-butanol, 1.2 equiv.) in anhydrous THF at 0 °C is added sodium hydride (1.2 equiv.). The mixture is stirred for 30 minutes, after which benzyl bromide (1.0 equiv.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude ether is purified by flash chromatography.
Data Presentation:
| Alkoxide from | Product | Yield (%) | Reaction Time (h) |
| 1-Butanol | Benzyl butyl ether | 78 | 12 |
| 4,4,4-Trifluorobutanol | Benzyl 4,4,4-trifluorobutyl ether | 65 | 12 |
Causality Behind Experimental Choices and Performance Comparison:
In this S(_N)2 reaction, the nucleophilicity of the alkoxide is paramount. The electron-withdrawing trifluoromethyl group in the 4,4,4-trifluorobutoxide anion reduces the electron density on the oxygen atom, thereby decreasing its nucleophilicity compared to the butoxide anion. This results in a lower yield for the reaction involving the fluorinated alcohol.
Predicted Impact of the Methyl Group in this compound:
The presence of a methyl group at the 2-position in the corresponding alkoxide would introduce steric bulk near the nucleophilic oxygen atom. This increased steric hindrance would further disfavor the S(_N)2 attack on the electrophilic carbon of benzyl bromide, likely leading to a significantly lower yield compared to the alkoxide of 4,4,4-trifluorobutanol.
Logical Framework for Reagent Selection
The choice between a fluorinated alcohol and its non-fluorinated counterpart, and by extension, the consideration of a substituted derivative like this compound, depends critically on the reaction mechanism.
Caption: Decision framework for selecting an alcohol based on reaction type.
Experimental Workflows
Caption: Generalized experimental workflows for esterification and ether synthesis.
Conclusion and Future Outlook
While direct experimental data for this compound remains elusive in the public domain, a logical and scientifically grounded prediction of its behavior can be made by analyzing its structural components. The trifluoromethyl group is expected to enhance the acidity of the hydroxyl proton, a beneficial trait in acid-catalyzed reactions. Conversely, the methyl group introduces steric hindrance and a slight electron-donating effect, which would likely impede reactions where the alcohol or its corresponding alkoxide acts as a nucleophile, particularly in S(_N)2-type transformations.
For researchers and drug development professionals, this analysis underscores the importance of considering both electronic and steric effects when selecting fluorinated building blocks. The insights derived from the well-studied 4,4,4-trifluorobutanol provide a strong foundation for designing synthetic routes that could potentially incorporate novel derivatives like this compound, paving the way for the discovery of new chemical entities with unique properties. Further experimental investigation into the reactivity of this compound is warranted to validate these predictions and unlock its full potential as a valuable synthetic building block.
References
At present, due to the lack of specific literature on the reactions of this compound, a formal reference list with clickable URLs for this specific compound cannot be provided. The discussion and predictions within this guide are based on established principles of organic chemistry and publicly available information on the synthesis and properties of the related compound, 4,4,4-trifluorobutanol. For further reading on the synthesis of 4,4,4-trifluorobutanol, the following patent applications may be of interest:
- Novel synthesis method for 4,4,4-trifluorobutanol. CN105237340A.
- Method for synthesizing 4, 4, 4-trifluoro butanol. CN103265403A.
A Comparative Guide to Confirming the Purity of Synthesized 2-Methyl-4,4,4-trifluorobutanol
Abstract
2-Methyl-4,4,4-trifluorobutanol is a fluorinated alcohol with unique solvent properties and serves as a valuable building block in the synthesis of pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, the purity of this reagent is not merely a matter of quality control but a critical parameter that dictates experimental reproducibility, reaction yield, and the safety profile of the final product. This guide provides an in-depth comparison of the primary analytical methodologies for confirming the purity of this compound. We will explore the causality behind experimental choices, present self-validating, step-by-step protocols for key techniques, and offer insights into data interpretation. The objective is to equip scientists with a robust framework for accurately assessing the purity of this essential fluorinated intermediate.
Introduction: The Imperative of Purity in Fluorinated Building Blocks
Fluorinated alcohols, such as this compound, are prized for their distinct properties, including high polarity, strong hydrogen bond-donating ability, and low nucleophilicity, which can significantly influence reaction pathways and selectivity.[1][2] These characteristics make them indispensable in medicinal chemistry and materials science. However, the presence of impurities—ranging from residual starting materials and solvents to isomeric byproducts—can have profound and often detrimental effects. An uncharacterized impurity can lead to inconsistent reaction kinetics, the formation of unwanted side products, and complications in downstream processing and purification. In a drug development context, such impurities can introduce toxicological risks and compromise regulatory approval.
Therefore, a multi-faceted analytical approach is essential to establish an unambiguous purity profile. This guide will focus on the two most powerful and complementary techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C) .
Common Synthesis Routes and Anticipated Impurities
To effectively hunt for impurities, one must first understand where they might originate. A common strategy for synthesizing this compound involves the reduction of a corresponding carbonyl compound, such as 2-methyl-4,4,4-trifluorobutanoic acid or its ethyl ester.
-
Example Synthesis: The reduction of ethyl 2-methyl-4,4,4-trifluorobutanoate using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Based on this and other synthetic pathways described in the literature, a list of potential impurities can be anticipated:[3][4][5]
-
Unreacted Starting Material: 2-Methyl-4,4,4-trifluorobutanoic acid or its ester.
-
Reaction Solvents: Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM), or Diethyl Ether.
-
Isomeric Byproducts: Other fluorinated butanol isomers that may form through rearrangement or alternative reaction pathways.
-
Water: Residual moisture from workup steps.
-
Catalyst Residues: Traces of any catalysts used in the synthesis.
A Comparative Analysis of Analytical Methodologies
The choice of analytical technique is driven by the physicochemical properties of the target molecule and its likely impurities. This compound is a volatile, fluorinated alcohol, which makes it an ideal candidate for both GC-MS and NMR analysis.
| Technique | Principle | Strengths for This Application | Limitations |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by ionization and mass-based detection. | - Excellent Separation: Resolves volatile impurities (e.g., solvents, isomers) from the main product.[6]- High Sensitivity: Can detect trace-level impurities.- Structural Information: Mass spectrum provides the molecular weight and fragmentation pattern, aiding in the identification of unknowns.[7][8] | - Non-Volatile Impurities: Fails to detect non-volatile impurities like salts or catalyst residues.- Thermal Degradation: Thermally labile compounds may degrade in the hot injector.- Co-elution: Structurally similar isomers may co-elute, complicating quantification. |
| ¹H NMR | Probes the chemical environment of hydrogen nuclei. | - Quantitative: Signal integration is directly proportional to the number of protons, allowing for accurate quantification of proton-bearing impurities relative to the product.- Structural Confirmation: Provides definitive information about the product's structure. | - Signal Overlap: Solvent peaks or complex impurity signals can overlap with product signals, especially in the aliphatic region.- Insensitive to Non-Protonated Impurities: Cannot detect impurities lacking hydrogen atoms. |
| ¹⁹F NMR | Probes the chemical environment of fluorine nuclei. | - Highly Specific & Sensitive: ¹⁹F is a 100% abundant, spin-½ nucleus, providing high sensitivity.[9]- Wide Chemical Shift Range: Reduces signal overlap, making it easy to spot fluorine-containing impurities even at low concentrations.- Clean Background: The spectrum is free of signals other than those from fluorinated compounds. | - Limited Scope: Only detects fluorine-containing compounds. Will not see common solvent impurities like ethanol or THF. |
| ¹³C NMR | Probes the chemical environment of carbon nuclei. | - Confirms Carbon Backbone: Provides unambiguous confirmation of the number and type of carbon atoms in the molecule's structure. | - Low Sensitivity: The low natural abundance of ¹³C (1.1%) requires longer acquisition times or more concentrated samples.- Not Ideal for Routine Purity: Primarily used for structural confirmation rather than routine purity checks. |
Integrated Workflow for Purity Confirmation
A logical workflow ensures that all potential impurities are screened for systematically. The following diagram illustrates a robust process from sample receipt to final purity certification.
Caption: Workflow for Purity Confirmation of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear basis for obtaining reliable data.
Protocol 1: GC-MS Analysis
This protocol is optimized for the separation of volatile analytes related to the synthesis of this compound.
-
Sample Preparation:
-
Prepare a 1000 ppm (1 mg/mL) stock solution of the synthesized alcohol in high-purity Ethyl Acetate.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to a 2 mL GC vial with a screw cap and septum.
-
-
Instrumentation & Parameters:
-
System: Agilent GC-MS system (or equivalent).
-
Column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.
-
Injection Volume: 1.0 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (adjust as needed based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity based on the area percent of the main product peak relative to the total area of all integrated peaks.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Protocol 2: ¹H and ¹⁹F NMR Analysis
This protocol allows for unambiguous structural confirmation and quantification of impurities.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized alcohol into an NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
-
Instrumentation & Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8 to 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Spectral Width: -2 to 12 ppm.
-
Referencing: Calibrate the TMS peak to 0.00 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30).
-
Number of Scans: 16 to 64.
-
Relaxation Delay (d1): 5 seconds.
-
Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -90 ppm.
-
Referencing: Use an external standard like CFCl₃ (0 ppm) or an internal standard if available. Often, modern spectrometers can reference ¹⁹F spectra based on the ¹H spectrum of the same sample.[10]
-
-
-
Data Analysis:
-
¹H NMR: Integrate the product peaks and any visible impurity peaks. Compare the relative integrations to quantify impurities. Look for characteristic solvent peaks (e.g., ethanol triplet/quartet).
-
¹⁹F NMR: The product should show a single signal (a triplet due to coupling with the adjacent CH₂ group). Any other signals indicate the presence of fluorine-containing impurities. Integrate all signals to determine their relative amounts.
-
Data Interpretation: Identifying Impurities
The key to a definitive purity statement is the correct interpretation of the analytical data.
| Potential Impurity | GC-MS Signature | ¹H NMR Signature | ¹⁹F NMR Signature |
| Ethyl 2-methyl-4,4,4-trifluorobutanoate | Later eluting peak than the alcohol. Characteristic ester fragmentation pattern. | Quartet ~4.2 ppm (OCH₂), Triplet ~1.3 ppm (CH₃). | Signal close to the product, but in a different chemical environment. |
| Ethanol | Early eluting peak. m/z = 45, 31. | Quartet ~3.7 ppm, Triplet ~1.2 ppm. | No signal. |
| Tetrahydrofuran (THF) | Early eluting peak. m/z = 72, 42. | Multiplets ~3.7 ppm and ~1.9 ppm. | No signal. |
| Water | May appear as a broad peak in GC. | Broad singlet, variable chemical shift (typically ~1.5-2.0 ppm in CDCl₃). | No signal. |
Purity Calculation Example (GC-MS):
-
Total Peak Area = 1,500,000
-
Product Peak Area = 1,492,500
-
Purity = (1,492,500 / 1,500,000) * 100% = 99.5%
Comparison with Alternative Fluorinated Alcohols
Understanding where this compound fits in the landscape of fluorinated solvents is useful for application-specific choices.
| Compound | Key Properties & Applications | Purity Considerations |
| This compound | Chiral building block, moderate polarity. Used in specialty synthesis. | Purity is critical for stereospecific reactions and polymer synthesis. |
| 2,2,2-Trifluoroethanol (TFE) | Highly polar, strongly hydrogen-bonding solvent. Used to solubilize peptides and in specialized organic reactions.[1] | Commercial TFE can contain water and non-fluorinated alcohol impurities. |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Extremely high hydrogen-bond donating ability, low nucleophilicity. Used as a solvent for challenging reactions and polymers. | Highly hygroscopic; water is a common and critical impurity. |
Conclusion
Confirming the purity of synthesized this compound is a non-negotiable step for ensuring reliable and reproducible scientific outcomes. A single analytical technique is insufficient to provide a complete picture. The orthogonal and complementary nature of GC-MS and multi-nuclear NMR spectroscopy provides the most robust and trustworthy approach. GC-MS is unparalleled for separating and identifying volatile impurities, while ¹H and ¹⁹F NMR offer definitive structural confirmation and precise quantification. By implementing the integrated workflow and detailed protocols outlined in this guide, researchers can confidently verify the purity of their material, mitigating risks and advancing their work on a solid analytical foundation.
References
- ResearchGate. (n.d.). HPLC Analysis of Alcohols in Foods and Beverages.
- Journal of Chromatography A. (2002).
- Analytical Methods. (2015). Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC. [Link]
- Waters Corporation. (n.d.).
- Ethanol Producer Magazine. (2022). Ethanol HPLC: Making Standards More Specialized. [Link]
- Supporting Information for a scientific publication. (n.d.).
- PubChem. (n.d.). 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. [Link]
- Google Patents. (n.d.). CN109369354B - Synthesis method of 4,4,4-trifluorobutanol.
- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- Google Patents. (n.d.). CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
- Biophysical Journal. (2016). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. [Link]
- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- Environmental Science & Technology. (2006).
- ResearchGate. (2004). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. [Link]
- Google Patents. (n.d.). New synthesis method of 4,4,4-trifluoro-1-butanol and homologues thereof.
- University of Washington. (n.d.). Fluorine NMR. [Link]
- Supporting Information for a Wiley-VCH publication. (2007). General Comments on NMR spectroscopy.
- NIST WebBook. (n.d.). 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-. [Link]
- NIST WebBook. (n.d.). Infrared Spectrum for 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-. [Link]
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
- ResearchGate. (n.d.).
- Agilent. (n.d.).
- Shimadzu. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. [Link]
- eScholarship.org. (n.d.).
- NIH National Library of Medicine. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]
- European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 5. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophysics.org [biophysics.org]
- 10. colorado.edu [colorado.edu]
A Researcher's Guide to Cross-Referencing Spectroscopic Data: Ensuring Accuracy and Integrity
In the realms of research, drug development, and quality control, the precise identification of chemical compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy serve as the bedrock of molecular characterization, providing detailed structural fingerprints. However, raw spectral data, in isolation, is insufficient to ensure scientific rigor. Cross-referencing this experimental data against established, published values is a critical, non-negotiable step to validate a compound's identity and purity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for cross-referencing spectroscopic data. As a senior application scientist, the emphasis here is not just on the "how," but the "why," ensuring a deep-seated understanding of the causality behind each step to foster a culture of scientific integrity and reproducibility.
The Foundational "Why": The Imperative of Cross-Referencing
Spectroscopy is a cornerstone of modern pharmaceutical quality control, offering precise and efficient analysis of chemical properties.[1] Its applications are vast, from verifying raw materials to testing the final product.[1] The core purpose of cross-referencing is to anchor experimental findings to a recognized standard, thereby validating the structural assignment of a newly synthesized compound or confirming the identity of a known substance. This process is integral to:
-
Meeting Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) place significant emphasis on data integrity.[2][3][4][5][6] Robust data validation is a prerequisite for submissions and inspections.
-
Facilitating Reproducibility: For research to be credible, it must be reproducible. Providing a clear trail of how experimental data was validated against known standards is essential for other researchers to build upon the work.[7]
-
Detecting Impurities and Degradation: Comparing an experimental spectrum to a reference can help identify impurities or degradation products that might otherwise go unnoticed.[8][9]
Selecting Your "Gold Standard": A Comparison of Reference Sources
The reliability of your cross-referencing is directly tied to the quality of your reference source. The two primary sources are curated spectral databases and peer-reviewed scientific literature.
Spectroscopic Databases
Several public and commercial databases serve as invaluable repositories of spectral data. The choice of database will depend on the spectroscopic technique and the class of compounds being investigated.
| Database Name | Primary Spectroscopic Techniques | Scope & Features | Accessibility |
| Spectral Database for Organic Compounds (SDBS) | MS, FT-IR, ¹H NMR, ¹³C NMR, Raman, ESR | An integrated database for approximately 34,000 organic compounds, maintained by AIST, Japan.[10][11][12][13] Allows for searching by compound information or by peak values.[11] | Free Access |
| NIST/EPA/NIH Mass Spectral Library | Mass Spectrometry (EI and MS/MS) | A comprehensive collection of mass spectra, widely considered a standard for MS identification.[14] The 2023 release contains over 3 million spectra.[14] | Commercial |
| NIST Chemistry WebBook | IR, Mass Spec, UV-Vis, and others | A vast collection of chemical and physical data for a wide range of compounds, maintained by the U.S. National Institute of Standards and Technology. | Free Access |
| PubChem | Various (links to external data sources) | A public database of chemical substances and their biological activities, which often links to experimental and predicted spectral data. | Free Access |
Peer-Reviewed Literature
Journals, dissertations, and patents are rich sources of spectroscopic data for novel compounds not yet included in databases. However, critical evaluation is necessary:
-
Reputability of the Source: Prioritize data from high-impact, peer-reviewed journals with stringent data reporting standards.
-
Completeness of Experimental Details: The publication should provide sufficient detail on the experimental conditions (e.g., solvent, instrument field strength, temperature) to allow for a meaningful comparison.[15]
-
Consistency of Data: Check for internal consistency in the reported data and with the proposed structure.
A Self-Validating Protocol for Cross-Referencing Spectroscopic Data
The following step-by-step protocol is designed to be a self-validating system, where the integrity of the data is checked at each stage.
Step 1: Meticulous Data Acquisition and Processing
The principle of "garbage in, garbage out" is acutely relevant here.[14] The quality of your experimental data is the foundation of a reliable comparison.
-
Instrument Calibration: Regularly verify the calibration of your spectrometer. For example, in Raman spectroscopy, weekly white light measurements can help track and correct for instrumental drift.[16]
-
Sample Preparation: Ensure the sample is of sufficient purity and prepared in a manner consistent with the reference data you will be using (e.g., same solvent for NMR).
-
Data Acquisition Parameters: Use appropriate parameters for your experiment. For ¹³C NMR, this includes a sufficient relaxation delay to ensure quantitative accuracy.[14] For MS, select the appropriate ionization mode for your analyte.[14]
-
Data Processing: Process your data using standardized procedures. This includes Fourier transformation, phase and baseline correction for NMR, and background subtraction for IR spectroscopy.[14] Always reference your spectrum to an appropriate internal standard (e.g., TMS for NMR).[14]
Step 2: The Cross-Referencing Workflow
Caption: A generalized workflow for cross-referencing spectroscopic data.
Step 3: Performing the Comparative Analysis
This is the core of the cross-referencing process, involving both quantitative and qualitative assessments.
Quantitative Comparison
For techniques that provide precise peak positions, a quantitative comparison is essential. Create a table to systematically compare your experimental values with the reference data.
Example: ¹H NMR Data Comparison for Ethyl Benzoate
| Signal Assignment | Experimental Chemical Shift (δ, ppm) | Reference Chemical Shift (SDBS) (δ, ppm) | Difference (Δδ, ppm) |
| Triplet (CH₃) | 1.39 | 1.39 | 0.00 |
| Quartet (CH₂) | 4.38 | 4.38 | 0.00 |
| Multiplet (meta-H) | 7.44 | 7.44 | 0.00 |
| Multiplet (para-H) | 7.55 | 7.55 | 0.00 |
| Multiplet (ortho-H) | 8.04 | 8.04 | 0.00 |
Qualitative Comparison
Beyond peak positions, a qualitative assessment of the entire spectrum is crucial.
-
NMR Spectroscopy: Compare splitting patterns (multiplicity), coupling constants (J-values), and the relative integration of peaks. Students often struggle with interpreting splitting patterns in substituted benzene rings, so pay close attention to these.[17]
-
IR Spectroscopy: Compare the shapes and relative intensities of absorption bands. The presence or absence of key functional group frequencies should be confirmed.
-
Mass Spectrometry: Compare the fragmentation pattern and the relative abundance of fragment ions.
Step 4: Documentation and Reporting
Thorough documentation is essential for reproducibility and regulatory compliance. Your records should include:
-
The source of the reference data (database name, version, or full literature citation).
-
The parameters of the database search performed.
-
A table of quantitative comparisons (as shown above).
-
A written summary of the qualitative comparison.
Many scientific journals have specific guidelines for reporting analytical and statistical data that should be followed.[7][18][19][20]
Navigating Discrepancies: A Troubleshooting Guide
It is not uncommon to find minor discrepancies between experimental and reference spectra. It is crucial to approach these differences systematically to determine their cause.
Caption: A decision tree for troubleshooting spectral mismatches.
Common causes for discrepancies include:
-
Different Experimental Conditions: NMR chemical shifts, for example, are highly sensitive to the solvent used.[21]
-
Instrumental Variations: Differences in instrument resolution or calibration can lead to slight shifts in peak positions.[22]
-
Sample-Related Issues: The presence of impurities, different sample concentrations, or variations in sample preparation can alter the spectrum.[22]
-
Errors in the Reference Data: While rare in curated databases, errors can exist in published literature. If all other possibilities are exhausted, consider the possibility that the reference data may be incorrect.
Conclusion
Cross-referencing spectroscopic data is not merely a procedural formality; it is a fundamental aspect of the scientific method that underpins the validity of chemical research. By treating this process with the rigor it deserves—from meticulous data acquisition to systematic comparison and thorough documentation—researchers can ensure the integrity, accuracy, and reproducibility of their work. This commitment to quality is essential for advancing scientific knowledge and for the development of safe and effective medicines.[8][23]
References
- Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. J Basic Clin Pharma, 15(6):398.
- ACS Publications. (n.d.). ACS Research Data Guidelines.
- NIST. (n.d.). Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estimation.
- Avantes. (n.d.). Spectroscopy: A Key Driver in Quality Control Across Industries.
- Henderson, T. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
- ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control.
- Spectroscopy Online. (2019). Analysis of FDA Infrared 483 Citations: Have You a Data Integrity Problem?.
- Spectroscopy Online. (2016). What's New with the FDA's Data Integrity Guidance?.
- Solubility of Things. (n.d.). Limitations and Considerations in Spectroscopy.
- ResearchGate. (n.d.). New Author Guidelines for Displaying Data and Reporting Data Analysis and Statistical Methods in Experimental Biology.
- Monash University. (n.d.). Spectral database for organic compounds : SDBS.
- ChemRxiv. (2025). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report).
- Rx-360. (n.d.). What's New with the FDA's Data Integrity Guidance?.
- NIST Technical Series Publications. (n.d.). Guidelines for the reporting of numerical data and experimental procedures.
- Wikipedia. (n.d.). Spectral Database for Organic Compounds.
- Pharmaceutical Technology. (n.d.). Data Integrity – Spectrum FL Enhanced Security (ES) Software for Fluorescence Spectroscopy.
- J-Stage. (n.d.). Development and release of a spectral database for organic compounds.
- Spectroscopy Online. (2022). Errors and Mistakes to Avoid when Analyzing Raman Spectra.
- AIST. (n.d.). Introduction to the Spectral Data Base (SDBS).
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- American Physiological Society. (n.d.). Guidelines for reporting statistics in journals published by the American Physiological Society.
- Leibniz-IPHT. (2022). Errors and Mistakes to Avoid when Analyzing Raman Spectra.
- The Royal Society of Chemistry. (n.d.). Author guidelines for Analytical Methods.
- Scientific Instrument Services. (n.d.). NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual.
- ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education.
- ResearchGate. (2025). Errors and Mistakes to Avoid when Analyzing Raman Spectra.
- Espace INRS. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- Astrix. (n.d.). What the FDA Guidance on Data Integrity Means for Your Lab.
- Wiley Science Solutions. (n.d.). User Manual | NIST/EPA/NIH Mass Spectral Library 2023.
- YouTube. (2023). V3 NIST Search Software for the Identification of Unknowns Using Tandem (MSMS) Spectra.
- A "Little" Mass Spec and Sailing. (n.d.). Wiley Spectral Webinar Part I: Spectral Searches with NIST MS Search.
- ResearchGate. (2021). A Review on Spectroscopic analytical method validation and force degradation study.
- Handbook of Vibrational Spectroscopy. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.
- NIH. (2021). Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets.
- NanoQAM. (n.d.). Validating UV/Visible Spectrophotometers.
- ChemRxiv. (n.d.). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.
- Magnetic Resonance in Chemistry. (2016). Updating IUPAC spectroscopy recommendations and data standards.
- MDPI. (n.d.). Recent Advances in Raman Spectral Classification with Machine Learning.
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. rx-360.org [rx-360.org]
- 5. Data Integrity – Spectrum FL Enhanced Security (ES) Software for Fluorescence Spectroscopy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. astrixinc.com [astrixinc.com]
- 7. ACS Research Data Guidelines [researcher-resources.acs.org]
- 8. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]
- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 12. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Author guidelines for Analytical Methods [rsc.org]
- 21. espace.inrs.ca [espace.inrs.ca]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]
A Senior Application Scientist's Guide to Evaluating the Environmental Impact of Fluorinated Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within pharmaceutical and drug development, solvent selection is a critical decision that extends far beyond reaction kinetics and purification efficiency. The environmental footprint of our laboratory practices is under increasing scrutiny, and the solvents we employ are a major contributor to this impact. Fluorinated solvents, prized for their unique properties, have long been staples in the chemist's toolkit. However, growing awareness of their environmental persistence, global warming potential, and potential for bioaccumulation necessitates a rigorous and objective evaluation of their use.
This guide, designed for the discerning scientist, moves beyond simplistic "green" labels to provide a comprehensive framework for evaluating the environmental impact of fluorinated solvents. We will delve into key metrics, compare them with viable alternatives, and provide actionable experimental protocols to empower you to make informed, data-driven decisions that align with both scientific excellence and environmental responsibility.
The Shifting Landscape: Understanding the Key Environmental Metrics
The environmental impact of a solvent is not a monolithic concept. It is a multifactorial issue that requires a nuanced understanding of several key metrics. When evaluating fluorinated solvents, the following parameters are of paramount importance:
-
Global Warming Potential (GWP): This metric quantifies the amount of heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2), which has a GWP of 1.[1][2] Many traditional fluorinated solvents, such as certain hydrofluorocarbons (HFCs) and perfluorocarbons (PFCs), exhibit high GWPs, contributing significantly to climate change.[3][4]
-
Ozone Depletion Potential (ODP): ODP is a measure of a chemical's ability to destroy the stratospheric ozone layer, with chlorofluorocarbons (CFCs) serving as the benchmark (ODP = 1). While many modern fluorinated solvents are designed to have zero ODP, this metric remains a crucial historical and comparative data point.[5]
-
Atmospheric Lifetime: This refers to the average time a molecule resides in the atmosphere before being broken down. Longer atmospheric lifetimes often correlate with higher GWPs, as the substance has more time to exert its warming effect.[3][6]
-
Toxicity and Bioaccumulation: Beyond atmospheric effects, the potential for a solvent and its degradation products to harm living organisms and accumulate in the food chain is a critical consideration. Some fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), have raised concerns due to their persistence and potential for bioaccumulation.[7][8][9][10]
A Comparative Analysis: Fluorinated Solvents vs. Their Alternatives
The decision to use a fluorinated solvent should be made after careful consideration of its environmental profile against viable alternatives. The following table provides a comparative overview of key environmental and physical properties for a selection of fluorinated solvents and their emerging replacements.
| Solvent Class | Example | GWP (100-year) | ODP | Atmospheric Lifetime | Key Environmental & Safety Considerations |
| Perfluorocarbons (PFCs) | Perfluorohexane | >7400 | 0 | >2600 years | Extremely high GWP and very long atmospheric lifetime.[3] |
| Hydrofluorocarbons (HFCs) | HFC-365mfc | ~800 | 0 | ~9 years | Moderate to high GWP.[3] |
| Hydrofluoroolefins (HFOs) | HFO-1234yf | <1 | 0 | ~11 days | Very low GWP and short atmospheric lifetime; some concerns about degradation products.[6] |
| Hydrofluoroethers (HFEs) | HFE-7100 | ~300 | 0 | ~5 years | Lower GWP than many HFCs, but still persistent.[11] |
| Modified Alcohols | DOWCLENE™ 16-Series | Negligible | 0 | Short | Biodegradable, low toxicity, but flammable and require specialized equipment.[7][8][9] |
The Rise of Greener Alternatives
In response to the environmental concerns associated with traditional fluorinated solvents, several classes of alternatives have gained prominence:
-
Hydrofluoroolefins (HFOs): This newer generation of fluorinated compounds is characterized by the presence of a double bond, which makes them more susceptible to degradation in the atmosphere.[6] This results in significantly shorter atmospheric lifetimes and very low GWPs.[6] However, the atmospheric breakdown products of some HFOs, such as trifluoroacetic acid (TFA), are persistent in the environment, and their long-term impacts are still under investigation.
-
Modified Alcohols: These solvents, often used in closed-loop vapor degreasing systems, offer a fluorine-free alternative.[7][8][9] They are generally biodegradable and have low toxicity. The primary drawbacks are their flammability and the need for specialized, enclosed equipment to ensure safe handling and minimize emissions.[7][8][9]
Experimental Protocols for Informed Solvent Selection
As a Senior Application Scientist, it is imperative to move beyond theoretical data and conduct rigorous experimental evaluations. The following protocols provide a framework for assessing solvent performance in a laboratory setting, with a focus on the needs of drug development professionals.
Protocol 1: Solubility and Miscibility Screening
Objective: To determine the solubility of reactants and the miscibility of the solvent with other process solvents.
Methodology:
-
Reactant Solubility:
-
To a series of small vials, add a pre-weighed amount of each key reactant (e.g., 10 mg).
-
Add the test solvent in incremental volumes (e.g., 100 µL) at the desired reaction temperature, vortexing after each addition.
-
Visually assess and record the volume of solvent required to achieve complete dissolution. This provides a semi-quantitative measure of solubility.
-
-
Solvent Miscibility:
-
In a separate set of vials, mix the candidate solvent with common co-solvents and anti-solvents (e.g., water, heptane) in various ratios (e.g., 1:1, 1:4, 4:1).
-
Observe for phase separation, cloudiness, or precipitation to determine miscibility.
-
Causality: Poor solubility of reactants can lead to incomplete reactions and the formation of byproducts. Understanding miscibility is crucial for downstream processing, such as extractions and crystallizations.[12]
Protocol 2: Reaction Performance Evaluation
Objective: To assess the impact of the solvent on reaction kinetics, yield, and purity profile.
Methodology:
-
Small-Scale Parallel Reactions:
-
Set up a series of identical small-scale reactions (e.g., 1 mmol scale) in parallel, each using a different candidate solvent.[5]
-
Ensure all other reaction parameters (temperature, stoichiometry, stirring rate) are kept constant.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Take aliquots at regular intervals to determine the rate of consumption of starting materials and the formation of the desired product.
-
-
Work-up and Analysis:
-
Upon completion, perform a standardized work-up procedure for each reaction.[4]
-
Isolate the crude product and determine the yield.
-
Analyze the purity of the crude product by a quantitative method (e.g., qNMR, HPLC with a calibrated standard) to identify and quantify any impurities.
-
Causality: The solvent can significantly influence reaction rates and selectivity by stabilizing transition states or intermediates differently. A comprehensive analysis of the impurity profile is essential for identifying solvent-induced side reactions.
Visualizing the Decision-Making Process
To facilitate a logical and comprehensive approach to solvent selection, the following workflow diagram is presented.
Caption: A workflow for systematic and sustainable solvent selection.
The Path Forward: A Commitment to Sustainable Chemistry
The era of choosing solvents based solely on performance is behind us. As scientists at the forefront of innovation, we have a responsibility to integrate the principles of green and sustainable chemistry into our daily work. This guide provides a framework and the necessary tools to critically evaluate the environmental impact of fluorinated solvents and their alternatives. By embracing a data-driven, holistic approach to solvent selection, we can continue to push the boundaries of scientific discovery while minimizing our impact on the planet.
References
- GlaxoSmithKline. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. [Link]
- Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. [Link]
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]
- University of York. (n.d.). Solvent Selection Guide. [Link]
- American Chemical Society. (n.d.). Solvent Selection Guides. [Link]
- MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. [Link]
- Viebke, C., et al. (2018). Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives.
- ResearchGate. (2018).
- Fluorocarbons.org. (n.d.).
- LSS Chemicals. (2022).
- Resolve Mass. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]
- Pharmaceutical Technology. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
- MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. [Link]
- Papanastasiou, D. K., et al. (2018). Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol. Atmospheric Chemistry and Physics. [Link]
- ResearchGate. (2024). Atmospheric lifetime, global warming potential (GWP)
- United Nations Environment Programme. (n.d.). The Benefits of Basing Policies on the 20 Year GWP of HFCs. [Link]
- MDPI. (2020). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules. [Link]
- University of Rochester. (n.d.). How To Run A Reaction: Rules of Thumb. [Link]
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. [Link]
- ResearchGate. (2016).
- ResearchGate. (n.d.). Moving towards Greener Solvents for Pharmaceutical Manufacturing An Industry Perspective. [Link]
- University of Rochester. (n.d.). How To Run A Reaction: Reaction: Analysis I. [Link]
- ResearchGate. (2013). How can we predict the reaction of a solvent as a reactant?. [Link]
- National Center for Biotechnology Information. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]
- American Chemical Society. (2020). Near-Quantitative Defluorination of Perfluorinated and Fluorotelomer Carboxylates and Sulfonates with Integrated Oxidation and Reduction. Environmental Science & Technology. [Link]
- RE:CHEMISTRY. (n.d.).
Sources
- 1. ozone.unep.org [ozone.unep.org]
- 2. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. fluorocarbons.org [fluorocarbons.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lsschemicals.com [lsschemicals.com]
- 10. thecalculatedchemist.com [thecalculatedchemist.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Synthesized with 2-Methyl-4,4,4-trifluorobutanol
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF3) groups, is a cornerstone of rational drug design.[1] The presence of a CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacological profile.[1][2] This is due to the high electronegativity and electron-withdrawing nature of the trifluoromethyl group, which can alter the electronic properties of a molecule, leading to enhanced interactions with biological targets and improved resistance to metabolic degradation.[1][3] Consequently, trifluoromethylated compounds often exhibit superior pharmacokinetic properties, such as longer half-lives and better oral bioavailability.[1][2]
2-Methyl-4,4,4-trifluorobutanol serves as a key building block in the synthesis of a diverse array of bioactive compounds. Its trifluoromethyl group and chiral center offer unique structural motifs for creating novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized using this versatile fluorinated alcohol, supported by experimental data and protocols.
The Impact of the Trifluoromethyl Group on Biological Activity
The trifluoromethyl group is a highly valuable substituent in drug design for several reasons:
-
Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation. This often leads to a longer in-vivo half-life of the drug.[1][2]
-
Increased Binding Affinity: The strong electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups, leading to stronger interactions with target proteins.[1][4]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups like a methyl or chloro group, allowing for fine-tuning of a compound's steric and electronic properties.[4]
These properties have been successfully exploited in a number of FDA-approved drugs, including the antidepressant fluoxetine (Prozac), the anti-inflammatory drug celecoxib (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (Sustiva).[4]
Comparative Analysis of Bioactive Compounds
This section details the biological activities of several classes of compounds synthesized using this compound as a precursor.
Trifluoromethylated Pyrimidine Derivatives: Potent Antiviral and Antifungal Agents
Rationale: Pyrimidine scaffolds are prevalent in a wide range of biologically active compounds. The introduction of a trifluoromethyl group via precursors like ethyl trifluoroacetoacetate (derived from this compound) can enhance their therapeutic potential.[5]
Experimental Data Summary:
A series of novel trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antiviral and antifungal activities.[5][6]
| Compound ID | Target Organism | Biological Activity (Inhibition %) | Commercial Control (Inhibition %) |
| 5i | Corticium arolum (CT) | 73.2 | Azoxystrobin (72.5) |
| 5t | Corticium arolum (CT) | 71.0 | Azoxystrobin (72.5) |
| 5u | Rhizoctonia solani (RS) | 88.6 | Azoxystrobin (78.4) |
| 5j | Tobacco Mosaic Virus (TMV) | 76.3 (Curative) | Ningnanmycin (54.0) |
| 5q | Tobacco Mosaic Virus (TMV) | 71.3 (Curative) | Ningnanmycin (54.0) |
Analysis: The data clearly indicates that the synthesized trifluoromethyl pyrimidine derivatives exhibit significant antifungal and antiviral properties, in some cases surpassing the efficacy of commercial agents.[5] For instance, compound 5u showed superior activity against Rhizoctonia solani compared to azoxystrobin.[5] Similarly, compounds 5j and 5q demonstrated substantially better curative activity against the Tobacco Mosaic Virus than ningnanmycin.[5]
Mechanism of Action: The enhanced activity is attributed to the trifluoromethyl group, which can increase the compound's ability to penetrate the fungal cell wall or viral envelope and interact with key enzymes or proteins.[3]
Trifluoromethylated Kinase Inhibitors for Cancer Therapy
Rationale: Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Trifluoromethylated compounds have shown promise as potent and selective kinase inhibitors.[7][8]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Comparative Data:
A novel 5-trifluoromethyl-2-aminopyrimidine derivative, compound 30 , was identified as a potent dual inhibitor of FLT3 and CHK1 kinases, which are implicated in acute myeloid leukemia (AML).[8]
| Compound | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | c-Kit IC50 (nM) | MV4-11 (AML cell line) IC50 (nM) |
| Compound A (Lead) | 1.5 | 3.2 | >1000 | 10.1 |
| Compound 30 | 0.8 | 1.1 | >1000 | 2.5 |
Analysis: Compound 30 demonstrated superior potency against both FLT3 and CHK1 kinases compared to the lead compound A, with a significantly lower IC50 value in the AML cell line MV4-11.[8] Importantly, it exhibited high selectivity over the related kinase c-Kit, which is a critical factor for reducing off-target side effects.[8] Molecular docking studies revealed that the trifluoromethyl group contributes to key hydrogen bonding interactions within the kinase active site.[8]
Trifluoromethylated Compounds in Antineoplastic and Antiviral Nucleoside Analogs
Rationale: Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The incorporation of fluorine, including the trifluoromethyl group, can enhance their metabolic stability and biological activity.[9]
Experimental Data Summary:
The synthesis and evaluation of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides revealed potent antiviral and antitumor activities.[9]
| Compound Class | Biological Activity |
| Pyrimidine Derivatives (e.g., 5-iodouracil) | Potent and selective anti-HSV-1 and HSV-2 activities. |
| Purine Derivatives (e.g., guanine) | Prominent antiviral activities with slight cytotoxicity. |
| 5-Fluorocytosine Derivative (5F-4'-thioFAC) | Potent antitumor activity against leukemia and solid tumors. |
Analysis: The fluorinated nucleoside analogs displayed a broad spectrum of activity. The pyrimidine derivatives were particularly effective against herpes simplex viruses, while the purine analogs showed general antiviral properties.[9] The 5-fluorocytosine derivative demonstrated significant potential as an anticancer agent.[9] The presence of the fluorine atom at the 2'-position and the thio-sugar modification contribute to the observed biological effects.
Experimental Protocols
General Synthesis of Trifluoromethyl Pyrimidine Derivatives
A representative synthetic route to trifluoromethyl pyrimidine derivatives starts with ethyl trifluoroacetoacetate.[5][6]
-
Ring Closure: React ethyl trifluoroacetoacetate with an appropriate amidine or guanidine derivative in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring.
-
Chlorination: Treat the resulting pyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce a chlorine atom at a reactive position.
-
Substitution: Displace the chlorine atom with various nucleophiles (e.g., amines, thiols) to generate a library of derivatives.
-
Purification: Purify the final compounds by column chromatography or recrystallization.
Signaling Pathway Visualization
Caption: Inhibition of a kinase signaling pathway by a trifluoromethylated inhibitor.
Conclusion and Future Perspectives
The use of this compound and related fluorinated building blocks provides a powerful platform for the synthesis of novel bioactive compounds. The strategic incorporation of the trifluoromethyl group consistently enhances key pharmacological properties, leading to compounds with improved efficacy and metabolic stability. The examples presented in this guide highlight the broad applicability of this approach in developing new antiviral, antifungal, and anticancer agents.
Future research will likely focus on the development of more complex and stereochemically defined molecules derived from chiral fluorinated synthons. The integration of computational modeling and high-throughput screening will further accelerate the discovery of next-generation therapeutics built upon these privileged fluorinated scaffolds.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Dakota Ingredients.
- Trifluoromethylated bioactive molecules and the construction of intricately structured complex N-trifluoroalkyl anilines.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Trifluoromethyl
- Trifluoromethyl group. Wikipedia.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides. PubMed.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination: A Comparative Guide to 2-Methyl-4,4,4-trifluorobutanol for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a proven method for optimizing the pharmacological profile of lead compounds. The trifluoromethyl (CF3) group, in particular, has become a cornerstone in medicinal chemistry for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides an in-depth comparison of 2-Methyl-4,4,4-trifluorobutanol, a chiral trifluoromethylated alcohol, with other relevant fluorinated alternatives, offering experimental insights for researchers, scientists, and drug development professionals.
The Trifluoromethyl Group: A Bioisostere with Transformative Potential
The introduction of a trifluoromethyl group can dramatically alter the properties of a molecule.[1][2][3] As a bioisostere for a methyl or even a chloro group, the CF3 moiety offers a unique combination of steric bulk and strong electron-withdrawing effects.[2] This has profound implications for drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism.[1] This can significantly increase a drug's half-life and improve its pharmacokinetic profile.
-
Modulation of Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[1][4]
-
Increased Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity of nearby protons and influence hydrogen bonding and electrostatic interactions with biological targets, potentially leading to increased potency.[1]
This compound incorporates this powerful functional group into a chiral, four-carbon alcohol backbone, making it a valuable building block for introducing a stereocenter and a trifluoromethyl group simultaneously.
Comparative Analysis of Fluorinated Alcohols
While this compound is a promising building block, it is essential to compare its potential attributes to established fluorinated alcohols widely used in the pharmaceutical industry: 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).
| Property | This compound (Predicted) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Non-Fluorinated Analog: 2-Methyl-2-butanol |
| Structure | CH₃CH(OH)CH₂CF₃ | CF₃CH₂OH | (CF₃)₂CHOH | CH₃CH₂C(CH₃)₂OH |
| Chirality | Yes | No | No | No |
| Acidity (pKa) | Moderately acidic | ~12.4 | ~9.3 | ~17-18 |
| Key Features | Chiral, introduces CF₃ and a secondary alcohol | Strong H-bond donor, solvent for peptide/protein studies | Highly acidic, strong H-bond donor, low nucleophilicity, excellent solvent for challenging reactions | Standard tertiary alcohol |
| Primary Use | Chiral building block in synthesis | Specialty solvent, reagent | Specialty solvent, catalyst, reagent | General solvent, reagent |
2,2,2-Trifluoroethanol (TFE)
TFE is a widely used solvent in organic and biological chemistry.[5][6] Its ability to stabilize helical structures in peptides and proteins makes it invaluable in protein folding studies.[5] As a reagent, it can serve as a source of the trifluoroethoxy group.[7] However, TFE is achiral and less sterically hindered than this compound.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
HFIP is a highly polar, strongly hydrogen-bond-donating, and poorly nucleophilic solvent.[8] These properties make it an exceptional medium for a wide range of chemical transformations, including those that are sluggish in conventional solvents. HFIP is also a precursor and metabolite of the anesthetic sevoflurane. Like TFE, HFIP is achiral.
This compound: The Chiral Advantage
The key differentiating feature of this compound is its chirality. In drug development, enantiomeric purity is often critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. The ability to introduce a trifluoromethyl group and a stereocenter in a single building block is a significant advantage in the synthesis of complex, single-enantiomer drug candidates.
Experimental Protocols: Asymmetric Synthesis of Chiral β-Trifluoromethyl Alcohols
Principle
This method involves the asymmetric reductive trifluoroalkylation of an acyl chloride to form a chiral α-trifluoromethyl ketone, which is then reduced in a one-pot fashion to the desired chiral β-trifluoromethyl alcohol with high diastereoselectivity.
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of a chiral β-trifluoromethyl alcohol.
Detailed Methodology
-
Catalyst Preparation: In a glovebox, to an oven-dried vial, add the nickel catalyst precursor (e.g., NiBr₂·glyme, 5 mol%) and the chiral ligand (e.g., a bis(oxazoline) or phosphine ligand, 5.5 mol%). Add the appropriate solvent (e.g., anhydrous THF) and stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate oven-dried reaction vessel under an inert atmosphere, add the trifluoromethylating agent (e.g., CF₃I, 1.5 equivalents).
-
Asymmetric Trifluoroalkylation: To the reaction vessel, add the prepared catalyst solution. Cool the mixture to the desired temperature (e.g., 0 °C). Add the acyl chloride (e.g., propionyl chloride, 1.0 equivalent) and the silane reducing agent (e.g., a hydrosilane, 1.5 equivalents) dropwise. Allow the reaction to stir for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Diastereoselective Reduction: Upon completion of the first step, cool the reaction mixture to a lower temperature (e.g., -78 °C). Add a solution of a reducing agent (e.g., sodium borohydride in ethanol, 2.0 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until the intermediate ketone is fully consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess of the product by chiral HPLC analysis.
This general protocol can be adapted and optimized for the specific synthesis of (R)- or (S)-2-Methyl-4,4,4-trifluorobutanol.
Logical Relationships in Application
The decision to use this compound or an alternative fluorinated alcohol depends on the specific goals of the research or development project.
Caption: Decision-making flowchart for selecting a fluorinated alcohol.
Conclusion
This compound represents a valuable, yet likely underutilized, chiral building block for the synthesis of complex, trifluoromethyl-containing drug candidates. Its key advantage over more common fluorinated alcohols like TFE and HFIP is its inherent chirality. While TFE and HFIP are powerful tools as specialty solvents and reagents, this compound offers a direct route to enantiomerically pure compounds bearing the advantageous trifluoromethyl group. For drug development professionals seeking to enhance the stereochemical complexity and pharmacological properties of their lead compounds, the exploration and application of chiral trifluoromethylated building blocks like this compound is a promising avenue for innovation.
References
- Rong, J., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]
- Wikipedia. Trifluoromethyl group. [Link]
- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). [Link]
- Hovione. (2024).
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Specialty Chemicals. (2023).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Alcohols in Modern Chemical Synthesis. [Link]
- Arkat USA, Inc. (2019). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. [Link]
- ACS Publications. (2022).
- ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. [Link]
- NINGBO INNO PHARMCHEM CO., LTD.
- Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. [Link]
- ACS Publications. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. [Link]
- Wikipedia. 2,2,2-Trifluoroethanol. [Link]
- chemeurope.com. 2,2,2-Trifluoroethanol. [Link]
- NIH. (2022). Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. [Link]
- Wikipedia. Hexafluoro-2-propanol. [Link]
- Rong, M.-Y., et al. (2019). Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. Organic Letters. [Link]
- Google Patents. (2016). Novel synthesis method for 4,4,4-trifluorobutanol.
- Google Patents. (2014). Method synthesizing 4, 4, 4-trifluoro butanol.
- Google Patents. (2019). Synthesis method of 4,4, 4-trifluorobutanol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-4,4,4-trifluorobutanol
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-Methyl-4,4,4-trifluorobutanol. It is designed for researchers, scientists, and drug development professionals who require immediate, actionable safety and logistical information.
Guiding Principle: Proactive Safety for Novel Compounds
The toxicological and physical properties of novel or specialized chemicals like this compound are often not fully characterized. Therefore, a conservative and proactive approach to safety is paramount. This guide is built on the principle of treating the substance as potentially hazardous, implementing engineering controls, and selecting Personal Protective Equipment (PPE) to mitigate risks from all potential exposure routes. The foundation of any chemical handling protocol is the manufacturer-specific Safety Data Sheet (SDS), which must be reviewed before any work begins.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough risk assessment is essential. This involves understanding the potential hazards and planning your experiment to minimize exposure. For this compound, we must consider hazards associated with its functional groups: a flammable alcohol and a stable trifluoromethyl group. While a specific SDS for this exact compound is not publicly available, analysis of structurally similar compounds provides insight into the potential risks that must be considered.
Table 1: Potential Hazard Profile based on Structural Analogues
| Hazard Classification | GHS Hazard Statement | Potential Consequences & Rationale |
|---|---|---|
| Flammable Liquid | H225: Highly flammable liquid and vapour | Alcohols are flammable, and this compound should be treated as such. Vapors can form explosive mixtures with air and may travel to an ignition source.[1][2][3] |
| Acute Toxicity | H302/H332: Harmful if swallowed or if inhaled | Fluorinated compounds can have unique toxicological profiles. Inhalation of vapors or accidental ingestion could be harmful.[2][3][4] |
| Skin Irritation | H315: Causes skin irritation | Solvents and alcohols can defat the skin, leading to irritation upon contact.[2] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Alcohols are known eye irritants, and splashes can cause significant, potentially irreversible, damage.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors may irritate the respiratory tract.[2][3] |
| Organ Toxicity | H336/H371: May cause drowsiness, dizziness, or organ damage | Inhalation of high vapor concentrations may affect the central nervous system.[3][4][5] |
This analysis underscores the necessity of a multi-layered PPE strategy and strict adherence to engineering controls, primarily the use of a certified chemical fume hood.
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following protocol outlines the minimum required PPE for handling this compound.
Step-by-Step PPE Selection and Rationale
-
Eye and Face Protection:
-
Requirement: Tightly fitting chemical splash goggles are mandatory at all times.
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against liquid splashes. Given the potential for serious eye irritation or damage, full protection is necessary.[3]
-
Enhanced Precaution: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., transfers, distillations), a full face shield must be worn over the chemical splash goggles.
-
-
Skin and Body Protection:
-
Gloves: Double-gloving with nitrile or neoprene gloves is required.
-
Rationale: The outer glove provides the primary barrier and can be removed immediately if contaminated, protecting the inner glove and preventing the spread of the chemical. Always check the glove manufacturer's specifications for compatibility and breakthrough time with alcohols and fluorinated compounds.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.
-
Rationale: The flammability of the compound necessitates a lab coat that will not ignite easily. The cuffs should be tucked under the inner glove to prevent chemicals from running down the arm.
-
Additional Protection: Ensure legs and feet are fully covered with long pants and closed-toe shoes.
-
-
Respiratory Protection:
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood to minimize vapor inhalation.[5]
-
When a Respirator is Needed: In the event of a large spill or a failure of engineering controls, respiratory protection is critical.
-
Respirator Type: For emergency situations, a NIOSH-approved respirator with organic vapor cartridges is recommended. For small-scale laboratory use, a half-mask respirator with appropriate filters is a suitable option.[6]
-
Table 2: Task-Specific PPE Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing and Solution Prep | Chemical splash goggles | Double nitrile/neoprene gloves | Flame-resistant lab coat | Work within a chemical fume hood |
| Reaction and Purification | Chemical splash goggles and face shield | Double nitrile/neoprene gloves | Flame-resistant lab coat | Work within a chemical fume hood |
| Spill Cleanup / Emergency | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves | Chemical-resistant apron or suit | NIOSH-approved air-purifying respirator |
Section 3: Operational and Disposal Plans
A safe experiment begins before the chemical is handled and ends long after the reaction is complete.
Safe Handling and Operational Workflow
-
Preparation:
-
Handling:
-
Always wear the appropriate PPE as detailed in Section 2.
-
Ground and bond all metal containers and receiving equipment during transfers to prevent static electricity discharge, which can be an ignition source.[5]
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from heat and ignition sources.[5][6][9]
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after work is complete.[9]
-
Chemical Waste Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and absorbent materials, must be collected in a dedicated, sealed hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Flammable, Fluorinated Organic Compound" and include the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office. Do not pour this chemical down the drain, as this can harm the environment. All waste must be handled in accordance with local, state, and federal regulations.[8]
Workflow Visualization
The following diagram illustrates the critical safety workflow for handling this compound.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.se [fishersci.se]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.be [fishersci.be]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
